Product packaging for DL-ornithine hydrochloride(Cat. No.:CAS No. 16682-12-5)

DL-ornithine hydrochloride

Numéro de catalogue: B555907
Numéro CAS: 16682-12-5
Poids moléculaire: 168.62 g/mol
Clé InChI: GGTYBZJRPHEQDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

D-Ornithine hydrochloride is an organic molecular entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClN2O2 B555907 DL-ornithine hydrochloride CAS No. 16682-12-5

Propriétés

IUPAC Name

2,5-diaminopentanoic acid;hydrochloride
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InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H
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InChI Key

GGTYBZJRPHEQDG-UHFFFAOYSA-N
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Canonical SMILES

C(CC(C(=O)O)N)CN.Cl
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Molecular Formula

C5H13ClN2O2
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Related CAS

1069-31-4
Record name Ornithine, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID90920541
Record name Ornithine--hydrogen chloride (1/1)
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Molecular Weight

168.62 g/mol
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Physical Description

White odorless crystalline powder; [Sigma-Aldrich MSDS]
Record name DL-Ornithine hydrochloride
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CAS No.

22834-83-9, 1069-31-4, 16682-12-5, 3184-13-2
Record name Ornithine, hydrochloride (1:?)
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Record name Ornithine DL-form monohydrochloride
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Record name DL-ornithine monohydrochloride
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Foundational & Exploratory

The Role of DL-Ornithine Hydrochloride in the Urea Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-ornithine hydrochloride, a salt of the non-proteinogenic amino acid ornithine, plays a pivotal role in the hepatic urea (B33335) cycle, the primary metabolic pathway for the detoxification of ammonia (B1221849). As a key intermediate, ornithine's availability and transport are critical for the cycle's efficient functioning. Deficiencies in the urea cycle lead to hyperammonemia, a life-threatening condition. This technical guide provides an in-depth analysis of the core function of this compound within the urea cycle, including its mechanism of action, the enzymes it interacts with, and its transport across the mitochondrial membrane. We present quantitative data on its effects on urea cycle intermediates and enzyme kinetics, detail relevant experimental protocols, and provide visualizations of the key pathways and workflows to support researchers and professionals in drug development.

Introduction to the Urea Cycle and the Central Role of Ornithine

The urea cycle, also known as the ornithine cycle, is a series of five enzymatic reactions that convert toxic ammonia, a byproduct of amino acid catabolism, into urea, which is then safely excreted by the kidneys.[1][2] This process is essential for nitrogen homeostasis in terrestrial vertebrates. The cycle primarily occurs in the liver, with enzymes located in both the mitochondria and the cytosol of hepatocytes.[3][4]

Ornithine is a central intermediate in this cycle, acting as a carrier for the carbon and nitrogen atoms that ultimately form urea.[5] It is regenerated at the end of each cycle, highlighting its catalytic role.[5] The hydrochloride salt, this compound, is a common and stable form used in research and clinical applications to supplement ornithine levels.

Mechanism of Action of Ornithine in the Urea Cycle

The urea cycle can be conceptually divided into mitochondrial and cytosolic phases. Ornithine's journey through the cycle involves critical transport and enzymatic steps.

Mitochondrial Events
  • Transport into the Mitochondria: The cycle begins with the transport of ornithine from the cytosol into the mitochondrial matrix. This is facilitated by the ornithine translocase , also known as the ornithine/citrulline carrier (ORC).[6][7][8] There are two main isoforms, ORC1 (encoded by the SLC25A15 gene) and ORC2.[6] This transporter functions as an antiport, exchanging a molecule of cytosolic ornithine for a molecule of mitochondrial citrulline.[8]

  • Reaction with Carbamoyl (B1232498) Phosphate (B84403): Inside the mitochondrion, Ornithine Transcarbamylase (OTC) , a key enzyme of the urea cycle, catalyzes the condensation of ornithine with carbamoyl phosphate to form citrulline.[5][9][10] Carbamoyl phosphate itself is synthesized from ammonia and bicarbonate in a reaction catalyzed by carbamoyl phosphate synthetase I (CPS1), the rate-limiting step of the urea cycle.[4]

Cytosolic Events
  • Citrulline Export: The newly synthesized citrulline is transported out of the mitochondria into the cytosol in exchange for ornithine by the same ornithine translocase.[11]

  • Formation of Argininosuccinate (B1211890) and Arginine: In the cytosol, citrulline undergoes a series of reactions to form argininosuccinate and then arginine. These reactions are catalyzed by argininosuccinate synthetase (ASS) and argininosuccinate lyase (ASL), respectively.[2]

  • Regeneration of Ornithine: The final step of the cycle is the hydrolysis of arginine by Arginase 1 to produce urea and regenerate ornithine.[2][12] This ornithine is then available to be transported back into the mitochondria to initiate another round of the cycle.

Quantitative Data

The following tables summarize key quantitative data regarding the role and effects of ornithine in the urea cycle.

Table 1: Kinetic Parameters of Key Proteins Involved in Ornithine Metabolism

ProteinSubstrateK_m_V_max_Organism/SystemReference(s)
Ornithine Carrier (reconstituted)Ornithine0.16 mM3.2 mmol/min per g proteinRat Liver Mitochondria[6]
Ornithine Carrier (reconstituted)Citrulline3.6 mM-Rat Liver Mitochondria[6]
Arginase (calf liver)Arginine25.5 mM459 µmol/(min·mg)Calf Liver[13]
Arginase (ovine liver)Arginine2.65 ± 0.39 mM-Ovine Liver[14]

Table 2: Effect of Ornithine Supplementation on Amino Acid Concentrations in Young Pigs

TissueAmino AcidControl (Arginine-deficient diet)+ Ornithine (4x isomolar)Reference(s)
PlasmaOrnithine-Increased[15][16]
Citrulline-Unaffected[15][16]
LiverOrnithine-Increased[15][16]
Proline-Increased[15][16]
Citrulline-Increased[15][16]
KidneyOrnithine-Increased[15][16]
Proline-Increased[15][16]
MuscleOrnithine-Increased[15][16]
Proline-Increased[15][16]
BrainGlutamine-Decreased[15][16]

Table 3: Effect of Ornithine Concentration on Urea and Citrulline Synthesis in Isolated Rat Hepatocytes

Ornithine ConcentrationRate of Citrulline AccumulationRate of Urea ProductionReference(s)
0 to 40 mMIncreased hyperbolically (half-maximal at 8-12 mM)Continued to increase[9][17]

Experimental Protocols

Arginase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and literature procedures.[7][18]

Principle: Arginase catalyzes the hydrolysis of arginine to ornithine and urea. The urea produced is then measured colorimetrically.

Materials:

  • 96-well clear flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • Arginine Buffer (pH 9.5)

  • Mn Solution (e.g., 10 mM MnCl₂)

  • Reagent A and Reagent B (for urea colorimetric reaction, often containing diacetyl monoxime and thiosemicarbazide)

  • Urea Standard (e.g., 50 mg/dL)

  • Sample (cell lysate, tissue homogenate, plasma, or serum)

  • 10 kDa molecular weight cut-off filter (for plasma/serum samples)

Procedure:

  • Sample Preparation:

    • Tissue: Homogenize 10 mg of tissue in 100 µL of ice-cold assay buffer. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[18]

    • Cells: Lyse ~1 x 10⁶ cells in 100 µL of lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 µM pepstatin A, 1 µM leupeptin, 0.4% Triton X-100). Centrifuge at 14,000 x g for 10 minutes at 4°C and use the supernatant.[7]

    • Plasma/Serum: Deplete endogenous urea using a 10 kDa cut-off filter.[7]

  • Standard Curve Preparation: Prepare a urea standard curve (e.g., 0 to 1 mM) by diluting the Urea Standard in dH₂O.

  • Arginase Reaction:

    • Prepare a 5x Substrate Buffer by mixing Arginine Buffer and Mn Solution.

    • In a 96-well plate, add 40 µL of sample to two separate wells (one for the sample and one for the sample blank).

    • Add 10 µL of 5x Substrate Buffer to the sample well.

    • Incubate the plate at 37°C for a desired time (e.g., 2 hours).

  • Urea Determination:

    • Prepare the Urea Reagent by mixing equal volumes of Reagent A and Reagent B.

    • Add 200 µL of Urea Reagent to all wells (including standards, samples, and blanks). This stops the arginase reaction.

    • To the sample blank well, add 10 µL of 5x Substrate Buffer.

    • Incubate at room temperature for 60 minutes.

    • Read the absorbance at 430 nm.

  • Calculation: Subtract the blank readings from the sample readings and determine the arginase activity from the urea standard curve.

Ornithine Transcarbamylase (OTC) Activity Assay (Conceptual)

A detailed, standardized spectrophotometric assay protocol for OTC is less commonly available in a single source. However, the principle involves measuring the rate of citrulline formation from ornithine and carbamoyl phosphate.

Principle: OTC catalyzes the formation of citrulline from ornithine and carbamoyl phosphate. The rate of citrulline production is measured, often using a colorimetric reaction.

Conceptual Steps:

  • Sample Preparation: Prepare liver tissue homogenates or mitochondrial fractions.

  • Reaction Mixture: Prepare a reaction buffer containing ornithine, carbamoyl phosphate, and other necessary co-factors at an optimal pH.

  • Enzyme Reaction: Initiate the reaction by adding the sample to the reaction mixture and incubate at 37°C.

  • Stopping the Reaction: Stop the reaction at various time points using an acid solution.

  • Citrulline Detection: Quantify the amount of citrulline produced using a colorimetric method, such as the diacetylmonoxime-thiosemicarbazide reaction, and measure the absorbance.

  • Calculation: Calculate the OTC activity based on the rate of citrulline formation.

Measurement of Urea Synthesis in Cultured Hepatocytes

This protocol is based on methods for assessing hepatocyte functionality in vitro.[8]

Principle: The amount of urea secreted by cultured hepatocytes into the culture medium is quantified as a measure of urea cycle activity.

Materials:

  • Cultured hepatocytes (primary or cell lines)

  • Culture medium

  • Ammonium chloride (NH₄Cl) solution

  • Reagents for colorimetric urea assay (as in section 4.1)

  • 96-well plate

  • Multiplate reader

Procedure:

  • Cell Culture: Culture hepatocytes to the desired confluence.

  • Induction of Urea Synthesis: Replace the culture medium with fresh medium containing a known concentration of NH₄Cl (e.g., 5-10 mM) to provide the nitrogen source. Incubate for a defined period (e.g., 24-48 hours).

  • Sample Collection: Collect the culture supernatant at the end of the incubation period.

  • Urea Measurement: Perform a colorimetric urea assay on the collected supernatant as described in section 4.1.

  • Data Normalization: Normalize the urea concentration to the total protein content or cell number in each well.

Mandatory Visualizations

Urea Cycle Signaling Pathway

Urea_Cycle cluster_mitochondrion Mitochondrial Matrix cluster_cytosol Cytosol cluster_membrane Inner Mitochondrial Membrane NH3 NH₃ CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NH3->CPS1 HCO3 HCO₃⁻ HCO3->CPS1 ATP_CPS1 2 ATP ATP_CPS1->CPS1 Carbamoyl_P Carbamoyl Phosphate CPS1->Carbamoyl_P OTC Ornithine Transcarbamylase (OTC) Carbamoyl_P->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline OTC->Citrulline_mito ORC1 Ornithine Translocase (ORC1) Citrulline_mito->ORC1 NAG N-Acetylglutamate NAG->CPS1 Activates Ornithine_cyto Ornithine Ornithine_cyto->ORC1 Citrulline_cyto Citrulline ASS Argininosuccinate Synthetase (ASS) Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS ATP_ASS ATP ATP_ASS->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine TCA_Cycle TCA Cycle Fumarate->TCA_Cycle Arginase1 Arginase 1 Arginine->Arginase1 Arginase1->Ornithine_cyto Urea Urea Arginase1->Urea ORC1->Ornithine_mito ORC1->Citrulline_cyto Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Hepatocyte_Culture 1. Culture Primary Hepatocytes or Hepatocyte-like Cells Compound_Prep 2. Prepare DL-Ornithine HCl and Control Solutions Treatment_Groups 3. Treat Cells: - Vehicle Control - NH₄Cl Control - NH₄Cl + DL-Ornithine HCl (various conc.) Compound_Prep->Treatment_Groups Incubation 4. Incubate for 24-48 hours Treatment_Groups->Incubation Collect_Supernatant 5. Collect Culture Supernatant Incubation->Collect_Supernatant Protein_Assay 7. Perform Protein Assay on Cell Lysate Incubation->Protein_Assay Lyse cells Urea_Assay 6. Perform Colorimetric Urea Assay Collect_Supernatant->Urea_Assay Data_Analysis 8. Normalize Urea Concentration to Protein and Perform Statistical Analysis Urea_Assay->Data_Analysis Protein_Assay->Data_Analysis Ornithine_Transport_Logic Cytosolic_Ornithine Cytosolic Ornithine ORC1 ORC1 Transporter Cytosolic_Ornithine->ORC1 Transport In Mitochondrial_Ornithine Mitochondrial Ornithine ORC1->Mitochondrial_Ornithine Urea_Cycle_Cyto Cytosolic Urea Cycle Steps ORC1->Urea_Cycle_Cyto Citrulline to Cytosol Urea_Cycle_Mito Mitochondrial Urea Cycle Steps Mitochondrial_Ornithine->Urea_Cycle_Mito Substrate for OTC Citrulline Citrulline Urea_Cycle_Mito->Citrulline Citrulline->ORC1 Transport Out Urea_Cycle_Cyto->Cytosolic_Ornithine Regenerates Urea Urea Production Urea_Cycle_Cyto->Urea

References

A Technical Guide to the Role of DL-Ornithine Hydrochloride in the Polyamine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Polyamines—primarily putrescine, spermidine (B129725), and spermine (B22157)—are essential polycationic molecules vital for fundamental cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Their biosynthesis is a tightly regulated metabolic pathway, with the enzyme ornithine decarboxylase (ODC) acting as the rate-limiting step.[3][4] This enzyme catalyzes the conversion of ornithine to putrescine, the first committed step in polyamine synthesis.[5] Consequently, the availability of ornithine is a critical determinant of polyamine levels. DL-ornithine hydrochloride, as a stable salt of ornithine, serves as a crucial substrate and tool for researchers studying this pathway's enzymology, regulation, and therapeutic potential. This guide provides an in-depth examination of the polyamine biosynthesis pathway, the central role of ornithine, its metabolic regulation, and key experimental methodologies for its study, tailored for researchers, scientists, and drug development professionals.

The Polyamine Biosynthesis Pathway: A Core Cellular Process

Polyamines are indispensable for normal cell function.[1][6] They interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating gene expression, translation, and enzyme activity.[7] Dysregulation of polyamine metabolism is frequently observed in various pathologies, particularly cancer, where elevated levels are associated with uncontrolled cell growth.[1][8][9] This has made the polyamine biosynthesis pathway a significant target for therapeutic intervention.[7][10]

Ornithine: The Gateway to Polyamine Synthesis

The biosynthesis of polyamines in eukaryotes begins with the amino acid ornithine.[4] The decarboxylation of ornithine to form putrescine is the pathway's rate-limiting step, catalyzed by ornithine decarboxylase (ODC).[11] Subsequent enzymatic reactions convert putrescine into the higher polyamines, spermidine and spermine, using an aminopropyl group donated by decarboxylated S-adenosylmethionine (dcSAM).[4][5]

The central reaction catalyzed by ODC underscores the importance of ornithine availability. This compound is frequently used in experimental settings as a direct precursor to fuel this pathway, allowing for detailed investigation of its downstream effects and regulatory mechanisms.

Key Enzymes and Reactions

The synthesis of polyamines from ornithine is a multi-step enzymatic process. Ornithine is first converted to putrescine by ODC. Putrescine is then sequentially transformed into spermidine and spermine by spermidine synthase and spermine synthase, respectively.[12] These latter two enzymes utilize dcSAM as the aminopropyl donor, which is produced from S-adenosylmethionine (SAM) by the enzyme S-adenosylmethionine decarboxylase (AdoMetDC), another key regulatory point in the pathway.[4][13]

Polyamine_Biosynthesis Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine CO₂ Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine SAM S-adenosylmethionine (SAM) dcSAM1 Decarboxylated SAM (dcSAM) SAM->dcSAM1 SPDS Spermidine Synthase dcSAM1->SPDS dcSAM2 Decarboxylated SAM (dcSAM) SPMS Spermine Synthase dcSAM2->SPMS ODC Ornithine Decarboxylase (ODC) ODC->Ornithine SPDS->Putrescine SPMS->Spermidine SAMDC SAM Decarboxylase (AdoMetDC) SAMDC->SAM ODC_Regulation Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Polyamines Spermidine & Spermine Putrescine->Polyamines Further Synthesis OAZ_mRNA Antizyme (OAZ) mRNA Polyamines->OAZ_mRNA + Induces Frameshift ODC Active ODC ODC_OAZ_Complex Inactive ODC:OAZ Complex ODC->ODC_OAZ_Complex OAZ_Protein Antizyme (OAZ) Protein OAZ_mRNA->OAZ_Protein Translation OAZ_Protein->ODC Binds to OAZ_Protein->ODC_OAZ_Complex Proteasome 26S Proteasome ODC_OAZ_Complex->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates

References

An In-depth Technical Guide to the Biochemical Properties of DL-Ornithine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-ornithine hydrochloride is a salt of the non-proteinogenic amino acid ornithine. Ornithine plays a pivotal role in several key metabolic pathways, most notably the urea (B33335) cycle, where it is essential for the detoxification of ammonia (B1221849). Beyond its role in nitrogen metabolism, ornithine serves as a crucial precursor for the biosynthesis of polyamines and the amino acid proline. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its physicochemical characteristics, metabolic significance, and its applications in research and drug development. Detailed experimental protocols for the analysis of ornithine and related enzymatic activities are also presented, alongside visualizations of key metabolic pathways.

Physicochemical Properties

This compound is a white crystalline powder. A summary of its key quantitative properties is provided in the table below.

PropertyValueReferences
Molecular Formula C₅H₁₃ClN₂O₂
Molecular Weight 168.62 g/mol
Melting Point ~233 °C (decomposes), 245 °C (decomposes)[1]
Solubility in Water 543 mg/mL (at 20°C), 100 g/L[2][3]
pKa Values (Ornithine) pK₁': 1.71, 1.94; pK₂': 8.65, 8.69; pK₃': 10.76[4][5]

Metabolic Significance

Ornithine is a central node in nitrogen metabolism and biosynthetic pathways. Its three primary metabolic fates are its participation in the urea cycle and its role as a precursor for polyamine and proline synthesis.

The Urea Cycle

The urea cycle, also known as the ornithine cycle, is the primary metabolic pathway for the detoxification of ammonia in mammals, converting it to the less toxic compound urea, which is then excreted. This cycle primarily occurs in the liver. Ornithine acts as a carrier of nitrogen atoms within this cycle. The key steps involving ornithine are:

  • Ornithine Transcarbamylase (OTC): In the mitochondrial matrix, ornithine combines with carbamoyl (B1232498) phosphate (B84403) to form citrulline. This reaction is catalyzed by ornithine transcarbamylase.

  • Regeneration of Ornithine: After a series of reactions in the cytosol, arginine is cleaved by arginase to produce urea and regenerate ornithine. Ornithine is then transported back into the mitochondria to continue the cycle.

Deficiencies in urea cycle enzymes, such as ornithine transcarbamylase deficiency, can lead to hyperammonemia, a life-threatening condition.[3][6][7]

Urea_Cycle cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Ornithine_mito Ornithine Citrulline_mito Citrulline Ornithine_mito->Citrulline_mito Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->Citrulline_mito Ornithine Transcarbamylase Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport Argininosuccinate Argininosuccinate Citrulline_cyto->Argininosuccinate Argininosuccinate Synthetase Aspartate Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine Argininosuccinate Lyase Urea Urea Arginine->Urea Arginase Ornithine_cyto Ornithine Arginine->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

Figure 1: The Urea Cycle Pathway.
Polyamine Synthesis

Ornithine is the precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine. These polycationic molecules are essential for cell growth, proliferation, and differentiation. The first and rate-limiting step in this pathway is the decarboxylation of ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC).[8] Due to the critical role of polyamines in cell proliferation, ODC is a target for cancer therapy.[9][10]

Polyamine_Synthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase dcSAM1 decarboxylated S-adenosylmethionine dcSAM1->Spermidine dcSAM2 decarboxylated S-adenosylmethionine dcSAM2->Spermine

Figure 2: Polyamine Synthesis Pathway.
Proline Synthesis

Ornithine can be converted to proline, an amino acid important for protein structure and function, particularly in collagen. This conversion occurs via the action of ornithine aminotransferase (OAT), which transforms ornithine into glutamate-γ-semialdehyde. This intermediate then spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C), which is subsequently reduced to proline by P5C reductase.[11][12][13]

Proline_Synthesis Ornithine Ornithine GSA Glutamate-γ-semialdehyde Ornithine->GSA Ornithine Aminotransferase (OAT) alphaKG α-Ketoglutarate alphaKG->GSA Glutamate Glutamate GSA->Glutamate P5C Δ¹-Pyrroline-5-carboxylate (P5C) GSA->P5C Spontaneous cyclization Proline Proline P5C->Proline P5C Reductase NADP NADP+ Proline->NADP NADPH NADPH NADPH->Proline

Figure 3: Proline Synthesis from Ornithine.

Enzyme Kinetics

The efficiency of ornithine metabolism is dictated by the kinetic properties of the enzymes involved. The Michaelis constant (Kₘ) reflects the substrate concentration at which the enzyme operates at half its maximal velocity.

EnzymeSubstrateKₘ ValueOrganism/Tissue SourceReferences
Ornithine Decarboxylase L-Ornithine0.95 mMAspergillus terreus[14]
Ornithine Transcarbamylase Ornithine0.4 mMHepatic[2]
Ornithine Aminotransferase Ornithine2 mM, 4.7 mMVigna aconitifolia, Squash[15]

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay (Radiochemical Method)

This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from [1-¹⁴C]ornithine.[16]

Materials:

  • [1-¹⁴C]L-ornithine

  • ODC extraction buffer (e.g., Tris-HCl buffer with DTT and EDTA)

  • Pyridoxal-5-phosphate (PLP)

  • Hyamine hydroxide (B78521) or other CO₂ trapping agent

  • Scintillation vials and cocktail

  • Sulfuric acid or other acid to stop the reaction

Procedure:

  • Prepare cell or tissue extracts in ODC extraction buffer.

  • Set up reaction tubes containing the extract, PLP, and buffer.

  • Initiate the reaction by adding [1-¹⁴C]L-ornithine.

  • Seal the tubes with a stopper holding a filter paper soaked in a CO₂ trapping agent.

  • Incubate at 37°C for a defined period.

  • Stop the reaction by injecting acid into the reaction mixture.

  • Continue incubation to ensure complete trapping of the released ¹⁴CO₂.

  • Transfer the filter paper to a scintillation vial with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate ODC activity based on the amount of ¹⁴CO₂ produced per unit of time and protein.

ODC_Assay_Workflow Start Start Extract Prepare Cell/Tissue Extract Start->Extract Reaction Set up Reaction Mixture (Extract, PLP, Buffer) Extract->Reaction Add_Substrate Add [1-¹⁴C]L-ornithine Reaction->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Trap_CO2 Trap ¹⁴CO₂ Incubate->Trap_CO2 Stop Stop Reaction with Acid Trap_CO2->Stop Complete_Trap Complete CO₂ Trapping Stop->Complete_Trap Scintillation Scintillation Counting Complete_Trap->Scintillation Calculate Calculate ODC Activity Scintillation->Calculate End End Calculate->End

Figure 4: Workflow for Radiochemical ODC Assay.
Quantification of Ornithine by HPLC

High-performance liquid chromatography (HPLC) is a common method for the quantification of ornithine in biological samples. Pre-column derivatization is often employed to enhance detection.[17][18][19]

Materials:

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column

  • Derivatizing agent (e.g., o-phthalaldehyde/3-mercaptopropionic acid, OPA/3-MPA)

  • Mobile phases (e.g., acetate (B1210297) buffer and acetonitrile (B52724) gradient)

  • Ornithine standards

  • Protein precipitation agent (e.g., ethanol (B145695) or perchloric acid)

Procedure:

  • Sample Preparation: Deproteinize plasma or tissue homogenate samples using a suitable precipitation agent. Centrifuge to remove precipitated proteins.

  • Derivatization: Mix the supernatant with the derivatizing agent (e.g., OPA/3-MPA) and allow the reaction to proceed for a short, defined time.

  • HPLC Analysis: Inject the derivatized sample onto the HPLC system.

  • Separation: Elute the derivatized amino acids using a gradient of the mobile phases.

  • Detection: Detect the derivatized ornithine using a fluorescence or UV detector at the appropriate wavelength.

  • Quantification: Create a standard curve using known concentrations of derivatized ornithine standards. Determine the concentration of ornithine in the samples by comparing their peak areas to the standard curve.

Applications in Research and Drug Development

Cell Culture Studies

This compound is utilized in cell culture primarily in two forms: as a media supplement and as a component of poly-L-ornithine for coating culture surfaces.

  • Media Supplement: L-ornithine monohydrochloride is added to cell culture media, such as Dulbecco's Modified Eagle Medium (DMEM), to support cell growth and study metabolic pathways.[4][20][21] For instance, it is used in studies of mitochondrial function and in the culture of Chinese Hamster Ovary (CHO) cells for recombinant protein production.[4]

  • Poly-L-Ornithine Coating: Poly-L-ornithine is a synthetic polymer of ornithine used to coat culture dishes. Its positive charge enhances the attachment of cells, particularly neurons, to the culture surface. A typical working concentration for coating is 0.1 mg/mL.[4]

Cancer Research

The central role of ornithine in polyamine synthesis makes it a focal point in cancer research. Elevated polyamine levels are associated with increased cell proliferation and are a hallmark of many cancers. Ornithine decarboxylase (ODC), the rate-limiting enzyme in this pathway, is a well-established target for cancer therapy. Inhibitors of ODC, such as difluoromethylornithine (DFMO), have been investigated for their anti-tumor effects.[9][10] Studies have shown that targeting ornithine metabolism can sensitize cancer cells to chemotherapy.[9] For example, in triple-negative breast cancer cells, treatment with the ODC inhibitor DFMO enhanced the efficacy of cytotoxic drugs.[9] Furthermore, some cancer types, like pancreatic cancer, show a high dependence on ornithine synthesis via OAT, making this enzyme a potential therapeutic target.[5] Conversely, in some contexts, such as colorectal adenoma and adenocarcinoma, supplementation with L-arginine, a precursor to ornithine, has been shown to reduce cell proliferation and ODC activity.[22]

Conclusion

This compound is a biochemically significant compound with diverse roles in metabolism and cellular processes. Its central position in the urea cycle, polyamine synthesis, and proline biosynthesis underscores its importance in both normal physiology and pathological conditions such as metabolic disorders and cancer. The availability of robust experimental protocols for its quantification and the analysis of related enzyme activities facilitates further research into its multifaceted roles. A thorough understanding of the biochemical properties of this compound is crucial for researchers, scientists, and drug development professionals seeking to modulate these pathways for therapeutic benefit.

References

DL-Ornithine Hydrochloride: A Versatile Precursor for Proline and Glutamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DL-ornithine hydrochloride serves as a critical precursor in the biosynthesis of the amino acids proline and glutamate (B1630785), pivotal molecules in cellular metabolism, protein structure, and neurotransmission. Understanding the enzymatic conversion of ornithine is paramount for researchers in metabolic engineering, cancer biology, and neuropharmacology. This technical guide provides a comprehensive overview of the biochemical pathways, detailed experimental protocols for monitoring these conversions, and quantitative data to support experimental design. The intricate relationship between ornithine, proline, and glutamate metabolism is detailed, offering a valuable resource for scientists and professionals in drug development seeking to modulate these pathways for therapeutic benefit.

Introduction

Ornithine, a non-proteinogenic amino acid, occupies a central position in cellular metabolism, most notably as an intermediate in the urea (B33335) cycle. Beyond its role in nitrogen detoxification, ornithine is a key substrate for the synthesis of polyamines, proline, and glutamate.[1] The hydrochloride salt of DL-ornithine is a stable and soluble form commonly utilized in research and pharmaceutical applications.[2][3] The conversion of ornithine to proline and glutamate is governed by a series of enzymatic reactions, primarily initiated by ornithine aminotransferase (OAT). The resulting intermediate, Δ1-pyrroline-5-carboxylate (P5C), stands at a metabolic crossroads, leading to either proline or glutamate synthesis.[4][5] The dysregulation of these pathways has been implicated in various pathological conditions, including cancer and metabolic disorders, making the enzymes involved attractive targets for drug development.[1][6]

Biochemical Pathways

The metabolic fate of ornithine as a precursor for proline and glutamate is determined by a two-step enzymatic process.

2.1. Conversion of Ornithine to Δ1-Pyrroline-5-Carboxylate (P5C)

The initial and rate-limiting step is the reversible transamination of L-ornithine's δ-amino group to α-ketoglutarate, a reaction catalyzed by the mitochondrial enzyme Ornithine Aminotransferase (OAT) (EC 2.6.1.13).[7][8] This reaction yields L-glutamate-γ-semialdehyde (GSA), which spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C).[9]

2.2. Conversion of P5C to Proline

P5C can be reduced to L-proline by the NAD(P)H-dependent enzyme Pyrroline-5-Carboxylate Reductase (PYCR) (EC 1.5.1.2).[10][11] This is the final step in proline biosynthesis from ornithine.[12]

2.3. Conversion of P5C to Glutamate

Alternatively, P5C can be oxidized to L-glutamate by the NAD(P)+-dependent enzyme Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH) (EC 1.2.1.88).[13] This pathway provides a direct link between ornithine and the glutamate pool.

The interplay between these pathways is crucial for maintaining cellular homeostasis and is subject to complex regulatory mechanisms.

Below is a diagram illustrating the core biochemical pathway.

G cluster_OAT cluster_PYCR cluster_P5CDH Ornithine DL-Ornithine Hydrochloride Glutamate_from_aKG Glutamate P5C Δ1-Pyrroline-5-Carboxylate (P5C) Ornithine->P5C Ornithine Aminotransferase (OAT) aKG α-Ketoglutarate Proline Proline P5C->Proline Pyrroline-5-Carboxylate Reductase (PYCR) Glutamate_from_P5C Glutamate P5C->Glutamate_from_P5C P5C Dehydrogenase (P5CDH) NADPH NAD(P)H + H+ NADP NAD(P)+ NADPH->NADP NAD NAD(P)+ NADH NAD(P)H + H+ NAD->NADH

Biochemical conversion of DL-ornithine to proline and glutamate.

Quantitative Data

The efficiency of ornithine conversion to proline and the kinetic properties of the involved enzymes are critical parameters for experimental design. The following tables summarize key quantitative data from the literature.

Table 1: In Vivo Conversion Rates

Cell LinePrecursorProductConversion RateReference
Chinese Hamster Ovary (CHO)L-OrnithineL-Proline1.6 nmol/h/10^6 cells[14]

Table 2: Enzyme Kinetic Parameters

EnzymeOrganismSubstrateK_mV_maxReference
Pyrroline-5-Carboxylate Reductase (PYCR)Clostridium sticklandiiΔ1-Pyrroline-5-Carboxylate0.19 mM4.3 nkat/mg protein[2]
Pyrroline-5-Carboxylate Reductase (PYCR)Clostridium sticklandiiNADH0.025 mM4.3 nkat/mg protein[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the conversion of this compound to proline and glutamate.

4.1. General Experimental Workflow

The following diagram outlines a typical workflow for investigating ornithine metabolism in a cellular context.

G start Start: Cell Culture treatment Treatment with DL-Ornithine HCl start->treatment harvest Cell Harvesting & Lysis treatment->harvest protein_assay Protein Quantification (e.g., Bradford) harvest->protein_assay metabolite_extraction Metabolite Extraction (e.g., PCA precipitation) harvest->metabolite_extraction enzyme_assay Enzyme Activity Assays (OAT, PYCR) protein_assay->enzyme_assay data_analysis Data Analysis & Interpretation enzyme_assay->data_analysis derivatization Derivatization (for GC-MS) metabolite_extraction->derivatization analysis Metabolite Quantification (HPLC or GC-MS) metabolite_extraction->analysis Direct for HPLC derivatization->analysis analysis->data_analysis

General workflow for studying ornithine metabolism.

4.2. Ornithine Aminotransferase (OAT) Activity Assay (Spectrophotometric)

This protocol is adapted from methods utilizing ninhydrin (B49086) to detect the product P5C.[15][16]

  • Principle: OAT catalyzes the conversion of ornithine to P5C. P5C reacts with ninhydrin under acidic conditions to produce a colored compound that can be measured spectrophotometrically at 510 nm.

  • Reagents:

    • 100 mM Potassium pyrophosphate buffer, pH 8.0

    • 25 mM α-ketoglutarate

    • 100 mM L-ornithine

    • 0.1 M Pyridoxal-5'-phosphate (PLP)

    • 3 N Perchloric acid

    • 2% (w/v) Ninhydrin solution

    • Enzyme extract (cell or tissue lysate)

  • Procedure:

    • Prepare a reaction mixture containing 50 µL of pyrophosphate buffer, 10 µL of α-ketoglutarate, 20 µL of L-ornithine, and 10 µL of PLP.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme extract.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 30 µL of 3 N perchloric acid.

    • Add 20 µL of 2% ninhydrin solution.

    • Heat the mixture in a boiling water bath for 5 minutes.

    • Cool the samples and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 510 nm.

    • A standard curve using known concentrations of P5C should be generated to quantify the results.

4.3. Pyrroline-5-Carboxylate Reductase (PYCR) Activity Assay (Spectrophotometric)

This protocol is based on monitoring the oxidation of NAD(P)H.[4][17]

  • Principle: PYCR catalyzes the reduction of P5C to proline with the concomitant oxidation of NAD(P)H to NAD(P)+. The decrease in absorbance at 340 nm is proportional to the enzyme activity.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 7.5

    • 10 mM DL-P5C (prepare fresh)

    • 2 mM NAD(P)H

    • Enzyme extract

  • Procedure:

    • In a cuvette, combine 850 µL of Tris-HCl buffer, 50 µL of DL-P5C, and 50 µL of NAD(P)H.

    • Equilibrate the mixture to 37°C.

    • Initiate the reaction by adding 50 µL of the enzyme extract.

    • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

    • The rate of NAD(P)H oxidation can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

4.4. Quantification of Proline and Glutamate by GC-MS

This protocol provides a general guideline for the derivatization and analysis of amino acids.[7][12][18]

  • Principle: Amino acids are non-volatile and require derivatization to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). A common method involves silylation.

  • Sample Preparation and Derivatization:

    • Extract metabolites from cells or tissues using a suitable method, such as perchloric acid precipitation followed by neutralization.

    • Lyophilize the extracts to complete dryness.

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and 50 µL of pyridine (B92270) to the dried sample.

    • Incubate at 60°C for 30 minutes to facilitate derivatization.

  • GC-MS Analysis:

    • GC Column: A non-polar column, such as a DB-5ms or equivalent, is typically used.

    • Injection: 1 µL of the derivatized sample is injected in splitless mode.

    • Oven Program: A temperature gradient is used to separate the derivatized amino acids (e.g., initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at 10°C/min).

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

    • Quantification: Use stable isotope-labeled internal standards for proline and glutamate for accurate quantification. Create standard curves with known concentrations of derivatized amino acids.

4.5. Quantification of Proline and Glutamate by HPLC

This protocol outlines a common pre-column derivatization method using o-phthalaldehyde (B127526) (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines like proline.[19][20]

  • Principle: Amino acids are derivatized with fluorescent tags to enable their detection by a fluorescence detector after separation by reverse-phase HPLC.

  • Derivatization (automated in-injector or manual):

    • Mix the sample with OPA reagent to derivatize primary amino acids.

    • Subsequently, add FMOC reagent to derivatize secondary amino acids (proline).

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.

    • Detection: A fluorescence detector is used with appropriate excitation and emission wavelengths for the OPA and FMOC derivatives.

    • Quantification: Calibrate using external standards of proline and glutamate.

Signaling Pathways and Regulatory Considerations

The metabolic flux through the ornithine-proline-glutamate axis is tightly regulated and integrated with other metabolic pathways, such as the urea cycle and polyamine synthesis. The availability of substrates and cofactors, as well as allosteric regulation and transcriptional control of the key enzymes, all contribute to the overall output of these pathways. For instance, in some cellular contexts, the conversion of ornithine to proline is enhanced under conditions of increased arginine catabolism.[10] Understanding these regulatory networks is crucial for predicting the effects of therapeutic interventions targeting this axis.

The following diagram illustrates the logical relationship in the regulation of these pathways.

G Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase UreaCycle Urea Cycle Ornithine->UreaCycle Polyamines Polyamines Ornithine->Polyamines ODC Proline Proline Ornithine->Proline Glutamate Glutamate Ornithine->Glutamate Proline->Arginine Feedback Inhibition CellularStress Cellular Stress (e.g., oxidative, nutrient deprivation) GeneExpression Regulation of OAT, PYCR, P5CDH Gene Expression CellularStress->GeneExpression GeneExpression->Ornithine GeneExpression->Proline GeneExpression->Glutamate

Regulatory overview of ornithine metabolism.

Conclusion

This compound is a valuable tool for investigating the intricate metabolic pathways leading to proline and glutamate synthesis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the roles of these pathways in health and disease. By applying these methodologies, a deeper understanding of the regulation and dysregulation of ornithine metabolism can be achieved, paving the way for novel therapeutic strategies.

References

A Technical Guide to the Synthesis and Structural Analysis of DL-Ornithine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and structural analysis of DL-ornithine hydrochloride, a racemic mixture of the non-proteinogenic amino acid ornithine. This document details established synthetic routes and provides a thorough examination of the analytical techniques used to elucidate its structure.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A classic and efficient method is the one described by Albertson and Archer, which utilizes ethyl acetamidomalonate as a starting material.[1][2] Alternative general methods for amino acid synthesis, such as the Strecker and Gabriel syntheses, are also applicable.

Synthesis via Ethyl Acetoamidomalonate[1]

This synthetic route involves the Michael addition of ethyl acetamidomalonate to acrylonitrile (B1666552), followed by reduction of the nitrile group and subsequent hydrolysis. The overall yield reported for this multi-step synthesis is 83%.[1]

Experimental Protocol:

  • Synthesis of Ethyl α-acetamido-α-carbethoxy-γ-cyanobutyrate: A solution of ethyl acetamidomalonate in ethanol (B145695) is treated with acrylonitrile in the presence of a basic catalyst. The reaction mixture is stirred until the reaction is complete, and the product is isolated by crystallization.

  • Reduction of the Nitrile: The resulting cyano-ester is catalytically hydrogenated using Raney nickel catalyst under pressure.[1] This step reduces the nitrile group to a primary amine.

  • Hydrolysis and Decarboxylation: The reduced intermediate is then hydrolyzed and decarboxylated by refluxing with concentrated hydrochloric acid. This step removes the acetyl and ester protecting groups and results in the formation of this compound.

  • Purification: The final product is purified by recrystallization from an appropriate solvent system, such as ethanol-water.

Alternative Synthetic Routes
  • Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[3][4][5][6][7] For ornithine, the synthesis would start with a protected 4-aminobutanal.

  • Gabriel Synthesis: This route utilizes potassium phthalimide (B116566) to introduce the α-amino group by nucleophilic substitution on an α-halo ester.[8][9][10][11] The synthesis of ornithine would require a suitable starting material with a protected δ-amino group.

Structural Analysis

The structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques to determine its connectivity, stereochemistry, and three-dimensional arrangement in the solid state.

X-ray Crystallography

X-ray diffraction is a powerful technique for determining the precise atomic arrangement in a crystalline solid.[12] While a specific crystal structure for the DL-racemate was not found in the initial search, the crystal structure of L-ornithine hydrochloride has been reported.[12] In the solid state, the molecule exists as a zwitterion, with the carboxyl group deprotonated (COO⁻) and the amino groups protonated (NH₃⁺). The hydrochloride ion provides charge balance.

Table 1: Crystallographic Data for L-Ornithine L-Aspartate Hemihydrate (as an example of an ornithine salt crystal structure) [13]

ParameterValue
Crystal SystemMonoclinic
Space GroupC2
a (Å)21.858
b (Å)4.718
c (Å)18.046
β (°)137.4

Note: Data for this compound may differ.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule in solution. The chemical shifts are indicative of the electronic environment of each nucleus.

Table 2: ¹H NMR Spectral Data for L-Ornithine Hydrochloride [14]

ProtonChemical Shift (ppm)
α-CH3.802
δ-CH₂3.070
β-CH₂1.95
γ-CH₂1.85, 1.76

Note: In an achiral solvent, the NMR spectrum of this compound is expected to be identical to that of the L- or D-enantiomer.

FT-IR spectroscopy provides information about the functional groups present in the molecule. The vibrational frequencies of the bonds are sensitive to the molecular structure.[15]

Table 3: Key FT-IR Absorption Bands for L-Ornithine Monohydrochloride [15][16]

Wavenumber (cm⁻¹)Assignment
~3100-2800C-H stretching (CH₂)
~2950, 2964 (Raman)Symmetric CH₂ stretching
~2990 (Raman)Asymmetric CH₂ stretching
~1630NH₃⁺ asymmetric deformation
~1500-1600N-H bending
~1400-1420COO⁻ symmetric stretching

Visualized Workflows

Synthesis Workflow: Albertson and Archer Method

Synthesis_of_DL_Ornithine_Hydrochloride A Ethyl Acetamidomalonate + Acrylonitrile B Michael Addition A->B C Ethyl α-acetamido-α-carbethoxy- γ-cyanobutyrate B->C D Catalytic Hydrogenation (Raney Nickel) C->D E Reduced Intermediate D->E F Acid Hydrolysis & Decarboxylation (HCl) E->F G This compound F->G Structural_Analysis_of_DL_Ornithine_Hydrochloride cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Synthesis Synthesized DL-Ornithine Hydrochloride XRay X-ray Crystallography Synthesis->XRay NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR CrystalStructure Crystal Structure (Solid State) XRay->CrystalStructure MolecularStructure Molecular Structure (Connectivity) NMR->MolecularStructure FunctionalGroups Functional Groups FTIR->FunctionalGroups

References

Ornithine Decarboxylase (ODC): A Technical Guide to its Function and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine decarboxylase (ODC) is a pivotal enzyme in cellular physiology, serving as the rate-limiting step in the biosynthesis of polyamines—small, ubiquitous polycations essential for cell growth, differentiation, and survival. This guide provides a comprehensive technical overview of ODC's function, its intricate regulatory mechanisms, and detailed experimental protocols for its study, aimed at professionals in research and drug development.

Core Function of Ornithine Decarboxylase

ODC catalyzes the decarboxylation of L-ornithine to produce putrescine, the precursor for the synthesis of higher polyamines such as spermidine (B129725) and spermine.[1][2] These molecules are crucial for a multitude of cellular processes, including:

  • Stabilization of nucleic acid and protein structures: Polyamines interact with negatively charged molecules like DNA, RNA, and proteins, influencing their conformation and function.

  • Regulation of gene expression and translation: Polyamines can modulate chromatin structure and the translational machinery.[3]

  • Cell cycle progression and proliferation: Elevated ODC activity and polyamine levels are strongly correlated with cellular proliferation.[4]

  • Ion channel modulation: Polyamines can directly interact with and modulate the activity of various ion channels.

  • Mitochondrial function: ODC activity and polyamines are necessary for maintaining mitochondrial integrity and function, particularly in rapidly dividing cells like enterocytes.[5]

Given its central role in cell proliferation, ODC is a well-established target for anti-cancer and anti-parasitic drug development.[6]

Structural and Catalytic Properties

The active form of ODC is a homodimer, with each monomer comprising two domains: an α/β barrel domain that binds the essential cofactor pyridoxal (B1214274) 5'-phosphate (PLP), and a β-sheet domain.[7] The active site is formed at the interface of the two monomers, highlighting the importance of dimerization for catalytic activity.[7][8]

The catalytic mechanism involves the formation of a Schiff base between PLP and L-ornithine, followed by decarboxylation to form a quinoid intermediate. This intermediate is then reprotonated, and the product, putrescine, is released.[9]

Quantitative Data: Kinetic Parameters and Protein Stability

The following tables summarize key quantitative data for ODC from various sources.

ParameterValueOrganism/Cell LineReference(s)
Km for Ornithine 0.12 mMCalf Liver[10]
1.7 mMLactobacillus sp. 30a[11]
0.95 mMAspergillus terreus[2]
0.13 µM & 33 µMPhysarum polycephalum (two forms)[12]
Km for PLP 2.0 µMCalf Liver[10]
kcat ~225 min⁻¹Human[9]
Vmax 20.54 ± 1.65 µmol/min/mg (unphosphorylated)RAW264 cells
30.61 ± 2.6 µmol/min/mg (phosphorylated)RAW264 cells
Specific Activity 150 - 200 µmol/min/mgLactobacillus sp. 30a[11]
1.0 x 10⁶ - 1.4 x 10⁶ nmol/h/mgMouse Kidney[13]
Half-life 5 - 30 minMammalian tissues[14][15]
~22 minRat intestinal mucosa[14][15]
20 min (unstimulated)IEC-6 cells[14]
35 min (asparagine-stimulated)IEC-6 cells[14]
9 - 15 min (uninduced)HeLa cells[16]
~60 min (induced)HeLa cells[16]
20 h (at 37°C)Aspergillus terreus[2]
6 h (at 45°C)Aspergillus terreus[2]

Table 1: Kinetic and Stability Parameters of Ornithine Decarboxylase.

InhibitorIC₅₀ ValueCell Line/OrganismReference(s)
DFMO (Eflornithine) ~7.5 µM (D-DFMO)Human ODC[17]
252 µMPurified Human ODC[18][19]
3.0 mMBE(2)-C neuroblastoma cells
10.6 mMSMS-KCNR neuroblastoma cells[20]
25.8 mMCHLA90 neuroblastoma cells[20]
0.1 - 5.0 mM (effective concentration)Human adenocarcinoma cell lines[4]
Allicin 11 nMPurified Human ODC[21][18][19]
9 - 19 µMHuman neuroblastoma cells[21][18]
Curcumin 0.04 µg/mLAspergillus terreus ODC[2]

Table 2: IC₅₀ Values of Ornithine Decarboxylase Inhibitors.

Regulation of Ornithine Decarboxylase

The expression and activity of ODC are tightly controlled at multiple levels to ensure appropriate polyamine homeostasis.

Transcriptional Regulation

The ODC gene (ODC1) is an immediate early response gene, and its transcription is rapidly induced by a wide array of stimuli, including growth factors, hormones, and oncogenic signals.

Translational Regulation

The 5' untranslated region (UTR) of ODC mRNA is long and highly structured, containing an internal ribosome entry site (IRES) that allows for cap-independent translation. The translation of ODC mRNA is sensitive to the levels of active eukaryotic initiation factor 4E (eIF-4E) and is also subject to negative feedback regulation by polyamines.[3]

Post-Translational Modifications

ODC undergoes several post-translational modifications that influence its activity and stability:

  • Phosphorylation: Phosphorylation of ODC can increase its catalytic efficiency and intracellular stability.

  • Transamidation: Transglutaminase-catalyzed transamidation of glutamine residues may alter ODC function and lead to its translocation to the nucleolus.

Regulation by Antizyme and Proteasomal Degradation

A key feature of ODC regulation is its rapid, ubiquitin-independent degradation by the 26S proteasome.[17] This process is mediated by a family of proteins called antizymes. The synthesis of antizyme is induced by high levels of polyamines through a ribosomal frameshifting mechanism. Antizyme binds to the ODC monomer, which disrupts the active ODC dimer and targets it for degradation by the 26S proteasome.[8] Polyamines can also directly promote this antizyme-mediated degradation.[8]

Signaling and Regulatory Pathways

ODC_Regulation cluster_stimuli Inducing Stimuli cluster_regulation ODC Regulation Growth Factors Growth Factors ODC1 Gene ODC1 Gene Growth Factors->ODC1 Gene Transcription Hormones Hormones Hormones->ODC1 Gene Oncogenes Oncogenes Oncogenes->ODC1 Gene ODC mRNA ODC mRNA ODC1 Gene->ODC mRNA Transcription ODC Protein (monomer) ODC Protein (monomer) ODC mRNA->ODC Protein (monomer) Translation ODC Dimer (active) ODC Dimer (active) ODC Protein (monomer)->ODC Dimer (active) Dimerization 26S Proteasome 26S Proteasome ODC Protein (monomer)->26S Proteasome Degradation Polyamines Polyamines ODC Dimer (active)->Polyamines Catalysis (Ornithine -> Putrescine) Polyamines->ODC mRNA Inhibits Translation Antizyme mRNA Antizyme mRNA Polyamines->Antizyme mRNA Induces Frameshifting Antizyme Antizyme Antizyme mRNA->Antizyme Translation Antizyme->ODC Protein (monomer) Binding & Inactivation Antizyme->26S Proteasome Targets ODC for Degradation ODC_Activity_Assay cluster_radiolabeling Radiolabeling Assay cluster_colorimetric Colorimetric Assay Prepare Reaction Mix Prepare Reaction Mix Add L-[1-¹⁴C]ornithine Add L-[1-¹⁴C]ornithine Prepare Reaction Mix->Add L-[1-¹⁴C]ornithine Incubate at 37°C Incubate at 37°C Add L-[1-¹⁴C]ornithine->Incubate at 37°C Stop Reaction Stop Reaction Incubate at 37°C->Stop Reaction Trap ¹⁴CO₂ Trap ¹⁴CO₂ Stop Reaction->Trap ¹⁴CO₂ Scintillation Counting Scintillation Counting Trap ¹⁴CO₂->Scintillation Counting Perform ODC Reaction Perform ODC Reaction Add Diamine Oxidase & Chromogen Add Diamine Oxidase & Chromogen Perform ODC Reaction->Add Diamine Oxidase & Chromogen Measure Absorbance Measure Absorbance Add Diamine Oxidase & Chromogen->Measure Absorbance Quantify with Standard Curve Quantify with Standard Curve Measure Absorbance->Quantify with Standard Curve Experimental_Workflows cluster_western Western Blot cluster_qpcr qPCR cluster_if Immunofluorescence Protein Extraction Protein Extraction Quantification Quantification Protein Extraction->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Ab Primary Ab Blocking->Primary Ab Blocking->Primary Ab Secondary Ab Secondary Ab Primary Ab->Secondary Ab Primary Ab->Secondary Ab Detection Detection Secondary Ab->Detection Imaging Imaging Secondary Ab->Imaging RNA Extraction RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR Reaction qPCR Reaction cDNA Synthesis->qPCR Reaction Data Analysis Data Analysis qPCR Reaction->Data Analysis Cell Fixation Cell Fixation Permeabilization Permeabilization Cell Fixation->Permeabilization Permeabilization->Blocking

References

In-Depth Technical Guide: Stability and Storage of DL-Ornithine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DL-ornithine hydrochloride. The information presented herein is crucial for maintaining the integrity, purity, and potency of this compound in research and pharmaceutical development settings. While direct, quantitative stability studies on this compound are limited in publicly available literature, this guide synthesizes existing data, information on related compounds, and established principles from regulatory guidelines to provide a thorough understanding of its stability profile.

Overview of this compound Stability

This compound is a salt of the non-proteinogenic amino acid ornithine. As a crystalline solid, it is generally considered stable under standard storage conditions. However, like many amino acid hydrochlorides, its stability can be influenced by environmental factors such as temperature, humidity, light, and pH, particularly when in solution.

Key Stability Attributes:

  • Solid-State Stability: In its solid, crystalline form, this compound is relatively stable. One supplier of the L-enantiomer, L-ornithine hydrochloride, indicates a shelf life of at least four years when stored at -20°C. While this provides a general indication, specific long-term and accelerated stability data for the DL-racemic mixture at various temperatures and humidity levels are not extensively documented.

  • Solution Stability: The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. Amino acid solutions can be susceptible to microbial growth and chemical degradation over time. It is generally recommended to use freshly prepared aqueous solutions.

  • Photosensitivity: Based on forced degradation studies of a related compound, eflornithine (B1671129) hydrochloride, there is a potential for slight photodegradation. Therefore, protection from light is a prudent measure for both the solid material and its solutions.

  • Oxidative Sensitivity: The same studies on eflornithine hydrochloride also suggest a slight susceptibility to oxidative stress. Contact with strong oxidizing agents should be avoided.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on manufacturer safety data sheets and general best practices for amino acid hydrochlorides:

ParameterRecommended ConditionRationale
Temperature Cool (2-8°C) or Frozen (-20°C) for long-term storage. Room temperature for short-term storage.Lower temperatures slow down potential degradation reactions.
Humidity Dry environment. Store in a well-sealed container.To prevent hygroscopicity and potential hydrolytic degradation.
Light Protect from light. Store in an opaque or amber container.To mitigate the risk of photodegradation.
Atmosphere Store in a well-ventilated place.General laboratory safety practice.
Incompatibilities Strong oxidizing agents.To prevent oxidative degradation.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively elucidated in the literature, potential degradation mechanisms can be inferred from the chemical structure of ornithine and studies on related amino acids.

Potential Degradation Pathways for this compound Ornithine This compound Oxidation Oxidative Stress (e.g., H₂O₂) Ornithine->Oxidation Photodegradation Photolytic Stress (UV/Vis Light) Ornithine->Photodegradation Hydrolysis Hydrolytic Stress (Acid/Base) Ornithine->Hydrolysis Thermal Thermal Stress (Heat) Ornithine->Thermal DegradationProducts Degradation Products (e.g., ammonia, aldehydes, other amino acids) Oxidation->DegradationProducts Photodegradation->DegradationProducts Hydrolysis->DegradationProducts Thermal->DegradationProducts

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability should involve a forced degradation study followed by the development and validation of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish the intrinsic stability of the molecule. The following is a general protocol based on ICH guidelines.

Objective: To generate degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Milli-Q water or equivalent

  • HPLC grade solvents (e.g., acetonitrile (B52724), methanol)

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in Milli-Q water at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solid State): Place a known quantity of solid this compound in a calibrated oven at 60°C for 48 hours.

    • Thermal Degradation (Solution): Heat an aliquot of the stock solution at 60°C for 48 hours.

    • Photolytic Degradation (Solid State): Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Photolytic Degradation (Solution): Expose an aliquot of the stock solution in a quartz cuvette to the same photolytic conditions as the solid sample.

  • Sample Analysis: After the specified time points, withdraw samples. For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase and analyze using a stability-indicating HPLC method. Analyze an unstressed sample as a control.

Stability-Indicating HPLC Method

Example HPLC Method (Adaptable for this compound):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of a buffer (e.g., phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Derivatization: Pre-column derivatization with o-phthalaldehyde (B127526) (OPA) is a common method for primary amines.

  • Detection: Fluorescence or UV detection at a wavelength appropriate for the OPA-derivatized amino acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The adapted method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Experimental Workflow for Stability Assessment cluster_0 Forced Degradation Study cluster_1 Analytical Method cluster_2 Data Analysis & Reporting Acid Hydrolysis Acid Hydrolysis Method Development (HPLC) Method Development (HPLC) Acid Hydrolysis->Method Development (HPLC) Base Hydrolysis Base Hydrolysis Base Hydrolysis->Method Development (HPLC) Oxidation Oxidation Oxidation->Method Development (HPLC) Thermal Stress Thermal Stress Thermal Stress->Method Development (HPLC) Photolytic Stress Photolytic Stress Photolytic Stress->Method Development (HPLC) Method Validation (ICH Q2) Method Validation (ICH Q2) Method Development (HPLC)->Method Validation (ICH Q2) Identification of Degradants Identification of Degradants Method Validation (ICH Q2)->Identification of Degradants Quantification of Purity Quantification of Purity Method Validation (ICH Q2)->Quantification of Purity Stability Report Stability Report Identification of Degradants->Stability Report Quantification of Purity->Stability Report DL-Ornithine HCl Sample DL-Ornithine HCl Sample DL-Ornithine HCl Sample->Acid Hydrolysis DL-Ornithine HCl Sample->Base Hydrolysis DL-Ornithine HCl Sample->Oxidation DL-Ornithine HCl Sample->Thermal Stress DL-Ornithine HCl Sample->Photolytic Stress

Caption: Workflow for this compound stability testing.

Conclusion

This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are related to its handling in solution and potential, albeit slight, sensitivity to light and oxidative conditions. For rigorous research and pharmaceutical development, it is imperative to conduct specific stability studies following established regulatory guidelines. The protocols and information provided in this guide offer a robust framework for ensuring the quality and integrity of this compound. Researchers should, however, always refer to the certificate of analysis and safety data sheet provided by the specific supplier for the most accurate and lot-specific information.

Investigating the Physiological Effects of DL-Ornithine Supplementation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ornithine, a non-proteinogenic amino acid, is a critical intermediate in the urea (B33335) cycle and a precursor for the synthesis of polyamines, proline, and glutamate. While supplementation with L-ornithine has been investigated for its potential therapeutic and ergogenic effects, there is a significant lack of scientific literature on the physiological effects of DL-ornithine, the racemic mixture of D- and L-ornithine. This technical guide provides a comprehensive overview of the known physiological effects of ornithine supplementation, with a primary focus on the extensively studied L-isomer due to the scarcity of data on the DL-form. The guide summarizes quantitative data from key studies, details experimental protocols, and visualizes the core metabolic pathways involving ornithine.

Introduction: The DL-Ornithine Enigma

The user's interest lies in DL-ornithine, a mixture of the D- and L-enantiomers of this amino acid. However, a thorough review of the scientific literature reveals that research on ornithine supplementation has almost exclusively focused on the L-isomer.

The metabolic fate of D-ornithine in mammals is not well-documented. It is known to be a substrate for D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids, leading to the production of an α-keto acid, ammonia (B1221849), and hydrogen peroxide.[1][2] This pathway serves as a detoxification mechanism for D-amino acids.[3] Unlike some microorganisms which possess ornithine racemase to interconvert D- and L-ornithine, this enzyme has not been identified in humans.[4][5][6][7] Consequently, it is unlikely that the D-ornithine component of a DL-ornithine supplement contributes to the known physiological effects of L-ornithine.

Given this significant gap in the literature, this guide will henceforth focus on the physiological effects of L-ornithine supplementation, as this is where a substantial body of evidence exists. The findings presented should be understood to be specific to the L-isomer.

Pharmacokinetics of L-Ornithine

L-ornithine, when administered orally, is absorbed from the small intestine via active transport.[8] When administered as L-ornithine L-aspartate (LOLA), it dissociates, and both amino acids are absorbed.[9][10][11]

Following oral administration of LOLA, the peak plasma level of L-ornithine is reached within 30-60 minutes, achieving levels approximately five times higher than baseline, and returning to normal within 7 hours.[9][12] Intravenous administration results in a faster and higher peak, reaching ten times the basal level in 30 minutes, with a similar return to baseline.[9][12] The oral bioavailability of L-ornithine from LOLA is reported to be 82.2%.[12]

Core Physiological Effects of L-Ornithine Supplementation

Ammonia Detoxification and Hepatic Function

L-ornithine is a central component of the urea cycle, the primary metabolic pathway for the detoxification of ammonia in the liver.[8] By providing substrate for ornithine transcarbamylase, L-ornithine supplementation is proposed to enhance the capacity of the urea cycle, thereby promoting the conversion of ammonia to urea.[13] This is particularly relevant in conditions of hyperammonemia, such as hepatic encephalopathy (HE).[13][14] Clinical trials have demonstrated that L-ornithine L-aspartate (LOLA) can effectively reduce blood ammonia levels and improve clinical outcomes in patients with HE.[13][14]

Athletic Performance and Fatigue Reduction

L-ornithine supplementation has been investigated for its potential to improve athletic performance and reduce fatigue. The proposed mechanism involves the enhancement of ammonia detoxification, as ammonia accumulation during exercise is a contributing factor to fatigue.[15][16] Studies have shown that L-ornithine supplementation can attenuate the rise in blood ammonia levels during exercise and may reduce subjective feelings of fatigue.[15][16]

Wound Healing

L-ornithine serves as a precursor for the synthesis of proline and polyamines, both of which are crucial for collagen production and cell proliferation, key processes in wound healing.[8] Animal studies have suggested that ornithine supplementation can enhance wound breaking strength and collagen deposition.[17] In clinical settings, ornithine alpha-ketoglutarate (B1197944) (OKG) has been used to improve wound healing in burn patients.[18]

Growth Hormone Release

Some studies suggest that L-ornithine supplementation may stimulate the release of growth hormone from the pituitary gland.[8] This effect is thought to be mediated by its metabolic conversion to L-arginine, a known secretagogue of growth hormone.[6][8] However, the results from studies in this area have been mixed and may be dependent on the dose and timing of administration.

Stress and Sleep

Emerging research indicates that L-ornithine may have a positive impact on stress and sleep quality. A clinical trial with healthy workers found that L-ornithine supplementation (400 mg/day for 8 weeks) significantly decreased serum cortisol levels and the cortisol/DHEA-S ratio.[19][20] Participants also reported reduced anger and improved sleep quality.[19][20]

Quantitative Data from Key Clinical Trials

The following tables summarize quantitative data from selected studies on L-ornithine supplementation.

Table 1: Effects of L-Ornithine on Physical Fatigue

ParameterL-Ornithine GroupPlacebo Groupp-valueStudy
Subjective Feeling of Fatigue (VAS, post-recovery) Significantly attenuated vs. post-loadNo significant change< 0.01Sugino et al., 2008[15]
Subjective Feeling of Fatigue (VAS, female subjects) Significantly lowerHigher< 0.05Sugino et al., 2008[15]
Decrease in Mean Speed (10s max pedaling, female subjects) Smaller decreaseLarger decrease< 0.05Sugino et al., 2008[15]

Table 2: Effects of L-Ornithine on Stress and Sleep

ParameterL-Ornithine Group (400 mg/day)Placebo Groupp-valueStudy
Change in Cortisol/DHEA-S Ratio (at 4 weeks) Significantly decreasedNo significant change< 0.05Miyake et al., 2014[19][20]
Athens Insomnia Scale (AIS) Score (at 4 weeks) Significant improvementTrend towards improvement< 0.05Miyake et al., 2014[19][20]
Self-reported "Anger-Hostility" (POMS, at 2 & 6 weeks) Significant improvementNo significant change< 0.05Miyake et al., 2014[19][20]

Table 3: Safety of L-Ornithine Hydrochloride Supplementation in Healthy Males (4 weeks)

DosageObserved EffectsNOAELStudy
3.2, 6, 9.2, 12 g/day Minor increase in plasma aspartic and glutamic acid at highest doses. No treatment-related adverse events.12 g/day Miura et al., 2023

Experimental Protocols

Study on Physical Fatigue Attenuation (Sugino et al., 2008)[15]
  • Design: Double-blind, placebo-controlled, 2-way crossover study.

  • Participants: 17 healthy volunteers.

  • Intervention: L-ornithine hydrochloride (2000 mg/day for 7 days and 6000 mg/day for 1 day) or placebo.

  • Protocol: Participants underwent a fatigue-inducing physical task on a cycle ergometer at fixed workloads for 2 hours on two separate occasions.

  • Outcome Measures: Subjective feeling of fatigue (measured by visual analog scale), physical performance (mean speed for 10-second maximum pedaling), and serum biomarkers (triacylglycerol, ketone bodies, free fatty acids, and blood ammonia).

Study on Stress and Sleep Quality (Miyake et al., 2014)[19][20]
  • Design: Randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 52 apparently healthy Japanese adults with slight stress and fatigue.

  • Intervention: L-ornithine (400 mg/day) or placebo capsules, consumed daily for 8 weeks before bed.

  • Protocol: Blood samples were collected at baseline, 2, 4, and 8 weeks.

  • Outcome Measures: Serum cortisol and dehydroepiandrosterone-sulphate (DHEA-S). Perceived mood and sleep quality were assessed using the Profile of Mood States (POMS), Athens Insomnia Scale (AIS), and Ogri-Shirakawa-Azumi sleep inventory MA version (OSA-MA).

Subchronic Tolerance Trial (Miura et al., 2023)
  • Design: Graded-dosage clinical trial.

  • Participants: 60 healthy male adults (age 41.4 ± 1.5 years).

  • Intervention: Graded dosages of oral ornithine hydrochloride (3.2, 6, 9.2, and 12 g/day ) for 4 weeks with a 2-week wash-out period between doses.

  • Protocol: Subjects consumed the supplements daily before 12:00 pm. Safety evaluations were conducted at the end of each 4-week period after an overnight fast.

  • Outcome Measures: Vital signs, a broad spectrum of circulating biochemical analytes, body weight, sleep quality, and mental self-assessment.

Key Signaling Pathways

The Urea Cycle

The urea cycle is a central metabolic pathway that detoxifies ammonia by converting it into urea, which is then excreted. L-ornithine is a key intermediate in this cycle.

Urea_Cycle cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrial Matrix Cytosol Cytosol NH3 NH3 CPS1 CPS1 NH3->CPS1 HCO3 HCO3- HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate OTC OTC Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_mito Citrulline Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport CPS1->Carbamoyl_Phosphate OTC->Citrulline_mito ASS1 ASS1 Citrulline_cyto->ASS1 Aspartate Aspartate Aspartate->ASS1 ATP2 ATP ATP2->ASS1 Argininosuccinate Argininosuccinate ASL ASL Argininosuccinate->ASL Fumarate Fumarate Arginine Arginine ARG1 Arginase 1 Arginine->ARG1 Urea Urea (to excretion) Ornithine_cyto Ornithine Ornithine_cyto->Ornithine_mito Transport ASS1->Argininosuccinate ASL->Fumarate ASL->Arginine ARG1->Urea ARG1->Ornithine_cyto

Caption: The Urea Cycle Pathway for Ammonia Detoxification.

Polyamine Biosynthesis

L-ornithine is the precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine, which are essential for cell growth and proliferation.

Polyamine_Biosynthesis Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SPDS Spermidine Synthase Putrescine->SPDS Spermidine Spermidine SPMS Spermine Synthase Spermidine->SPMS Spermine Spermine SAM S-adenosyl methionine (SAM) dcSAM1 Decarboxylated SAM SAMDC SAM Decarboxylase SAM->SAMDC dcSAM2 Decarboxylated SAM dcSAM1->SPDS dcSAM2->SPMS ODC->Putrescine CO2 SPDS->Spermidine SPMS->Spermine SAMDC->dcSAM1 CO2

Caption: Biosynthesis of Polyamines from L-Ornithine.

Conclusion

The available scientific evidence strongly supports the physiological effects of L-ornithine supplementation in various contexts, including ammonia detoxification, enhancement of athletic performance, promotion of wound healing, and potential modulation of stress and sleep. The mechanisms of action are primarily linked to its central role in the urea cycle and as a precursor to vital molecules like polyamines and proline.

However, a significant knowledge gap exists concerning DL-ornithine . Without dedicated research into the pharmacokinetics, metabolism, and physiological effects of the D-isomer and the racemic mixture, it is not possible to extrapolate the findings for L-ornithine to DL-ornithine. The metabolic pathway of D-ornithine via D-amino acid oxidase suggests a detoxification route rather than a contribution to the known beneficial effects of L-ornithine. Future research should aim to elucidate the specific effects of DL-ornithine supplementation to provide a comprehensive understanding for researchers, clinicians, and drug development professionals.

References

Methodological & Application

Preparation of DL-Ornithine Hydrochloride for Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Ornithine hydrochloride is a racemic mixture of the non-proteinogenic amino acid ornithine. In cell culture, the biologically active L-isomer, L-ornithine, plays a critical role as a precursor in essential metabolic pathways, including the urea (B33335) cycle and the synthesis of polyamines and other amino acids. Polyamines, such as putrescine, spermidine, and spermine, are indispensable for cell proliferation, differentiation, and the stabilization of DNA and RNA. L-ornithine is also a precursor for the synthesis of proline and glutamic acid.[1][2] While most commercially available ornithine for cell culture is the L-isomer, this compound can be a more cost-effective alternative. These application notes provide a comprehensive guide to the preparation and use of this compound as a supplement in cell culture media.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial to maintain its stability and efficacy.

PropertyValue
Molecular Formula C₅H₁₂N₂O₂·HCl
Molecular Weight 168.62 g/mol
Appearance White crystalline powder
Solubility Highly soluble in water
Storage Temperature Room temperature (dry conditions)
Stock Solution Storage -20°C to -80°C

Note: Stock solutions of this compound are stable for extended periods when stored frozen.[3]

Role in Cellular Metabolism

Ornithine is a key intermediate in several metabolic pathways crucial for cell growth and function. The L-isomer is the primary participant in these biological processes.

  • Urea Cycle: L-ornithine is a central molecule in the urea cycle, which is responsible for the detoxification of ammonia, a toxic byproduct of amino acid catabolism.[1][2]

  • Polyamine Synthesis: L-ornithine is the direct precursor for the synthesis of polyamines (putrescine, spermidine, and spermine) through the action of the enzyme ornithine decarboxylase (ODC). Polyamines are essential for cell proliferation, DNA synthesis, and cell cycle progression. The ODC pathway is frequently upregulated in cancer cells, highlighting the importance of ornithine in tumor growth.

  • Amino Acid Synthesis: L-ornithine can be converted to other amino acids, such as proline and glutamic acid, which are vital for protein synthesis and cellular metabolism.

While L-ornithine is the biologically active enantiomer, some studies in plant cells have shown that D-ornithine can be metabolized and influence metabolic pathways, leading to an accumulation of L-arginine.[4] In humans, D-ornithine can be metabolized by D-amino-acid oxidase. However, extensive data on the specific effects of D-ornithine on mammalian cell proliferation in culture is limited. Therefore, when using the DL-racemic mixture, it is generally assumed that the L-isomer provides the primary biological activity.

Experimental Protocols

Preparation of a Sterile Stock Solution of this compound

This protocol describes the preparation of a 100 mM stock solution of this compound.

Materials:

  • This compound powder

  • Cell culture-grade water (e.g., WFI, Milli-Q)

  • Sterile conical tubes (15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile storage vials or tubes

Procedure:

  • Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, weigh out 168.62 mg of this compound powder.

  • Dissolution: Aseptically add the powder to a sterile conical tube. Add approximately 8 mL of cell culture-grade water. Vortex or gently swirl the tube until the powder is completely dissolved.

  • Volume adjustment: Adjust the final volume to 10 mL with cell culture-grade water.

  • Sterile filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a sterile conical tube or directly into sterile storage vials.[3]

  • Aliquoting and storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

G cluster_0 Stock Solution Preparation Weigh DL-Ornithine HCl Weigh DL-Ornithine HCl Dissolve in Water Dissolve in Water Weigh DL-Ornithine HCl->Dissolve in Water Aseptically Adjust Final Volume Adjust Final Volume Dissolve in Water->Adjust Final Volume Sterile Filter (0.22 µm) Sterile Filter (0.22 µm) Adjust Final Volume->Sterile Filter (0.22 µm) Critical Step Aliquot Aliquot Sterile Filter (0.22 µm)->Aliquot Store at -20°C to -80°C Store at -20°C to -80°C Aliquot->Store at -20°C to -80°C

Caption: Workflow for preparing a sterile stock solution of this compound.

Supplementation of Cell Culture Media

The optimal concentration of this compound can vary depending on the cell line and the basal medium formulation. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific application.

General Concentration Range:

Based on studies using L-ornithine, a typical starting concentration range for supplementation is between 0.1 mM and 1 mM.

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the sterile this compound stock solution at room temperature or in a 37°C water bath.

  • Dilution: Aseptically add the required volume of the stock solution to your pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 500 mL of medium with a final concentration of 0.5 mM this compound, add 2.5 mL of the 100 mM stock solution.

  • Mixing: Gently mix the supplemented medium by swirling or inverting the bottle.

  • Use: The supplemented medium is now ready for use in your cell culture experiments.

Signaling Pathways and Cellular Effects

The primary signaling and metabolic pathways influenced by ornithine supplementation are centered around its role as a precursor for polyamine synthesis.

G cluster_polyamines Polyamines Ornithine Ornithine Ornithine_Decarboxylase Ornithine Decarboxylase (ODC) Ornithine->Ornithine_Decarboxylase Putrescine Putrescine Ornithine_Decarboxylase->Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Cell_Cycle_Progression Cell_Cycle_Progression Putrescine->Cell_Cycle_Progression Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase DNA_Synthesis DNA_Synthesis Spermidine->DNA_Synthesis Spermine Spermine Spermine_Synthase->Spermine Cell_Proliferation Cell_Proliferation Spermine->Cell_Proliferation

Caption: The Ornithine to Polyamine Synthesis Pathway.

Quantitative Data Summary

The following table summarizes key quantitative information related to the use of ornithine in cell culture, primarily based on data for L-ornithine. Researchers should use these values as a starting point for optimizing conditions with this compound.

ParameterCell Line/SystemConcentration/ValueEffectReference
Supplementation Chinese Hamster Ovary (CHO)Not specifiedPromotes healthy growth in serum-free media.[1]
Supplementation Primary Human Hepatocytes (PHH)Component of standard mediumSupports culture of PHH.[1]
Supplementation Dulbecco's Modified Eagle Medium (DMEM)Not specifiedUsed for cell growth assays.[1]
Stock Solution Solubility Water50 mg/mLClear, colorless to very faintly yellow solution.
Stock Solution Storage --20°C to -80°CStable for extended periods.[3]

Conclusion

This compound can serve as a valuable supplement in cell culture media to support cell proliferation and maintain cellular function, primarily through the metabolic contributions of its L-isomer. Proper preparation of sterile stock solutions and empirical determination of optimal working concentrations are essential for successful application. The provided protocols and information offer a foundation for researchers to effectively utilize this compound in their cell culture systems. Further investigation into the specific effects of the D-isomer in various mammalian cell lines would be beneficial for a more complete understanding of the racemic mixture's impact.

References

Quantification of Ornithine in Tissue Samples Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Ornithine is a non-proteinogenic amino acid that plays a crucial role in several metabolic pathways, most notably the urea (B33335) cycle, where it acts as an intermediate in the detoxification of ammonia.[1][2][3] It is a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell growth and proliferation.[1][4] Additionally, ornithine is involved in the synthesis of proline and glutamate.[1][4] Given its central role in metabolism, the accurate quantification of ornithine in tissue samples is vital for research in metabolic diseases, drug development, and nutritional science.

This document provides a detailed protocol for the quantification of ornithine in tissue samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection.

Biochemical Pathway

Ornithine is a key component of the urea cycle, where it is converted to citrulline. It is also a precursor for polyamine biosynthesis.

Ornithine_Metabolism cluster_urea_cycle Urea Cycle cluster_polyamine_synthesis Polyamine Synthesis Ornithine Ornithine Citrulline Citrulline Ornithine->Citrulline Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase Carbamoyl_Phosphate Carbamoyl_Phosphate Carbamoyl_Phosphate->Citrulline Ornithine Transcarbamylase Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Arginine Arginine Argininosuccinate->Arginine Arginine->Ornithine Arginase Urea Urea Arginine->Urea Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Experimental_Workflow Tissue_Sample 1. Tissue Sample Collection Homogenization 2. Homogenization in Perchloric Acid Tissue_Sample->Homogenization Centrifugation1 3. Centrifugation to Pellet Protein Homogenization->Centrifugation1 Supernatant_Collection 4. Supernatant Collection Centrifugation1->Supernatant_Collection Neutralization 5. Neutralization with Potassium Carbonate Supernatant_Collection->Neutralization Centrifugation2 6. Centrifugation to Remove Precipitate Neutralization->Centrifugation2 Derivatization 7. Pre-column Derivatization with OPA Centrifugation2->Derivatization HPLC_Analysis 8. HPLC Analysis Derivatization->HPLC_Analysis

References

Application Notes and Protocols for the In Vitro Study of DL-Ornithine Hydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, including putrescine, spermidine, and spermine, are small polycationic molecules essential for cell proliferation, differentiation, and survival. In cancer, the metabolic pathways that regulate polyamine concentrations are frequently dysregulated, leading to elevated levels that support rapid tumor growth. The biosynthesis of polyamines is a critical pathway for neoplastic cells, making it an attractive target for therapeutic intervention.

The initial and rate-limiting step in this pathway is the conversion of L-ornithine to putrescine, a reaction catalyzed by the enzyme Ornithine Decarboxylase (ODC). ODC expression is tightly regulated and often found to be significantly upregulated in various cancers, frequently driven by oncogenes such as c-Myc.[1][2] Consequently, the availability of its substrate, ornithine, is pivotal. DL-ornithine hydrochloride serves as a stable, water-soluble source of ornithine for in vitro studies, allowing researchers to investigate the dynamics of the polyamine pathway and the efficacy of its inhibitors.

These application notes provide a comprehensive overview of the role of ornithine in cancer cell biology and detail protocols for studying its effects, primarily through the lens of ODC inhibition, a key anti-cancer strategy.

Mechanism of Action: The Central Role of Ornithine

Ornithine sits (B43327) at a crucial metabolic crossroads. In cancer cells, its primary fate is decarboxylation by ODC to produce putrescine, the precursor for higher polyamines. This pathway is often hyperactivated. The c-Myc oncogene, a master regulator of cell growth, directly induces the expression and activity of ODC, thereby linking cell proliferation signals to the machinery of polyamine synthesis.[2][3] Furthermore, signaling pathways such as mTOR, which are central to cell growth and metabolism, can be stimulated by ornithine, further promoting anabolic processes that benefit cancer cells.[4][5]

Given that cancer cells exhibit an increased metabolism of ornithine[6][7], strategies to disrupt this axis are of significant therapeutic interest. The primary application of this compound in this context is not as a therapeutic agent itself, but as the key substrate used to study the effects of ODC inhibitors. By ensuring ornithine is not a limiting factor, the specific efficacy of ODC inhibitors can be accurately assessed. Depleting the end-products of this pathway—polyamines—has been shown to inhibit cell growth and induce programmed cell death (apoptosis).[8][9]

Polyamine_Biosynthesis_Pathway cluster_upstream Upstream Oncogenic Signaling cMyc c-Myc ODC Ornithine Decarboxylase (ODC) (Rate-Limiting Enzyme) cMyc->ODC Upregulates mTORC1 mTORC1 mTORC1->ODC Activates Ornithine DL-Ornithine (from DL-Ornithine HCl) Ornithine->ODC Substrate Putrescine Putrescine ODC->Putrescine Catalyzes Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Proliferation Cell Proliferation, Survival, & Growth Spermidine->Proliferation Promote Spermine Spermine Spermine_Synthase->Spermine Spermine->Proliferation Promote ODC_Inhibitor ODC Inhibitors (e.g., NCAO, DFMO) ODC_Inhibitor->ODC Inhibit

Caption: The Polyamine Biosynthesis Pathway in Cancer.

Data Presentation: Efficacy of ODC Inhibition

The efficacy of targeting the ornithine-to-polyamine axis is typically quantified by measuring the cytotoxic or cytostatic effects of ODC inhibitors on various cancer cell lines. The half-maximal effective concentration (EC50) is a key metric.

Table 1: In Vitro Efficacy of the ODC Inhibitor N-ω-chloroacetyl-L-ornithine (NCAO) on Various Cancer Cell Lines

Cell Line Cancer Type EC50 (µM) after 72h Reference(s)
HepG2 Hepatocellular Carcinoma 10.1 [10][11]
HeLa Cervical Cancer 15.8 [10][11]
MCF-7 Breast Cancer 17.5 [10][11]
Ca Ski Cervical Cancer 1.18 ± 0.07 [12]
MDA-MB-231 Breast Cancer 50.6 ± 0.3 [12]

| Vero (Normal) | Kidney Epithelial (Monkey) | > 1000 |[12] |

Data indicates that NCAO is selectively potent against cancer cell lines while having minimal effect on a non-cancerous cell line, highlighting the dependency of cancer cells on the ODC pathway.

Table 2: Summary of Expected Outcomes from Modulating the Ornithine/Polyamine Pathway

Experimental Intervention Expected Effect on Polyamine Levels Expected Outcome on Cancer Cells Key Assays
ODC Inhibitor (e.g., NCAO) Decrease Decreased proliferation, cell cycle arrest, induction of apoptosis. Cell Viability, Cell Cycle Analysis, Apoptosis Assay
ODC Gene Knockdown (siRNA) Decrease Decreased proliferation, induction of apoptosis. Cell Viability, Western Blot, Apoptosis Assay
Exogenous Putrescine/Spermidine Increase / Rescue Reversal of ODC inhibitor effects, restored proliferation.[8][13] Cell Viability

| Ornithine Supplementation | Potential Increase (if ODC is active) | May promote proliferation in cells with high ODC activity. | Cell Viability, ODC Activity Assay |

Experimental Protocols

A typical workflow for investigating the role of the ornithine pathway involves treating cancer cells with an ODC inhibitor and measuring the downstream consequences on cell health and proliferation.

Experimental_Workflow cluster_assays 4. Endpoint Assays start Start: Cancer Cell Line Culture seed 1. Seed Cells in Multi-well Plates start->seed treat 2. Treat with Compounds (e.g., ODC Inhibitor, Vehicle Control) seed->treat incubate 3. Incubate for Desired Time Period (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability (MTT, WST-1) incubate->viability apoptosis Apoptosis (Annexin V/PI Staining) incubate->apoptosis cell_cycle Cell Cycle (PI Staining) incubate->cell_cycle analyze 5. Data Acquisition (Plate Reader, Flow Cytometer) viability->analyze apoptosis->analyze cell_cycle->analyze end End: Data Analysis & Interpretation analyze->end Apoptosis_Signaling_Pathway ODC_Inhibition ODC Inhibition Polyamine_Depletion Polyamine Depletion ODC_Inhibition->Polyamine_Depletion Mito_Potential Disruption of Mitochondrial Membrane Potential (ΔΨm) Polyamine_Depletion->Mito_Potential CytoC Cytochrome c Release Mito_Potential->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Casp3->Apoptosis Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2->Mito_Potential Inhibit

References

Application Notes and Protocols for DL-Ornithine Hydrochloride in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of DL-ornithine hydrochloride as a substrate in enzymatic reactions. The primary focus is on its interaction with Ornithine Decarboxylase (ODC) and Ornithine Aminotransferase (OAT), two key enzymes in metabolic pathways. While most physiological enzymes exhibit stereospecificity for the L-enantiomer of ornithine, this document also addresses the potential for D-ornithine to act as a substrate in specific contexts.

Ornithine Decarboxylase (ODC)

Ornithine decarboxylase (EC 4.1.1.17) is a pyridoxal-5'-phosphate (PLP) dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines.[1][2] This reaction involves the decarboxylation of ornithine to produce putrescine. Polyamines are crucial for cell growth, differentiation, and proliferation.

While ODC is highly specific for L-ornithine, the existence of D-ornithine/d-lysine decarboxylase (DOKDC) has been identified, which can utilize D-ornithine as a substrate.[3][4][5] Therefore, when using a this compound mixture, it is important to consider the specific enzyme being investigated. For standard mammalian or yeast ODC, only the L-ornithine component of the racemic mixture will be a substrate.

Enzymatic Reaction

The reaction catalyzed by L-ornithine decarboxylase is as follows:

L-Ornithine → Putrescine + CO₂

Experimental Protocol: Manometric Assay for ODC Activity

This protocol is based on the method for determining ODC activity by measuring the volume of CO₂ evolved in a Warburg apparatus.[6]

Materials:

  • This compound

  • L-Ornithine Decarboxylase enzyme solution

  • Pyridoxal 5-Phosphate (PLP)

  • Citric Acid

  • Potassium Phosphate, Tribasic

  • Potassium Hydroxide (KOH)

  • Deionized water

  • Warburg flasks with side arms and center wells

  • Manometer

  • Water bath at 37°C

Reagent Preparation:

  • Buffer (Reagent A): Prepare a 100 mM Citric Acid and 100 mM Potassium Phosphate buffer. Adjust the pH to 5.2 at 37°C with 1 M KOH.[6]

  • Substrate Solution (Reagent B): Prepare a 100 mM L-Ornithine Hydrochloride solution by dissolving the required amount in Reagent A. If using this compound, prepare a 200 mM solution to achieve a 100 mM concentration of L-ornithine. Adjust the pH to 5.2 at 37°C with 1 M KOH if necessary.[6]

  • Cofactor Solution (Reagent C): Prepare a 10 mM Pyridoxal 5-Phosphate solution in Reagent A.[6]

  • Enzyme Solution (Reagent D): Immediately before use, prepare a solution containing a known concentration of L-Ornithine Decarboxylase in cold deionized water. The concentration should be determined empirically to yield a linear reaction rate for at least 20 minutes.[6]

Procedure:

  • Pipette the following reagents into the Warburg flasks:

    • Main Chamber:

      • Blank: 2.80 mL of Reagent A

      • Test: 0.30 mL of Reagent A, 2.50 mL of Reagent B

    • Side Arm:

      • Blank: 0.10 mL of Reagent C, 0.10 mL of Reagent D, 0.10 mL of Reagent A

      • Test: 0.10 mL of Reagent C, 0.10 mL of Reagent D

  • Place a piece of fluted filter paper soaked in 20% KOH in the center well of each flask to trap the CO₂ produced.

  • Equilibrate the flasks in a 37°C water bath for 10-15 minutes with the stopcocks open.

  • Close the stopcocks and allow for a further 5-10 minutes of temperature equilibration, ensuring there are no leaks.

  • Initiate the reaction by tipping the contents of the side arm into the main chamber.

  • Record the change in pressure on the manometer at regular intervals (e.g., every 5 minutes) for 20-30 minutes.

  • Calculate the rate of CO₂ evolution from the linear portion of the curve.

Data Analysis:

The enzyme activity is calculated based on the rate of CO₂ production. One unit of activity is defined as the amount of enzyme that releases 1.0 µmole of CO₂ from L-ornithine per minute at pH 5.2 and 37°C.[6]

ODC Signaling Pathway and Experimental Workflow

The following diagrams illustrate the polyamine synthesis pathway initiated by ODC and a general workflow for an enzymatic assay.

Polyamine_Synthesis_Pathway Arginine L-Arginine Arginase Arginase Arginine->Arginase Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine SPDS Spermidine Synthase Putrescine->SPDS Spermidine Spermidine SPMS Spermine Synthase Spermidine->SPMS Spermine Spermine Arginase->Ornithine ODC->Putrescine SPDS->Spermidine SPMS->Spermine SAMDC SAMDC dcSAM Decarboxylated S-adenosylmethionine SAMDC->dcSAM dcSAM->SPDS dcSAM->SPMS SAM S-adenosylmethionine SAM->SAMDC

Caption: Polyamine biosynthesis pathway starting from L-arginine.

Enzymatic_Assay_Workflow A Prepare Reagents (Buffer, Substrate, Cofactor) C Equilibrate Reaction Mixture (Buffer, Substrate, Cofactor) at Assay Temperature A->C B Prepare Enzyme Solution D Initiate Reaction by adding Enzyme B->D C->D E Monitor Reaction Progress (e.g., Spectrophotometry, Manometry) D->E F Data Analysis (Calculate Initial Velocity) E->F

Caption: General workflow for a typical enzymatic assay.

Ornithine Aminotransferase (OAT)

Ornithine aminotransferase (EC 2.6.1.13), also known as ornithine-δ-aminotransferase, is a mitochondrial enzyme that catalyzes the reversible transamination of the δ-amino group of L-ornithine to α-ketoglutarate, producing L-glutamate-γ-semialdehyde and L-glutamate.[7][8] L-glutamate-γ-semialdehyde spontaneously cyclizes to Δ¹-pyrroline-5-carboxylate (P5C).

Interestingly, some studies have shown that OAT from certain organisms, such as Bacillus sp. and Toxoplasma gondii, can utilize D-ornithine as a substrate, although with lower efficiency than L-ornithine.[9][10] This makes this compound a viable substrate for studying these specific enzymes.

Enzymatic Reaction

The reaction catalyzed by ornithine aminotransferase is as follows:

L-Ornithine + α-Ketoglutarate ⇌ L-Glutamate-γ-semialdehyde + L-Glutamate

Experimental Protocol: Ninhydrin-Based Assay for OAT Activity

This protocol is based on the colorimetric detection of the product, pyrroline-5-carboxylate (P5C), using ninhydrin (B49086).[11]

Materials:

  • This compound

  • Ornithine Aminotransferase enzyme solution

  • α-Ketoglutarate

  • Pyridoxal 5-Phosphate (PLP)

  • Potassium Pyrophosphate buffer

  • Ninhydrin reagent

  • Perchloric Acid

  • Ethanol (B145695)

  • Spectrophotometer

Reagent Preparation:

  • Assay Buffer: 100 mM Potassium Pyrophosphate, pH 8.0.

  • Substrate Solution: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay will need to be optimized.

  • Co-substrate Solution: Prepare a stock solution of α-ketoglutarate in the assay buffer. A typical final concentration is 10 mM.[7]

  • Cofactor Solution: Prepare a stock solution of PLP in the assay buffer. A typical final concentration is 0.025 mM.[7]

  • Ninhydrin Reagent: 2% (w/v) ninhydrin in a suitable solvent as described in the literature.[7]

  • Stop Solution: 3 N Perchloric Acid.[7]

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing:

    • 100 mM Potassium Pyrophosphate buffer (pH 8.0)

    • 0.025 mM PLP

    • 10 mM α-ketoglutarate

    • Varying concentrations of L-ornithine (from the this compound stock)

    • Deionized water to a final volume of 90 µL.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the OAT enzyme solution.

  • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 30 µL of 3 N perchloric acid.[7]

  • Add 20 µL of 2% aqueous ninhydrin.[7]

  • Heat the mixture in a boiling water bath for 5 minutes.[7]

  • Centrifuge the samples to pellet any precipitate.

  • Measure the absorbance of the supernatant at a specific wavelength (e.g., 510 nm) after dilution with ethanol if necessary.[11]

Data Analysis:

A standard curve should be generated using known concentrations of P5C or a suitable standard. The amount of product formed is determined by comparing the absorbance of the samples to the standard curve. Enzyme activity can then be calculated.

OAT in Metabolic Pathways

The following diagram illustrates the central role of OAT in connecting the urea (B33335) cycle with proline and glutamate (B1630785) metabolism.

OAT_Metabolic_Pathway cluster_urea_cycle Urea Cycle cluster_proline_glutamate Proline and Glutamate Metabolism Arginine L-Arginine Arginase Arginase Arginine->Arginase Ornithine L-Ornithine OAT Ornithine Aminotransferase (OAT) Ornithine->OAT Urea Urea Arginase->Ornithine Arginase->Urea P5C Pyrroline-5-Carboxylate Proline L-Proline P5C->Proline Glutamate L-Glutamate AlphaKG α-Ketoglutarate Glutamate->AlphaKG AlphaKG->OAT OAT->P5C OAT->Glutamate

Caption: Role of OAT in connecting metabolic pathways.

Arginase

Arginase (EC 3.5.3.1) is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[12][13] This is the final step of the urea cycle. Arginase is highly specific for its substrate, L-arginine, and does not act on D-arginine.[14] While L-ornithine is a product of the forward reaction, it also acts as a competitive inhibitor of arginase.[15][16] There is no significant evidence to suggest that this compound can serve as a substrate for the reverse reaction under physiological conditions.

Quantitative Data

The following table summarizes the kinetic parameters for ODC and OAT with L-ornithine as the substrate. Data for D-ornithine is limited and often reported as relative activity.

EnzymeOrganismSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
Ornithine DecarboxylaseHomo sapiensL-Ornithine0.37 ± 0.093.751.01 x 10⁴[17]
Ornithine DecarboxylaseAspergillus terreusL-Ornithine0.95-4.6 x 10⁻⁵ (mM⁻¹s⁻¹)[1]
Ornithine AminotransferaseToxoplasma gondiiL-Ornithine---[10]
D-Ornithine--low efficiency[10]
Ornithine AminotransferaseBacillus sp.L-Ornithine---[9]
D-Ornithine--less effective[9]
Arginase (Calf Liver)Bos taurusL-Arginine25.5459 (µmol/min·mg)-[16]
L-OrnithineK_i = 480 mM--[16]

Note: The k_cat for human ODC was converted from min⁻¹ to s⁻¹. The k_cat/K_m for Aspergillus terreus ODC is reported in the units from the source. The K_i for L-ornithine with arginase indicates its role as an inhibitor.

These application notes and protocols provide a framework for utilizing this compound in enzymatic studies. It is recommended that researchers optimize the specific conditions for their experimental system.

References

L-Ornithine Monohydrochloride: Applications in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ornithine, a non-proteinogenic amino acid, plays a crucial role in several metabolic pathways essential for cell growth, proliferation, and function. While not directly incorporated into proteins, it serves as a vital intermediate in the urea (B33335) cycle for ammonia (B1221849) detoxification and as a precursor for the biosynthesis of polyamines. L-ornithine monohydrochloride, a stable salt form, is widely utilized as a supplement in cell culture media to support various cellular processes. This document provides detailed application notes and protocols for the use of L-ornithine monohydrochloride in cell culture, with a focus on its role in polyamine synthesis, ammonia detoxification, and as a versatile media supplement.

Key Applications in Cell Culture

  • Supplement for Cell Growth and Proliferation: L-ornithine is a common supplement in various cell culture media, including Dulbecco's Modified Eagle Medium (DMEM) and F12 serum-free media.[1][2][3] It is particularly beneficial for cell lines that have a limited capacity to synthesize ornithine or require high levels of polyamines for robust growth.

  • Enhancement of Recombinant Protein Production: In bioprocessing, particularly with Chinese Hamster Ovary (CHO) cells, L-ornithine supplementation has been shown to promote healthy cell growth and enhance the yield of recombinant proteins.[2][3]

  • Ammonia Detoxification: In high-density cell cultures, ammonia accumulation can become toxic and inhibit cell growth. L-ornithine is a key component of the urea cycle, which converts toxic ammonia into less harmful urea, thereby improving cell viability and culture longevity.[2]

  • Precursor for Polyamine Biosynthesis: L-ornithine is the direct precursor to putrescine, the first and rate-limiting step in the synthesis of polyamines such as spermidine (B129725) and spermine. These polyamines are essential for cell proliferation, differentiation, and the regulation of gene expression.

  • Neurotransmitter and Hormone Secretion Studies: L-ornithine has been observed to induce intracellular Ca2+ concentration and evoke the secretion of glucagon-like peptide 1 (GLP-1) in GLUTag cell lines, making it a useful tool in studying enteroendocrine cell function.[2][3][4][5]

Quantitative Data Summary

The optimal concentration of L-ornithine monohydrochloride can vary significantly depending on the cell line and specific application. The following tables summarize key quantitative data from various studies.

ApplicationCell LineL-Ornithine ConcentrationObserved EffectReference(s)
Growth Promotion CHO-K1100 µMSupported healthy growth in serum-free medium.[6]
Cytotoxicity Human Retinal Pigment Epithelial (RPE) cells (OAT-inactivated)Not specifiedExhibited cytotoxicity, inhibited DNA synthesis, and caused cell death.[2]
Immunosuppression Cytotoxic T Lymphocytes (CTL)9 x 10⁻³ MSuppressed CTL activation in vitro.[7]
Protection against Oxidative Stress Human Kidney 2 (HK-2) cells10 µMProtected against H₂O₂-induced cell death.[8]
ApplicationCell LinePoly-L-Ornithine ConcentrationCoating Time & TemperatureReference(s)
Neuronal Cell Attachment General15 µg/mL2 hours at 37°C or overnight at 2-8°C[9]
Neuronal Cell Attachment General20 µg/mL2 hours at 37°C[10]
Neuronal Cell Attachment General100 µg/mLAt least 2 hours at 37°C[1]
General Cell Attachment PC-120.1 mg/mL (0.01%)1-2 hours at 37°C[11]

Signaling Pathways

L-ornithine and its metabolites are involved in several key signaling pathways that regulate cell growth, proliferation, and metabolism.

Polyamine Synthesis Pathway

L-ornithine is the starting point for the synthesis of polyamines, which are crucial for cell growth and proliferation.

Polyamine_Synthesis Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine SpdS Spermidine Synthase Putrescine->SpdS Spermidine Spermidine SpdS->Spermidine SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine SpmS->Spermine dcSAM Decarboxylated S-adenosylmethionine dcSAM->SpdS dcSAM->SpmS

Caption: L-Ornithine is converted to polyamines.

Urea Cycle and Ammonia Detoxification

In the liver, L-ornithine is a critical intermediate in the urea cycle, which detoxifies ammonia produced from amino acid catabolism.

Urea_Cycle cluster_mitochondria Mitochondrion cluster_cytosol Cytosol Ornithine_mito L-Ornithine OTC Ornithine Transcarbamylase Ornithine_mito->OTC Citrulline_mito L-Citrulline Citrulline_cyto L-Citrulline Citrulline_mito->Citrulline_cyto Transport Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->OTC OTC->Citrulline_mito Ammonia Ammonia (NH₃) CPS1 Carbamoyl Phosphate Synthetase I Ammonia->CPS1 Bicarbonate Bicarbonate (HCO₃⁻) Bicarbonate->CPS1 CPS1->Carbamoyl_Phosphate ASS Argininosuccinate Synthetase Citrulline_cyto->ASS Argininosuccinate Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Arginine L-Arginine Arginase Arginase Arginine->Arginase Ornithine_cyto L-Ornithine Ornithine_cyto->Ornithine_mito Transport Urea Urea Aspartate Aspartate Aspartate->ASS ASS->Argininosuccinate ASL->Arginine Fumarate Fumarate ASL->Fumarate Arginase->Ornithine_cyto Arginase->Urea

Caption: The Urea Cycle for ammonia detoxification.

mTOR Signaling Pathway

L-ornithine has been shown to activate the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[12]

mTOR_Signaling Ornithine L-Ornithine mTORC1 mTORC1 Ornithine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates S6 S6 p70S6K->S6 Phosphorylates Protein_Synthesis Protein Synthesis S6->Protein_Synthesis fourEBP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Ornithine activates mTORC1 signaling.

Nitric Oxide Synthase (NOS) Pathway

L-ornithine is produced from L-arginine by the enzyme arginase. L-arginine is also the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO), a key signaling molecule. The balance between these two pathways is critical for cellular function.

NOS_Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Ornithine L-Ornithine Arginase->L_Ornithine Urea Urea Arginase->Urea NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline Polyamines Polyamines L_Ornithine->Polyamines Signaling Cell Signaling NO->Signaling

Caption: L-Arginine metabolism via Arginase and NOS.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol describes how to assess the effect of L-ornithine monohydrochloride on cell proliferation using a standard MTT assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • L-ornithine monohydrochloride stock solution (e.g., 100 mM in sterile water or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of L-ornithine monohydrochloride in complete medium. Remove the medium from the wells and add 100 µL of the diluted L-ornithine solutions. Include a vehicle control (medium without L-ornithine).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate 24h A->B C Treat with L-ornithine B->C D Incubate (24-72h) C->D E Add MTT solution D->E F Incubate 4h E->F G Add DMSO F->G H Measure Absorbance at 570 nm G->H

Caption: Workflow for MTT Cell Proliferation Assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in cells treated with L-ornithine monohydrochloride using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[13]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • L-ornithine monohydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells with the desired concentration of L-ornithine monohydrochloride for a specified time to induce apoptosis. Include untreated control cells.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Apoptosis_Assay_Workflow A Treat cells with L-ornithine B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate 15 min (dark) D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol 3: Measurement of Intracellular Polyamine Levels

This protocol provides a general workflow for the quantification of intracellular polyamines (putrescine, spermidine, and spermine) using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cultured cells treated with or without L-ornithine monohydrochloride

  • Perchloric acid (PCA), ice-cold

  • Dansyl chloride solution

  • Saturated sodium carbonate solution

  • Toluene (B28343)

  • HPLC system with a fluorescence detector

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold perchloric acid.

  • Derivatization: Neutralize the cell lysate and derivatize the polyamines with dansyl chloride in the presence of saturated sodium carbonate.

  • Extraction: Extract the dansylated polyamines into toluene.

  • HPLC Analysis: Evaporate the toluene and reconstitute the sample in a suitable solvent for HPLC analysis. Separate the derivatized polyamines on a reverse-phase HPLC column and detect them using a fluorescence detector.

  • Quantification: Quantify the polyamine levels by comparing the peak areas to those of known standards.

Polyamine_Analysis_Workflow A Cell Lysis (Perchloric Acid) B Derivatization (Dansyl Chloride) A->B C Extraction (Toluene) B->C D HPLC Analysis (Fluorescence Detection) C->D E Quantification D->E

Caption: Workflow for Polyamine Level Measurement.

Protocol 4: Poly-L-Ornithine Coating for Neuronal Cell Culture

This protocol describes the use of Poly-L-ornithine as a coating agent to promote the attachment and differentiation of neuronal cells.[9][10][14]

Materials:

  • Poly-L-ornithine hydrobromide or hydrochloride solution (e.g., 0.01% w/v in sterile water)

  • Sterile tissue culture plates or coverslips

  • Sterile PBS or water

Procedure:

  • Coating: Add a sufficient volume of Poly-L-ornithine solution to completely cover the surface of the culture vessel.

  • Incubation: Incubate the coated vessels for at least 2 hours at 37°C or overnight at room temperature in a sterile environment.

  • Washing: Aspirate the Poly-L-ornithine solution and wash the surface thoroughly 2-3 times with sterile PBS or water to remove any unbound polymer, which can be toxic to cells.

  • Drying: Allow the coated surface to dry completely in a sterile hood before plating the cells.

  • (Optional) Secondary Coating: For some neuronal cultures, a secondary coating of an extracellular matrix protein like laminin (B1169045) or fibronectin may be applied after the Poly-L-ornithine coating and washing steps.[9][10][14]

PLO_Coating_Workflow A Coat surface with Poly-L-Ornithine solution B Incubate (2h at 37°C or overnight at RT) A->B C Aspirate and wash with sterile PBS/water B->C D Air dry completely C->D E Plate neuronal cells D->E

Caption: Workflow for Poly-L-Ornithine Coating.

Conclusion

L-ornithine monohydrochloride is a valuable and versatile supplement for a wide range of cell culture applications. Its fundamental roles in ammonia detoxification and as a precursor for polyamine biosynthesis make it essential for maintaining healthy and proliferative cell cultures. The provided protocols and data serve as a comprehensive guide for researchers to effectively utilize L-ornithine monohydrochloride in their specific experimental setups. It is important to optimize the concentration and experimental conditions for each cell line to achieve the desired biological effects.

References

Purifying L-Ornithine Hydrochloride from Fermentation Broth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of L-ornithine hydrochloride from fermentation broth. L-ornithine is a non-proteinogenic amino acid crucial in the urea (B33335) cycle for the removal of excess nitrogen from the body. In the pharmaceutical and food industries, it is often produced via microbial fermentation. The subsequent purification of L-ornithine hydrochloride from the complex fermentation broth is a critical step to achieve the high purity required for its applications.

Introduction to Purification Strategies

The purification of L-ornithine hydrochloride from fermentation broth typically involves a multi-step process designed to remove impurities such as microbial cells, proteins, pigments, carbohydrates, organic acids, and inorganic salts. Common strategies employ a combination of solid-liquid separation, flocculation, decolorization, ion exchange chromatography, and crystallization. The selection and optimization of these steps are crucial for achieving high yield and purity of the final product.

Overall Purification Workflow

The general workflow for purifying L-ornithine hydrochloride from fermentation broth is outlined below. This process starts with the raw fermentation broth and progresses through several stages to yield high-purity crystalline L-ornithine hydrochloride.

PurificationWorkflow cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Fermentation Broth (L-ornithine) SolidLiquidSeparation Solid-Liquid Separation (e.g., Membrane Filtration) Fermentation->SolidLiquidSeparation Flocculation Flocculation & Clarification SolidLiquidSeparation->Flocculation Decolorization1 Primary Decolorization (Activated Carbon) Flocculation->Decolorization1 IonExchange Ion Exchange Chromatography Decolorization1->IonExchange Decolorization2 Secondary Decolorization IonExchange->Decolorization2 Concentration Concentration Decolorization2->Concentration Crystallization Crystallization Concentration->Crystallization Drying Drying Crystallization->Drying FinalProduct L-ornithine HCl Crystals Drying->FinalProduct

Caption: General workflow for the purification of L-ornithine hydrochloride.

Key Purification Steps and Experimental Protocols

This section details the methodologies for the key experiments involved in the purification process.

Solid-Liquid Separation: Membrane Filtration

The initial step involves removing microbial cells and other suspended solids from the fermentation broth. Inorganic membrane filtration is an effective method for this purpose.

Protocol:

  • Take 3 liters of L-ornithine fermentation broth.

  • Filter the broth through an inorganic membrane filtration system.

  • Collect the filtrate, which contains the dissolved L-ornithine hydrochloride.

  • The resulting filtrate should be a clear solution, largely free of suspended solids.

ParameterValueReference
Initial L-ornithine HCl Content6.57%[1][2]
L-ornithine HCl Content in Filtrate5.69%[1][2]
Calculated Yield98.19%[1][2]
Flocculation and Clarification

Following initial filtration, flocculants are added to precipitate fine solid impurities, which are then removed.

Protocol:

  • Adjust the pH of the filtrate from the previous step to 4.0-5.0 using a suitable acid.[2]

  • With stirring at approximately 200 rpm, add a 5% solution of a flocculant such as polyaluminum chloride.

  • After 2-3 minutes, add a 0.5% solution of a coagulant aid like cationic polyacrylamide.

  • Continue stirring for another minute, then reduce the stirring speed to 50 rpm for 3 minutes to allow flocs to form.

  • Allow the precipitate to settle for 10 minutes.

  • Separate the supernatant from the sediment. The sediment can be washed with water to recover any remaining product, and the wash water combined with the supernatant.

  • Filter the combined supernatant using a plate and frame filter.

ParameterValueReference
Suspended Solids Removal Rate99.75%[1]
L-ornithine Yield97.32%[1]
Decolorization with Activated Carbon

Pigments and other color impurities are removed by adsorption onto activated carbon. This step can be performed in one or two stages.

Protocol for Primary Decolorization:

  • To the primary filtrate, add 1% (w/v) activated carbon.[1][2]

  • Heat the mixture to 60°C and stir at 200 rpm for 1 hour.[1]

  • Filter the solution to remove the activated carbon, yielding a secondary filtrate.

A secondary decolorization step can be performed after ion exchange and concentration, often using a smaller amount of activated carbon or a different grade to achieve higher purity.[3]

Ion Exchange Chromatography

Ion exchange chromatography is a crucial step for separating L-ornithine from other amino acids, organic acids, and inorganic salts. A strong acid cation exchange resin is typically used.

IonExchange cluster_0 Ion Exchange Process Loading Loading: Decolorized Filtrate (pH 2.0-2.5) Adsorption Adsorption: L-ornithine binds to Cation Exchange Resin Loading->Adsorption Washing Washing: Water to remove unbound impurities Adsorption->Washing Elution Elution: 2N Ammoniacal Solution Washing->Elution Eluate Collected Eluate (L-ornithine rich) Elution->Eluate

Caption: Ion exchange chromatography for L-ornithine purification.

Protocol:

  • Adjust the pH of the decolorized filtrate to 2.0-2.5.[3]

  • Load the solution onto a pre-equilibrated strong acid cation exchange resin column (e.g., 732 type).[4]

  • After loading, wash the column with deionized water until the pH of the effluent is neutral (pH 7).[4]

  • Elute the bound L-ornithine using a 2N ammoniacal solution.[4]

  • Collect the eluate fractions containing L-ornithine.

ParameterValueReference
Resin Adsorption Capacity91-112 mg/g[3]
Ion Exchange Yield>97%[3]
Concentration and Crystallization

The purified L-ornithine solution is concentrated to induce crystallization of L-ornithine hydrochloride.

Protocol:

  • Concentrate the eluate under reduced pressure to remove ammonia (B1221849) and water.

  • Acidify the concentrated solution with hydrochloric acid to a pH of 4.5-5.3.[3]

  • Further concentrate the solution by heating to 80°C until it reaches a supersaturated state.[1]

  • Cool the solution to induce crystallization. The cooling can be gradual, for instance, down to 6-22°C.[1]

  • Ethanol can be added to the concentrated solution to decrease the solubility of L-ornithine hydrochloride and improve crystallization yield.[3]

  • Allow the crystals to grow for a period of 4-6 hours.[3]

  • Collect the crystals by filtration or centrifugation.

ParameterExample 1Example 2Example 3Example 4Reference
L-ornithine Content before Crystallization30% wt40% wt35% wt30% wt[3]
pH for Acidification4.85.04.55.3[3]
Ethanol to Water Ratio (v/v)1.2:11.5:11.4:11.8:1[3]
Final Product Purity 98.5% 98.8% 98.5% 98.7% [3]
Extraction Yield 86% 88% 87% 85% [3]
Drying

The final step is to dry the collected crystals to remove any residual solvent.

Protocol:

  • Preheat a vacuum rotary dryer.

  • Place the wet crystals in the dryer.

  • Dry the crystals under a vacuum of -0.08 to -0.1 MPa at a temperature of 65-70°C for 4-4.5 hours.[2]

  • Cool the dried crystals to 28-36°C before packaging.[2]

The final L-ornithine hydrochloride crystals should have a high transmittance, indicating high purity.[1][2]

Conclusion

The purification of L-ornithine hydrochloride from fermentation broth is a well-established process involving multiple stages. By carefully controlling the parameters at each step, from initial solid-liquid separation to final crystallization and drying, it is possible to obtain a high-purity product with good overall yield. The protocols and data presented here provide a comprehensive guide for researchers and professionals involved in the development and optimization of L-ornithine hydrochloride purification processes.

References

Application Notes and Protocols for High-Throughput Screening of Ornithine Decarboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine decarboxylase (ODC) is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth, differentiation, and proliferation.[1][2] Elevated ODC activity is associated with various diseases, including cancer and neurodegenerative disorders, making it a prime therapeutic target.[3][4] The development of potent and specific ODC inhibitors is a key focus in drug discovery. High-throughput screening (HTS) is a crucial methodology for identifying novel ODC inhibitors from large compound libraries. This document provides detailed application notes and protocols for the HTS of ODC inhibitors, focusing on robust and scalable assay formats. The irreversible ODC inhibitor α-difluoromethylornithine (DFMO) is a well-established control compound used in these assays.[4][5]

Key High-Throughput Screening Assays for ODC Inhibitors

Several methods have been developed to measure ODC activity in an HTS format. The most common approaches involve the detection of one of the two reaction products: putrescine or carbon dioxide.[1]

DMSO-Tolerant Fluorescence-Based Tandem Assay

This assay offers a sensitive and continuous monitoring of ODC activity, making it highly suitable for HTS.[4][6][7] It utilizes a supramolecular tandem assay with a synthetic receptor, cucurbit[1]uril (CB6), and a fluorescent dye, trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (DSMI).[4][7] The principle lies in the differential binding affinity of the substrate (L-ornithine) and the product (putrescine) to the CB6 receptor. Putrescine has a significantly higher affinity for CB6, displacing the fluorescent dye and causing a decrease in fluorescence intensity.[1][7] A significant advantage of this assay is its tolerance to dimethyl sulfoxide (B87167) (DMSO), the common solvent for compound libraries.[3][4][8][9][10]

Coupled Enzyme Assay for CO₂ Detection

This method quantifies the carbon dioxide produced during the decarboxylation of ornithine. The CO₂ is consumed in a subsequent reaction catalyzed by phosphoenolpyruvate (B93156) carboxylase (PEPC) and malate (B86768) dehydrogenase (MDH).[1][11] The oxidation of NADH to NAD+ in the MDH-catalyzed reaction leads to a decrease in absorbance at 340 nm, which is proportional to the amount of CO₂ produced. This assay has been successfully optimized for HTS in 384-well microplates.[11][12]

Putrescine Oxidation-Based Assays

These assays rely on the enzymatic oxidation of putrescine by a diamine oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ can then be detected using colorimetric or luminescent methods.[1][13]

  • Colorimetric Detection: The H₂O₂ reacts with a chromogenic substrate in the presence of horseradish peroxidase (HRP) to produce a colored product.[1][13]

  • Luminescent Detection: The H₂O₂ reacts with luminol (B1675438) in the presence of a peroxidase to generate a chemiluminescent signal.[1][14]

Radiometric Assay

The traditional and most sensitive method for measuring ODC activity involves the use of L-[¹⁴C]-ornithine as a substrate. The assay measures the release of radioactive ¹⁴CO₂.[1] While highly sensitive, the requirement for handling radioactive materials and the multi-step process make it less amenable to large-scale HTS campaigns.[15][16][17][18][19]

Data Presentation: Assay Performance and Inhibitor Potency

The following tables summarize key quantitative data for evaluating HTS assay performance and the potency of a known ODC inhibitor.

Table 1: HTS Assay Validation Parameters

Assay TypePlatformPositive ControlNegative ControlZ'-FactorReference
DMSO-Tolerant Tandem Assay96-well plate100 µM DFMO0 µM DFMO> 0.5[4][20]
DMSO-Tolerant Tandem Assay384-well plate100 µM DFMO0 µM DFMO> 0.5[4][20]
Coupled Enzyme CO₂ Assay384-well plate1 mM DFMODMSO~0.5[12]
Fluorescence-Based Tandem AssayMicroplateDFMO-> 0.9[7]

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[4][21]

Table 2: IC₅₀ Values for Known ODC Inhibitors

InhibitorODC SourceAssay TypeIC₅₀ (µM)Reference
DFMOHumanIn vitro enzyme assay~10,000 times less potent than APA[5]
1-amino-oxy-3-aminopropane (APA)HumanIn vitro enzyme assayLow nM range[5]
Compound 10-SHumanIn vitro enzyme assay0.10[5]
Compound 10-S-PLP adductHumanIn vitro enzyme assay0.03[5]
Epigallocatechin gallate (EGCG)-Fluorescence-Based Tandem Assay-[1]

Experimental Protocols

Protocol 1: DMSO-Tolerant Fluorescence-Based Tandem Assay (384-well format)

This protocol is adapted from the optimized tandem assay for HTS.[4]

Materials:

  • Human recombinant ODC enzyme

  • L-ornithine

  • Cucurbit[1]uril (CB6)

  • trans-4-[4-(dimethylamino)styryl]-1-methylpyridinium iodide (DSMI)

  • DFMO (positive control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[4]

  • Enzyme Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 mM EDTA, 0.1 mM Pyridoxal 5'-phosphate (PLP), 2.5 mM DTT, 0.1% Tween 80[4]

  • Test compounds dissolved in DMSO

  • 384-well black, flat-bottom plates

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of CB6 and DSMI in the appropriate buffer. A suggested concentration is 0.66 µM CB6 and 4 µM DSMI.[4]

    • Prepare a stock solution of L-ornithine in Assay Buffer.

    • Prepare a working solution of human ODC enzyme in Enzyme Buffer.

  • Compound Plating: Add 0.5 µL of test compounds or control (DFMO or DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 25 µL of the ODC enzyme solution to each well.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 25 µL of the L-ornithine solution to each well to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 40 minutes). The reaction time should be within the linear range of the enzyme kinetics.[10]

  • Detection:

    • In a separate 384-well plate, add 49.5 µL of the CB6/DSMI solution to each well.

    • Transfer 0.5 µL of the completed reaction mixture from the first plate to the corresponding wells of the detection plate.[4][6]

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at 450 nm and emission at 582 nm.[4]

  • Data Analysis: Calculate the percent inhibition for each compound compared to the positive and negative controls.

Protocol 2: Coupled Enzyme Assay for CO₂ Detection (384-well format)

This protocol is based on the HTS adaptation of the PEPC-MDH coupled enzyme assay.[12]

Materials:

  • Human recombinant ODC enzyme

  • L-ornithine

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Phosphoenolpyruvate carboxylase (PEPC)

  • Malate dehydrogenase (MDH)

  • DFMO (positive control)

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 1 mM DTT, and 50 µM PLP

  • Test compounds dissolved in DMSO

  • 384-well UV-transparent plates

Procedure:

  • Prepare Reagent Mix: Prepare a master mix containing Assay Buffer, PEP, NADH, PEPC, and MDH.

  • Compound Plating: Add a small volume (e.g., 50 nL) of test compounds or controls (DFMO or DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add the ODC enzyme to the reagent mix and dispense a portion (e.g., 5 µL) into each well.

  • Reaction Initiation: Add a solution of L-ornithine (e.g., 5 µL) to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm. Monitor the decrease in absorbance over time (e.g., for 20 minutes) at 37°C.

  • Data Analysis: Determine the rate of reaction (Vmax) for each well. Calculate the percent inhibition for each compound relative to the controls. To minimize interference from atmospheric CO₂, it is recommended to perform the assay under an inert nitrogen atmosphere.[12]

Mandatory Visualizations

ODC_Signaling_Pathway Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Decarboxylation CO2 CO₂ ODC->CO2 Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine CellProliferation Cell Proliferation & Growth Spermine->CellProliferation Inhibitor ODC Inhibitor (e.g., DFMO) Inhibitor->ODC Inhibition

Caption: Ornithine Decarboxylase (ODC) signaling pathway.

HTS_Workflow cluster_prep Assay Preparation cluster_assay High-Throughput Screening cluster_analysis Data Analysis cluster_followup Hit Validation Compound Compound Library (in DMSO) Dispensing Dispense Reagents & Compounds into Microplates Compound->Dispensing Reagents Assay Reagents (Enzyme, Substrate, Buffers) Reagents->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Fluorescence/Absorbance) Incubation->Detection RawData Raw Data Acquisition Detection->RawData Normalization Data Normalization (% Inhibition) RawData->Normalization HitSelection Hit Selection (Z-score, Threshold) Normalization->HitSelection DoseResponse Dose-Response & IC₅₀ Determination HitSelection->DoseResponse Confirmed Hits Secondary Secondary Assays (Orthogonal, Selectivity) DoseResponse->Secondary

Caption: General workflow for HTS of ODC inhibitors.

Screening_Cascade PrimaryScreen Primary HTS (Single Concentration) HitConfirmation Hit Confirmation (Re-test of Primary Hits) PrimaryScreen->HitConfirmation Initial Hits DoseResponse Dose-Response Analysis (IC₅₀ Determination) HitConfirmation->DoseResponse Confirmed Hits OrthogonalAssay Orthogonal Assay (e.g., different detection method) DoseResponse->OrthogonalAssay Potent Hits SelectivityAssay Selectivity Profiling (vs. other decarboxylases) OrthogonalAssay->SelectivityAssay CellularAssay Cell-Based ODC Activity Assay SelectivityAssay->CellularAssay LeadOp Lead Optimization CellularAssay->LeadOp Validated Leads

Caption: Logical flow of a screening cascade for ODC inhibitors.

References

Application Note and Protocol for the Determination of Ornithine and Arginine in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arginine, a semi-essential amino acid, and its metabolite ornithine are key players in numerous physiological and pathological processes, including the urea (B33335) cycle, nitric oxide synthesis, and immune responses.[1][2] Accurate and robust quantification of arginine and ornithine in plasma is crucial for diagnosing and monitoring various metabolic disorders, assessing the efficacy of therapeutic interventions, and advancing drug development.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[5][6] This document provides a detailed protocol for the simultaneous determination of ornithine and arginine in human plasma using a validated LC-MS/MS method.

Signaling Pathways and Experimental Workflow

The metabolic relationship between arginine and ornithine is central to their biological functions. Arginine is metabolized by two primary enzymatic pathways: arginase, which converts arginine to ornithine and urea, and nitric oxide synthase (NOS), which produces nitric oxide and citrulline from arginine.[2][7] The balance between these pathways is critical for maintaining physiological homeostasis.

Arginine and Ornithine Metabolic Pathways Arginine L-Arginine (B1665763) Arginase Arginase Arginine->Arginase NOS Nitric Oxide Synthase (NOS) Arginine->NOS Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Urea Urea Citrulline L-Citrulline NO Nitric Oxide (NO) Polyamines Polyamines (Putrescine, Spermidine, Spermine) Arginase->Ornithine Arginase->Urea NOS->Citrulline NOS->NO ODC->Polyamines

Caption: Key metabolic pathways of L-arginine.

The experimental workflow for the LC-MS/MS analysis of ornithine and arginine in plasma involves several key steps, from sample collection and preparation to data acquisition and analysis.

Experimental Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Plasma Sample Collection (EDTA tubes) Stabilization Addition of Stabilizers (e.g., nor-NOHA, acid) SampleCollection->Stabilization Storage Storage at -80°C Stabilization->Storage SamplePrep Sample Preparation (Protein Precipitation) Storage->SamplePrep LC_Separation LC Separation (HILIC or RP-UPLC) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis and Quantification MS_Detection->DataAnalysis

Caption: LC-MS/MS experimental workflow.

Experimental Protocols

Materials and Reagents
  • L-Arginine and L-Ornithine reference standards

  • Stable isotope-labeled internal standards (e.g., L-Arginine-¹³C₆, L-Ornithine-d₆)[8][9][10][11]

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid and/or ammonium (B1175870) formate

  • Human plasma (EDTA)

  • Arginase inhibitor (e.g., Nω-Hydroxy-nor-L-arginine, nor-NOHA) (optional, for stabilizing samples)[3]

Sample Preparation

A simple protein precipitation method is commonly employed for plasma sample preparation.[4][12]

  • Thaw plasma samples on wet ice.

  • To a 50 µL aliquot of plasma, add 10 µL of internal standard working solution.

  • Add 200 µL of cold methanol (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

For studies where arginase activity in the sample is a concern, the collection tubes should contain an arginase inhibitor like nor-NOHA.[3]

LC-MS/MS Conditions

Liquid Chromatography (LC)

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of these polar analytes.[4][13][14]

  • Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A linear gradient from 95% A to 50% A over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[15]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Arginine175.170.120
L-Ornithine133.170.115
L-Arginine-¹³C₆ (IS)181.174.120
L-Ornithine-d₆ (IS)139.176.115

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for ornithine and arginine in human plasma.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (µM)Correlation Coefficient (r²)
L-Arginine0.5 - 500> 0.995
L-Ornithine0.5 - 500> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
L-ArginineLow (1.5 µM)< 5< 795 - 105
Mid (50 µM)< 4< 697 - 103
High (400 µM)< 3< 598 - 102
L-OrnithineLow (1.5 µM)< 6< 894 - 106
Mid (50 µM)< 5< 796 - 104
High (400 µM)< 4< 697 - 103

Data presented are representative and may vary between laboratories and instrument platforms.[12][13]

Table 3: Recovery

AnalyteExtraction Recovery (%)
L-Arginine> 90
L-Ornithine> 90

Conclusion

This application note provides a comprehensive and detailed protocol for the simultaneous quantification of ornithine and arginine in human plasma using LC-MS/MS. The described method is sensitive, specific, and reliable, making it suitable for a wide range of research and clinical applications. The inclusion of stable isotope-labeled internal standards and a straightforward sample preparation procedure ensures high accuracy and precision. Adherence to this protocol will enable researchers to obtain high-quality data for a better understanding of the roles of arginine and ornithine in health and disease.

References

Application Notes and Protocols for Poly-L-ornithine Coating of Neuronal Cell Cultureware

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful in vitro culture of neuronal cells is critically dependent on the properties of the culture substrate. Many neuronal cell types, including primary neurons, neural stem cells, and induced pluripotent stem cell (iPSC)-derived neurons, exhibit poor attachment and survival on standard tissue culture-treated plastic. To overcome this, culture surfaces are commonly coated with adhesion-promoting molecules. Poly-L-ornithine (PLO) is a widely used synthetic polyamino acid that serves as an effective coating agent for neuronal cell culture.[1][2][3]

PLO is a positively charged polymer that enhances the electrostatic attraction between the negatively charged cell membrane and the culture surface.[4] This improved adhesion is crucial for subsequent neuronal survival, proliferation, differentiation, and neurite outgrowth.[5][6] PLO is often used as a primary coating, followed by a secondary layer of extracellular matrix (ECM) proteins such as laminin (B1169045) or fibronectin to provide a more biologically relevant microenvironment for the neurons.[1][2][7]

The molecular weight of PLO can vary, with higher molecular weight formulations offering more binding sites per molecule.[2][8][9] The optimal coating conditions, including PLO concentration, incubation time, and temperature, can vary depending on the specific neuronal cell type and the cultureware being used.[2][8] Therefore, it is often necessary to empirically determine the best conditions for a particular experimental system.[2][8] This document provides a comprehensive overview of PLO coating protocols, including a summary of various published methods, detailed experimental procedures, and troubleshooting guidelines.

Data Presentation: Comparison of Poly-L-ornithine Coating Protocols

The following table summarizes various Poly-L-ornithine coating protocols for neuronal cell culture, highlighting the key parameters from different sources. This allows for easy comparison and selection of a suitable starting point for optimization.

ParameterProtocol 1Protocol 2Protocol 3Protocol 4Protocol 5
PLO Concentration 100 µg/mL[10]10-100 µg/mL (optimization required)[1][2]20 µg/mL[7]15 µg/mL[11]0.1 mg/mL (100 µg/mL)[8][12]
Diluent PBS[10]Sterile Water[2][13] or PBS[1]Sterile Water[7]PBS[11]Sterile Water or PBS[8][12]
Incubation Time ≥ 2 hours[10]Overnight[1][2] or 1-2 hours[1]2 hours[7]2 hours or Overnight[11]5-60 minutes[3][8][9][12]
Incubation Temperature 37°C[10]37°C or Room Temperature[1][2]37°C[7]37°C or 2-8°C[11]Room Temperature[3][8][9][12]
Washing Steps Three times with PBS[10]Three times with sterile water[1]Twice with sterile water[7][11]Twice with PBS[11]Thoroughly rinse with sterile water[3][8][9][12]
Subsequent Coating Laminin[10]Often followed by ECM protein coating[2]Laminin[7]Laminin[11]Not specified, but can be followed by ECM
Storage of Coated Plates Not specifiedCan be stored at 4°C if not used immediately[1]Up to 4 days at 2-8°C in laminin solution[7]Not specifiedUp to 1 week at 2-10°C (dried)[8] or up to 12 months at 2-8°C (dried)[4]

Experimental Protocols

This section provides a detailed, step-by-step methodology for coating cell cultureware with Poly-L-ornithine. A primary protocol is provided, followed by common variations and troubleshooting tips.

Materials
  • Poly-L-ornithine hydrobromide (molecular weight 70,000-150,000 Da is a common choice)[8][9]

  • Sterile tissue culture grade water or Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Sterile tissue culture plates, flasks, or coverslips

  • Laminar flow hood

  • Incubator (37°C)

  • Sterile pipettes and tips

Preparation of PLO Stock Solution (if starting from powder)
  • To prepare a 10 mg/mL stock solution, dissolve the Poly-L-ornithine powder in sterile cell culture grade water.[7]

  • Filter-sterilize the solution through a 0.2 µm syringe filter.

  • Aliquot the stock solution into sterile tubes and store at -20°C.[7] Avoid multiple freeze-thaw cycles.[2][13]

Primary Coating Protocol

This protocol is a synthesis of commonly used procedures and serves as a reliable starting point.

  • Prepare Working Solution: In a laminar flow hood, thaw the PLO stock solution (if frozen) and dilute it to the desired final concentration (e.g., 20 µg/mL) using sterile tissue culture grade water or PBS.[7]

  • Coat Culture Surface: Add a sufficient volume of the diluted PLO solution to completely cover the growth surface of the cultureware. Refer to the table below for recommended volumes.

CulturewareGrowth Area (cm²)Recommended Coating Volume
96-well plate0.3250 µL
24-well plate1.9250 µL
12-well plate3.8500 µL
6-well plate9.61 mL
35 mm dish9.61 mL
60 mm dish212 mL
100 mm dish555 mL
T-25 flask253-5 mL
T-75 flask7510 mL
  • Incubate: Gently swirl the cultureware to ensure even coating. Incubate at 37°C for 2 hours.[7][10] Alternatively, incubation can be done at room temperature overnight.[1][2]

  • Aspirate and Wash: Aspirate the PLO solution. Wash the coated surface two to three times with a generous volume of sterile tissue culture grade water or PBS to remove any residual, potentially toxic PLO.[7][10] Be gentle during washing to avoid scratching the coated surface.

  • Drying: After the final wash, aspirate all liquid and allow the cultureware to dry completely in the laminar flow hood for at least 2 hours.[3][8]

  • Use or Store: The coated cultureware is now ready for cell seeding. If not used immediately, the dried, coated plates can be sealed with parafilm and stored at 2-8°C for up to a few weeks.[4][8]

Protocol Variations
  • Rapid Coating: For a quicker procedure, incubate with 0.1 mg/mL PLO at room temperature for 5 minutes, followed by thorough rinsing.[3][9][12]

  • Coating with Subsequent ECM Proteins: For many neuronal types, a secondary coating of laminin or fibronectin is beneficial. After the PLO coating and washing steps, add the ECM protein solution (e.g., 5-10 µg/mL laminin in sterile PBS or culture medium) and incubate for at least 2 hours at 37°C or overnight at 2-8°C.[7][11] Aspirate the ECM solution just before seeding the cells. Do not let the surface dry out after the ECM coating.[7]

Troubleshooting
  • Problem: Cells are not adhering or are detaching.

    • Potential Cause: Incomplete coating, incorrect PLO concentration, or residual PLO toxicity.

    • Solution: Ensure the entire surface is covered during coating. Optimize the PLO concentration for your specific cell type. Increase the number and volume of washes to thoroughly remove unbound PLO.[10]

  • Problem: Uneven cell distribution.

    • Potential Cause: Uneven coating or drying.

    • Solution: Ensure the PLO solution is spread evenly across the surface. Allow the coated surface to dry completely in a level position within the laminar flow hood.

  • Problem: Cell clumping.

    • Potential Cause: While PLO aids attachment, high cell densities or other factors can still lead to clumping.

    • Solution: Optimize cell seeding density. Consider using a double-coating method with an ECM protein, which can sometimes reduce cell body clumping.[14][15]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_coating Coating Procedure cluster_final Final Steps prep_plo Prepare PLO Working Solution coat_surface Add PLO to Culture Surface prep_plo->coat_surface incubate Incubate coat_surface->incubate aspirate_wash Aspirate and Wash (2-3 times) incubate->aspirate_wash dry Air Dry aspirate_wash->dry ecm_coating Optional: Secondary ECM Coating dry->ecm_coating seed_cells Seed Neuronal Cells dry->seed_cells store Store Coated Cultureware dry->store ecm_coating->seed_cells

Caption: Workflow for Poly-L-ornithine coating of neuronal cell cultureware.

Mechanism of PLO-Mediated Cell Adhesion

G cluster_coating PLO Coating cluster_cell Neuronal Cell surface Negatively Charged Tissue Culture Plastic plo PLO surface->plo Electrostatic Interaction cell Negatively Charged Cell Membrane plo->cell Electrostatic Attraction plus + minus -

Caption: Simplified mechanism of Poly-L-ornithine mediated cell adhesion.

References

Troubleshooting & Optimization

Troubleshooting low signal in ornithine mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal issues during ornithine mass spectrometry analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low or no signal for ornithine in my LC-MS/MS analysis. What are the primary causes?

A low signal for ornithine can stem from several factors throughout the analytical workflow. The most common culprits fall into three main categories:

  • Suboptimal Sample Preparation: Inadequate removal of matrix components, loss of analyte during extraction, or improper sample handling can significantly reduce the ornithine signal.

  • Poor Ionization Efficiency: Ornithine, in its underivatized form, can exhibit poor ionization in electrospray ionization (ESI), leading to a weak signal.

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or the parameters may not be optimized for the specific detection of ornithine.

Below is a troubleshooting workflow to address these potential issues:

G cluster_sample_prep Sample Preparation Checks cluster_ms_params MS Parameter Optimization cluster_lc_cond LC Condition Evaluation start Low Ornithine Signal sample_prep Review Sample Preparation start->sample_prep ms_params Optimize MS Parameters sample_prep->ms_params If signal is still low sp1 Ensure efficient protein precipitation? sample_prep->sp1 lc_cond Evaluate LC Conditions ms_params->lc_cond If signal is still low ms1 Optimize source parameters (voltage, gas, temp)? ms_params->ms1 derivatization Consider Derivatization lc_cond->derivatization If signal is still low lc1 Is peak shape optimal? lc_cond->lc1 is_check Check Internal Standard derivatization->is_check If signal is still low good_signal Signal Improved is_check->good_signal If signal improves at any stage sp2 Check for analyte loss during extraction? sp1->sp2 sp3 Assess for matrix effects (ion suppression)? sp2->sp3 ms2 Optimize MRM transitions (CE, DP)? ms1->ms2 lc2 Is retention time appropriate and reproducible? lc1->lc2

Troubleshooting workflow for low ornithine signal.

Q2: How can I improve my sample preparation for ornithine analysis in plasma?

An effective sample preparation protocol is crucial for minimizing matrix effects and ensuring a strong ornithine signal. Protein precipitation is a straightforward and widely used method.

Recommended Protocol: Protein Precipitation

  • Sample Aliquoting: Thaw frozen plasma samples on ice. Vortex to ensure homogeneity. Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of a stable isotope-labeled internal standard (e.g., D,L-Ornithine-d3) to each sample. This is critical for correcting for sample loss and matrix effects.

  • Protein Precipitation: Add 200 µL of ice-cold methanol (B129727) (or acetonitrile) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Q3: What are the optimal mass spectrometer parameters for ornithine detection?

Optimizing your mass spectrometer's source and compound-specific parameters is essential for maximizing sensitivity. Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.

Table 1: Example MRM Transitions and Optimized Parameters for Ornithine

ParameterInstrument Vendor A (e.g., Sciex)Instrument Vendor B (e.g., Agilent)Instrument Vendor C (e.g., Waters)
Precursor Ion (m/z) 133.1133.1133.1
Product Ion 1 (m/z) 70.070.170.1
Collision Energy (CE) for Product 1 (eV) 251518
Product Ion 2 (m/z) 116.1116.1116.1
Collision Energy (CE) for Product 2 (eV) 151012
Declustering Potential (DP) / Cone Voltage (V) 508020

Note: These values are illustrative and should be optimized for your specific instrument and experimental conditions.

G Ornithine Ornithine Precursor Ion (m/z 133.1) CollisionCell Collision Cell (Q2) (Fragmentation) Ornithine->CollisionCell Collision Energy (CE) ProductIon1 Product Ion 1 (m/z 70.0) CollisionCell->ProductIon1 ProductIon2 Product Ion 2 (m/z 116.1) CollisionCell->ProductIon2

MRM fragmentation of ornithine.

Q4: My ornithine signal is still low after optimizing sample preparation and MS parameters. Should I consider chemical derivatization?

Yes, chemical derivatization can significantly enhance the signal intensity of ornithine. Derivatization improves chromatographic retention on reversed-phase columns and increases ionization efficiency. A common and effective derivatization reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).

Experimental Protocol: AQC Derivatization

  • Sample Preparation: Prepare your deproteinized sample supernatant as described in Q2.

  • pH Adjustment: Add 70 µL of borate (B1201080) buffer (pH 8.5-9.0) to 10 µL of your sample or standard in a microcentrifuge tube or well of a 96-well plate. Mix thoroughly. The optimal pH for the AQC reaction is around 8.5.

  • Reagent Addition: Add 20 µL of freshly prepared AQC reagent (dissolved in acetonitrile) to the buffered sample.

  • Mixing and Incubation: Immediately vortex the mixture for 30 seconds. Incubate at 55°C for 10 minutes.

  • Analysis: After incubation and cooling, the sample is ready for LC-MS/MS analysis.

Table 2: MRM Transitions for AQC-Derivatized Ornithine

ParameterValue
Derivatized Precursor Ion (m/z) 303.1
Product Ion (m/z) 171.1
Collision Energy (CE) (eV) 22
Cone Voltage (V) 20

Note: The m/z 171.1 product ion is a common fragment for all AQC-derivatized amino acids, arising from the AQC tag itself.[1]

G Ornithine Ornithine DerivatizedOrnithine AQC-Derivatized Ornithine (m/z 303.1) Ornithine->DerivatizedOrnithine AQC AQC Reagent AQC->DerivatizedOrnithine MS_Analysis LC-MS/MS Analysis DerivatizedOrnithine->MS_Analysis Fragment Common Fragment (m/z 171.1) MS_Analysis->Fragment Fragmentation

AQC derivatization workflow for ornithine.

Q5: I'm seeing significant ion suppression in my ornithine analysis. How can I mitigate this?

Ion suppression is a common matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a reduced signal.[2][3]

Strategies to Mitigate Ion Suppression:

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Optimize Chromatography: Adjust the LC gradient to better separate ornithine from co-eluting interferences. Using a different column chemistry (e.g., HILIC vs. reversed-phase) can also be beneficial.

  • Dilute the Sample: If the ornithine concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[4]

Table 3: Typical LC Gradient for Underivatized Ornithine Analysis (HILIC)

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.01090
1.01090
5.05050
5.11090
8.01090

Mobile Phase A: e.g., 10 mM Ammonium Formate in Water with 0.1% Formic Acid Mobile Phase B: e.g., Acetonitrile with 0.1% Formic Acid

References

Technical Support Center: Optimizing Ornithine Concentration for CHO Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing ornithine concentration for Chinese Hamster Ovary (CHO) cell growth.

Frequently Asked Questions (FAQs)

Q1: What is the role of ornithine in CHO cell culture?

A1: L-ornithine is a non-proteinogenic amino acid that plays a crucial role in several metabolic pathways essential for CHO cell growth and productivity. It serves as a precursor for the biosynthesis of proline and glutamic acid.[1] Additionally, ornithine is a key intermediate in the synthesis of polyamines (such as putrescine, spermidine, and spermine), which are vital for cell proliferation, DNA replication, and protein synthesis.[2] It is often included as a supplement in CHO cell culture media to support robust growth and enhance the yield of recombinant proteins.

Q2: Is ornithine supplementation always necessary for CHO cell growth?

A2: Not always, but it is often beneficial, particularly in serum-free media. Some CHO cell lines, like CHO-K1, may have a limited ability to synthesize polyamines and therefore require supplementation with either putrescine or its precursor, ornithine, for healthy growth.[2] The necessity and optimal concentration can depend on the specific CHO cell line, the basal medium formulation, and the overall process conditions.

Q3: What are the potential signs of ornithine toxicity in CHO cells?

A3: Ornithine can become toxic to CHO cells, especially those lacking the enzyme ornithine aminotransferase, leading to an accumulation of intracellular ornithine.[3] Signs of toxicity can include a dramatic change in cellular morphology, inhibition of DNA synthesis, disassembly of the cytoskeleton, and ultimately, cell death. Monitoring cell viability, growth rate, and morphology is crucial when testing different ornithine concentrations.

Q4: How does ornithine supplementation affect recombinant protein production?

A4: Optimizing ornithine concentration can enhance the yield of recombinant proteins in CHO cell lines. By supporting cell growth and proliferation through its role in polyamine and amino acid synthesis, adequate ornithine levels can lead to higher viable cell densities and, consequently, increased protein production.

Q5: What is the relationship between ornithine, arginine, and proline in CHO cell metabolism?

A5: These three amino acids are metabolically interconnected. Arginine can be broken down into ornithine and urea (B33335) by the enzyme arginase. Ornithine, in turn, can be converted to Δ1-pyrroline-5-carboxylate, which is an immediate precursor for proline.[1] In some CHO cell lines with specific metabolic defects, ornithine can serve as the sole source for proline biosynthesis, supporting maximal growth rates.[1] The balance of these amino acids in the culture medium can significantly impact cell metabolism and productivity.

Troubleshooting Guides

Issue 1: Poor cell growth or viability after ornithine supplementation.

Possible Cause Troubleshooting Step
Ornithine Toxicity Ornithine may be toxic at high concentrations, especially in cell lines with low ornithine aminotransferase activity.[3] Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific CHO cell line. Start with a low concentration (e.g., 100 µM) and gradually increase it.[2]
Metabolic Imbalance The addition of ornithine may disrupt the balance of other amino acids in the medium. Solution: Analyze the consumption and production rates of key amino acids, such as arginine and proline, to identify any imbalances. Consider co-supplementation with other amino acids like methionine, which has been shown to protect against ornithine toxicity.[3]
Basal Medium Composition The basal medium may already contain sufficient precursors for polyamine synthesis, making additional ornithine unnecessary or even detrimental. Solution: Review the composition of your basal and feed media. Test ornithine supplementation in a medium known to be deficient in polyamine precursors.

Issue 2: No significant improvement in cell growth or protein production with ornithine supplementation.

Possible Cause Troubleshooting Step
Cell Line Characteristics Your specific CHO cell line may have a robust endogenous pathway for polyamine synthesis and does not benefit from exogenous ornithine. Solution: Characterize the metabolic profile of your cell line. Consider supplementing with other limiting nutrients identified through spent media analysis.
Suboptimal Concentration The concentration of ornithine used may be too low to elicit a positive response. Solution: Conduct a titration study with a wider range of ornithine concentrations to identify the optimal level for your process.
Other Limiting Factors Other components in the culture medium (e.g., glucose, glutamine, trace metals) may be limiting cell growth and productivity, masking the effect of ornithine.[4][5] Solution: Optimize other critical media components and process parameters before re-evaluating the impact of ornithine.

Data Summary

The following table summarizes the observed effects of ornithine and related supplements on CHO cell cultures based on available literature.

Supplement Concentration Cell Line Observed Effect Reference
L-Ornithine100 µMCHO-K1Supported healthy growth in serum-free medium lacking putrescine.[2]
L-OrnithineNot specifiedCHOCan enhance recombinant protein yield.
L-OrnithineNot specifiedCHO cells lacking ornithine aminotransferaseToxic, leading to accumulation and cell death.[3]
MethionineNot specifiedCHO cells lacking ornithine aminotransferaseProtected against ornithine toxicity.[3]
Putrescine1 mg/LCHO-K1Supported healthy growth in serum-free medium.[2]

Experimental Protocols

Protocol 1: Determining the Optimal Ornithine Concentration for CHO Cell Growth

  • Cell Preparation: Culture your CHO cells in your standard serum-free medium until they reach the mid-logarithmic growth phase with >95% viability.

  • Experimental Setup:

    • Prepare several batches of your basal medium supplemented with varying concentrations of L-ornithine (e.g., 0 µM, 50 µM, 100 µM, 200 µM, 400 µM, 800 µM). L-ornithine monohydrochloride is a common salt to use.

    • Seed shake flasks or a multi-well plate with your CHO cells at a density of 2-3 x 10^5 viable cells/mL in the different media preparations.

    • Include a positive control with a known growth-promoting supplement (e.g., putrescine at 1 mg/L) if your basal medium is deficient.[2]

  • Incubation: Incubate the cultures under your standard conditions (e.g., 37°C, 5% CO2, shaking at 120 rpm).

  • Monitoring:

    • Measure viable cell density (VCD) and viability daily using a cell counter.

    • Collect samples for metabolite analysis (e.g., ornithine, arginine, proline, ammonia, lactate) at different time points.

    • If applicable, measure the concentration of your recombinant protein at the end of the culture.

  • Data Analysis:

    • Plot the VCD and viability over time for each ornithine concentration.

    • Determine the specific growth rate for each condition.

    • Identify the ornithine concentration that results in the highest peak VCD and maintains high viability.

    • Correlate protein production with the different ornithine concentrations.

Visualizations

Ornithine_Metabolic_Pathway Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Urea Urea Arginine->Urea Glutamate_Semialdehyde Glutamate-γ-semialdehyde Ornithine->Glutamate_Semialdehyde Ornithine Aminotransferase Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) Proline Proline Glutamate_Semialdehyde->Proline Glutamate Glutamate Glutamate_Semialdehyde->Glutamate Spermidine Spermidine Putrescine->Spermidine Spermine Spermine Spermidine->Spermine Troubleshooting_Workflow Start Poor Cell Growth with Ornithine Supplementation Check_Toxicity Is Ornithine Concentration in Toxic Range? Start->Check_Toxicity Dose_Response Perform Dose-Response Experiment Check_Toxicity->Dose_Response Yes Check_Metabolites Analyze Amino Acid and Metabolite Levels Check_Toxicity->Check_Metabolites No End_Success Growth Improved Dose_Response->End_Success Check_Basal_Medium Review Basal Medium Composition Check_Metabolites->Check_Basal_Medium Optimize_Other Optimize Other Limiting Nutrients Check_Basal_Medium->Optimize_Other End_Reevaluate Re-evaluate Ornithine Supplementation Optimize_Other->End_Reevaluate

References

DL-ornithine hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-ornithine hydrochloride. Here, you will find information on addressing solubility issues in aqueous buffers, detailed experimental protocols, and relevant biological pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is the hydrochloride salt of the non-proteinogenic amino acid ornithine. It is a key intermediate in the urea (B33335) cycle and the biosynthesis of polyamines. Accurate and consistent solubilization is crucial for experimental reproducibility in various applications, including cell culture, enzyme assays, and drug formulation studies.

Q2: What is the expected solubility of this compound in common aqueous solutions?

A2: this compound is generally considered to be highly soluble in water. However, its solubility can vary significantly depending on the solvent and pH. Published data indicates a high solubility in water, around 543 mg/mL at 20°C.[1][2] Some sources suggest that concentrations of 100 mg/mL in water can be achieved, resulting in a clear to slightly yellow solution.[3] In phosphate-buffered saline (PBS) at pH 7.2, the reported solubility is approximately 10 mg/mL.[4][5] It is important to note that some suppliers suggest that achieving higher concentrations may require methods like ultrasonication and warming.[6]

Q3: Why am I seeing precipitation when dissolving this compound in my buffer?

A3: Precipitation of this compound can occur due to several factors:

  • pH: The solubility of amino acid salts is pH-dependent. At its isoelectric point (pI), the net charge of ornithine is zero, leading to minimal solubility. As a hydrochloride salt, dissolving it in a neutral or alkaline buffer will raise the pH towards the pI of ornithine, potentially causing it to precipitate.

  • Buffer Composition: The components of your buffer system can interact with this compound, affecting its solubility. High concentrations of certain salts can lead to a "salting-out" effect.

  • Temperature: While heating can increase the solubility of many compounds, allowing a supersaturated solution to cool to room temperature can cause precipitation.

  • Concentration: You may be attempting to prepare a solution that is above the solubility limit for your specific buffer and conditions.

Q4: How should I store this compound solutions?

A4: It is generally recommended to prepare solutions fresh for each experiment. If storage is necessary, aqueous solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[7] To avoid contamination, it is best practice to filter-sterilize the solution through a 0.22 µm filter before storage.[7] Note that repeated freeze-thaw cycles should be avoided as this can affect the stability of the compound.

Solubility Data

The following table summarizes the available quantitative data on the solubility of ornithine hydrochloride. Note the isomeric form specified in the source.

Solvent/BufferIsomeric FormpHTemperatureSolubilityCitation
WaterL-Ornithine HClNot Specified20°C543 mg/mL[1][2]
WaterL-Ornithine HClNot SpecifiedNot Specified100 mg/mL[8]
WaterDL-Ornithine HClNot SpecifiedNot Specified100 mg/mL (10% solution is clear)[3]
PBSL-Ornithine HCl7.2Not Specified~10 mg/mL[4][5]
WaterL-Ornithine HCl5.0-6.0 (1M solution)25°CSoluble[8]

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding this compound to a neutral or alkaline buffer (e.g., PBS pH 7.4, Tris pH 8.0).

Possible Cause Troubleshooting Steps
pH shift towards the isoelectric point (pI) of ornithine. 1. Dissolve the this compound in sterile, purified water first to create a concentrated stock solution. The pH of this stock will be acidic. 2. Slowly add the acidic stock solution to your buffer in a drop-wise manner while stirring to allow for gradual pH equilibration. 3. Monitor the pH of the final solution and adjust if necessary with dilute acid (e.g., HCl) or base (e.g., NaOH) to reach the desired pH.
Exceeding the solubility limit in the specific buffer. 1. Refer to the solubility data table. The solubility in buffered solutions is often lower than in pure water. 2. Prepare a less concentrated solution.

Issue: The compound dissolves initially but then precipitates out of solution over time.

Possible Cause Troubleshooting Steps
Slow equilibration to a less favorable pH. The initial dissolution may have been in a localized acidic environment around the dissolving crystals. As the solution homogenizes, the overall pH may shift, causing precipitation. Follow the steps for preventing immediate precipitation.
Temperature change. If the solution was warmed to aid dissolution, it might have become supersaturated. Upon cooling to room temperature, the compound precipitates. Prepare the solution at the temperature of your experiment. If warming is necessary, ensure the final concentration is below the saturation point at room temperature.
Solution instability. Prepare fresh solutions before each experiment. If storage is unavoidable, store at low temperatures (-20°C or -80°C) and minimize freeze-thaw cycles.

Issue: The powder is difficult to dissolve and clumps together.

Possible Cause Troubleshooting Steps
Inefficient mixing. 1. Use a vortex mixer or sonicator to aid in dissolution.[6] 2. Gently warm the solution (e.g., to 37°C) while stirring. Be cautious not to overheat, as this could degrade the compound.
Hygroscopic nature of the compound. This compound can absorb moisture from the air, which can lead to clumping. Store the solid compound in a desiccator and handle it in a low-humidity environment if possible.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile container.

  • Initial Dissolution: Add a small volume of sterile, purified water to the powder. For example, to prepare a 100 mg/mL stock solution, add water to bring the final volume to 1 mL for every 100 mg of powder.

  • Aiding Solubilization:

    • Vortex the solution vigorously.

    • If the powder does not fully dissolve, place the container in a sonicator bath for 5-10 minutes.

    • Gentle warming (e.g., in a 37°C water bath) can also be used, but avoid excessive heat.

  • pH Adjustment (if necessary): Check the pH of the stock solution. It will be acidic. If a specific pH is required for the stock, adjust slowly with NaOH.

  • Final Volume: Once fully dissolved, add sterile water to reach the final desired concentration.

  • Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a new sterile container.

  • Storage: Use the solution immediately or aliquot and store at -20°C or -80°C.

Protocol for Determining the Solubility of this compound in a Novel Buffer
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the buffer at a specific temperature.

    • Stir the suspension vigorously for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the suspension at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the suspension through a 0.22 µm filter.

  • Quantification:

    • Dilute the clear supernatant to a concentration that is within the linear range of a suitable analytical method (e.g., HPLC, amino acid analysis).

    • Quantify the concentration of ornithine in the diluted supernatant.

  • Calculation: Multiply the quantified concentration by the dilution factor to determine the solubility in the buffer at that temperature.

Signaling Pathways

Ornithine is a central molecule in several key metabolic pathways. Understanding these can provide context for its experimental use.

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Solubility Check cluster_solutions Resolution weigh Weigh DL-Ornithine HCl add_buffer Add Aqueous Buffer weigh->add_buffer mix Vortex / Sonicate add_buffer->mix observe Observe for Precipitation mix->observe clear Clear Solution: Ready for Use observe->clear No adjust_ph Adjust pH observe->adjust_ph Yes adjust_ph->observe heat Gentle Warming adjust_ph->heat dilute Dilute Solution adjust_ph->dilute heat->observe dilute->observe

A general workflow for dissolving this compound and troubleshooting solubility issues.
Urea Cycle

The urea cycle is a vital metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion. Ornithine is a key intermediate that is regenerated in each turn of the cycle.

urea_cycle cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrion Cytosol Cytosol NH4 NH₄⁺ + HCO₃⁻ CPS1 Carbamoyl Phosphate Synthetase I NH4->CPS1 CP Carbamoyl Phosphate CPS1->CP OTC Ornithine Transcarbamylase CP->OTC Citrulline_mito Citrulline OTC->Citrulline_mito Ornithine_mito Ornithine Ornithine_mito->OTC Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase Citrulline_cyto->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Arginine Arginine ASL->Arginine Fumarate Fumarate ASL->Fumarate Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport

The Urea Cycle, showing the central role of ornithine in both the mitochondrial and cytosolic compartments.
Polyamine Synthesis Pathway

Ornithine is the precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell growth and proliferation. The first and rate-limiting step is the decarboxylation of ornithine by ornithine decarboxylase (ODC).

polyamine_synthesis Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermine Spermine Spermine_Synthase->Spermine decarboxySAM Decarboxylated S-adenosylmethionine decarboxySAM->Spermidine_Synthase decarboxySAM->Spermine_Synthase

The initial steps of the polyamine biosynthesis pathway, starting from ornithine.

References

Identifying and minimizing interference in ornithine quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing interference in ornithine quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for ornithine quantification?

A1: The most common methods for quantifying ornithine include colorimetric assays (e.g., ninhydrin-based), fluorometric assays, enzymatic assays, and High-Performance Liquid Chromatography (HPLC). Each method has its own set of advantages and potential interferences.

Q2: What is a "matrix effect" and how does it affect my results?

A2: A matrix effect refers to the influence of other components in your sample (the "matrix") on the analytical signal of the analyte you are trying to measure (ornithine). This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true ornithine concentration. Matrix effects are a significant concern in methods like HPLC-MS and fluorometric assays.[1][2]

Q3: How can I minimize matrix effects in my assay?

A3: Several strategies can be employed to minimize matrix effects, including:

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering substances.

  • Sample Preparation: Employing effective sample preparation techniques like protein precipitation and solid-phase extraction (SPE) can remove many interfering components.

  • Internal Standards: Using a stable isotope-labeled internal standard that behaves similarly to ornithine can help to correct for matrix effects.[2]

  • Matrix-Matched Calibration: Preparing your calibration standards in a matrix that is similar to your samples can also help to compensate for these effects.

Q4: My ornithine standards are working, but I'm not getting a signal from my biological samples. What could be the issue?

A4: This issue often points to a problem with the sample itself or the sample preparation process. Possible causes include:

  • The concentration of ornithine in your sample is below the detection limit of the assay.

  • Interfering substances in your sample matrix are quenching the signal (in fluorometric assays) or otherwise preventing detection.

  • Improper sample storage or handling has led to the degradation of ornithine.

  • The sample preparation method is inadequate for removing interfering substances.

Troubleshooting Guides

Issue 1: High Background Signal

High background can obscure the true signal from ornithine, leading to inaccurate quantification.

Potential Cause Affected Assay Type(s) Troubleshooting Steps
Contaminated Reagents All1. Use fresh, high-purity reagents and solvents.2. Prepare fresh buffers for each experiment.3. Filter all solutions before use.
Presence of Interfering Substances Colorimetric, Enzymatic, Fluorometric1. For ninhydrin (B49086) assays, be aware of interference from other amino acids like proline and lysine.[3][4]2. In enzymatic assays, other substances in the sample may react with the detection probe. Run a sample background control without the enzyme mix to assess this.3. For fluorometric assays, some compounds in the sample may be autofluorescent at the measurement wavelengths.
Inadequate Plate Washing ELISA-based assays1. Increase the number of wash steps.2. Ensure complete aspiration of wash buffer between steps.
Light Leakage (Fluorometric Assays) Fluorometric1. Use black, opaque microplates.2. Ensure the plate reader's lid is securely closed during measurement.
Issue 2: Low or No Signal

A weak or absent signal can be due to a variety of factors, from reagent issues to problems with the experimental setup.

Potential Cause Affected Assay Type(s) Troubleshooting Steps
Inactive Enzyme Enzymatic, Fluorometric (enzyme-based)1. Ensure enzymes are stored at the correct temperature and have not undergone multiple freeze-thaw cycles.2. Prepare fresh enzyme solutions for each assay.
Incorrect Wavelength Settings Colorimetric, Fluorometric1. Verify that the absorbance or excitation/emission wavelengths on the plate reader are set according to the assay protocol.
Signal Quenching Fluorometric1. Some compounds in the sample matrix can absorb the excitation or emission energy, reducing the fluorescent signal.[5]2. Dilute the sample to reduce the concentration of quenching agents.
Insufficient Incubation Time/Temperature All1. Ensure that all incubation steps are carried out for the recommended duration and at the specified temperature.
Degraded Ornithine Standard All1. Prepare fresh ornithine standards for each experiment from a reliable stock.
Issue 3: Inconsistent or Irreproducible Results

Variability between replicate wells or experiments can undermine the reliability of your data.

Potential Cause Affected Assay Type(s) Troubleshooting Steps
Pipetting Errors All1. Use calibrated pipettes and proper pipetting techniques.2. Ensure thorough mixing of all solutions before aliquoting.
Incomplete Sample Homogenization All (when using tissue or cell samples)1. Ensure that tissue or cell samples are completely homogenized to release all of the ornithine.
Variable Matrix Effects HPLC, Fluorometric1. Use a consistent sample preparation protocol for all samples.2. Incorporate an internal standard to account for sample-to-sample variation in matrix effects.[2]
Temperature Fluctuations Enzymatic, Fluorometric (enzyme-based)1. Ensure that the assay plate is incubated at a stable temperature.

Data on Potential Interferences

The following tables summarize known interfering substances for common ornithine quantification assays.

Table 1: Interference in Colorimetric (Ninhydrin-Based) Assays
Interfering SubstanceMechanism of InterferenceMitigation Strategies
Proline Reacts with ninhydrin under acidic conditions to produce a colored product, leading to an overestimation of ornithine.[3][4]Chromatographic separation prior to the assay; use of alternative quantification methods.
Lysine Structurally similar to ornithine and can also react with ninhydrin, causing interference.Use of modified ninhydrin methods that are more specific for proline and ornithine; chromatographic separation.
Glutamine Can show a low level of color yield with ninhydrin, potentially leading to slight overestimation.[3]Usually negligible unless at very high concentrations relative to ornithine.
Table 2: Interference in Enzymatic Assays
Interfering Substance/FactorMechanism of InterferenceMitigation Strategies
High Ornithine Concentration In coupled assays that measure a downstream product, very high substrate concentrations can sometimes inhibit one of the coupling enzymes.Dilute the sample to bring the ornithine concentration within the linear range of the assay.
α-Difluoromethylornithine (DFMO) A known irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme used in some ornithine assays.If samples may contain DFMO, this assay type is not suitable.
Other Enzyme Inhibitors Various compounds present in test samples (e.g., from drug discovery screens) may inhibit the enzymes used in the assay.Run appropriate controls, including a positive control with a known amount of ornithine and a negative control without the sample.
Table 3: Interference in HPLC and Fluorometric Assays
Interference TypeMechanism of InterferenceMitigation Strategies
Matrix Effects (Ion Suppression/Enhancement) Co-eluting compounds in the sample matrix interfere with the ionization of ornithine in the mass spectrometer (HPLC-MS) or affect the fluorescence signal.[1][2]Dilution, sample clean-up (e.g., SPE), use of an internal standard, matrix-matched calibrators.
Autofluorescence Endogenous compounds in the sample fluoresce at the same wavelengths used for detection, leading to high background.Use a sample blank (sample without the fluorescent probe) to subtract the background fluorescence.
Fluorescence Quenching Components of the sample absorb the excitation or emission energy of the fluorophore, reducing the signal.[5]Sample dilution; removal of interfering substances during sample preparation.

Experimental Protocols

Protocol 1: Generalized Colorimetric (Ninhydrin) Assay

This protocol is a generalized procedure and may require optimization for specific sample types.

  • Reagent Preparation:

    • Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol (B145695) or a 1:1 mixture of acetone (B3395972) and butanol.[6]

    • Acid Reagent: Prepare a mixture of 6 M phosphoric acid and glacial acetic acid.

    • Ornithine Standards: Prepare a stock solution of L-ornithine (e.g., 1 mM) and create a series of dilutions for the standard curve.

  • Sample Preparation:

    • Deproteinize samples (e.g., plasma, serum, tissue homogenates) by adding a precipitating agent like perchloric acid, followed by centrifugation.

  • Assay Procedure:

    • To 100 µL of each standard and sample in a microcentrifuge tube, add 100 µL of the acid reagent and 100 µL of the ninhydrin reagent.

    • Vortex briefly to mix.

    • Incubate the tubes in a boiling water bath for 20-30 minutes.

    • Cool the tubes to room temperature.

    • Transfer the reaction mixture to a 96-well microplate.

    • Read the absorbance at the appropriate wavelength (typically around 515 nm).

  • Data Analysis:

    • Subtract the absorbance of the blank (no ornithine) from all readings.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the ornithine concentration in the samples from the standard curve.

Protocol 2: Generalized Fluorometric Assay (Enzyme-Coupled)

This protocol is based on a common principle for fluorometric ornithine quantification.

  • Reagent Preparation:

    • Assay Buffer: A suitable buffer at the optimal pH for the enzymes used.

    • Enzyme Mix: A mixture of enzymes that convert ornithine to a product that can be detected fluorometrically. This often involves an oxidase that produces hydrogen peroxide.

    • Fluorescent Probe: A probe that reacts with the product of the enzymatic reaction (e.g., hydrogen peroxide) to generate a fluorescent signal.

    • Ornithine Standards: Prepare a stock solution and a dilution series for the standard curve.

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates in assay buffer.[7]

    • Centrifuge to remove insoluble material.

    • It may be necessary to deproteinize samples using a 10 kDa spin column to remove interfering enzymes.[7]

  • Assay Procedure:

    • Add 50 µL of each standard and sample to wells of a black 96-well microplate.

    • Prepare a reaction mix containing the enzyme mix and fluorescent probe in assay buffer.

    • Add 50 µL of the reaction mix to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.[8]

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[8]

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Generate a standard curve and determine the ornithine concentration in the samples.

Protocol 3: Generalized HPLC Method

This is a representative HPLC protocol; parameters will need to be optimized for your specific instrument and sample type.

  • Reagent Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).

    • Internal Standard (IS): Stable isotope-labeled ornithine.

  • Sample Preparation:

    • To 100 µL of plasma or serum, add the internal standard.

    • Precipitate proteins by adding a solvent like acetonitrile or methanol.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase composition.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Gradient: A gradient elution is often used, starting with a low percentage of Mobile Phase B and increasing over time to elute ornithine.

    • Detection: Mass spectrometry (MS) is the preferred detection method for its high selectivity and sensitivity.

  • Data Analysis:

    • Integrate the peak areas for ornithine and the internal standard.

    • Calculate the ratio of the ornithine peak area to the internal standard peak area.

    • Generate a standard curve by plotting this ratio against the concentration of the standards.

    • Determine the ornithine concentration in the samples from the standard curve.

Signaling Pathways and Experimental Workflows

Ornithine in the Urea (B33335) Cycle and Polyamine Synthesis

Ornithine is a key intermediate in two crucial metabolic pathways: the urea cycle, which detoxifies ammonia, and the polyamine synthesis pathway, which produces molecules essential for cell growth and proliferation.[9]

Ornithine_Pathways cluster_polyamine Polyamine Synthesis (Cytosol) Carbamoyl_Phosphate Carbamoyl Phosphate Citrulline Citrulline Carbamoyl_Phosphate->Citrulline OTC Ornithine_mito Ornithine Ornithine_mito->Citrulline Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate ASS Aspartate Aspartate Aspartate->Argininosuccinate Fumarate Fumarate Argininosuccinate->Fumarate Arginine Arginine Argininosuccinate->Arginine ASL Arginine->Ornithine_mito Arginase Urea Urea Arginine->Urea Ornithine_cyto Ornithine Arginine->Ornithine_cyto Putrescine Putrescine Ornithine_cyto->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase

Caption: Ornithine's central role in the Urea Cycle and Polyamine Synthesis pathways.

General Experimental Workflow for Ornithine Quantification

The following diagram illustrates a typical workflow for quantifying ornithine in biological samples.

Ornithine_Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Sample_Prep Sample Preparation (e.g., Homogenization, Protein Precipitation) Sample_Collection->Sample_Prep Assay Ornithine Assay (Colorimetric, Fluorometric, Enzymatic, or HPLC) Sample_Prep->Assay Data_Acquisition Data Acquisition (e.g., Plate Reader, LC-MS) Assay->Data_Acquisition Data_Analysis Data Analysis (Standard Curve, Concentration Calculation) Data_Acquisition->Data_Analysis Result Result: Ornithine Concentration Data_Analysis->Result Troubleshooting_Flowchart decision decision action action Start Start: Unexpected Results Check_Standards Are standards working correctly? Start->Check_Standards Check_Reagents Check Reagent Preparation & Storage Check_Standards->Check_Reagents No High_Background Is background signal high? Check_Standards->High_Background Yes Check_Instrument Check Instrument Settings (e.g., Wavelengths) Check_Reagents->Check_Instrument Check_Instrument->Start Check_Contamination Check for Reagent Contamination & Autofluorescence High_Background->Check_Contamination Yes Low_Signal Is signal low or absent? High_Background->Low_Signal No Check_Sample_Prep Review Sample Preparation Protocol (e.g., for Matrix Effects) Check_Contamination->Check_Sample_Prep Check_Enzyme_Activity Check Enzyme Activity & Incubation Conditions Low_Signal->Check_Enzyme_Activity Yes Inconsistent_Results Are results irreproducible? Low_Signal->Inconsistent_Results No Check_Enzyme_Activity->Check_Sample_Prep End Problem Resolved Check_Sample_Prep->End Inconsistent_Results->Check_Sample_Prep No Check_Pipetting Review Pipetting Technique & Use Internal Standard Inconsistent_Results->Check_Pipetting Yes Check_Pipetting->End

References

Technical Support Center: Assessing Potential Cytotoxicity of DL-Ornithine Hydrochloride In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro cytotoxicity of DL-ornithine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Assay Questions

Q1: What are the initial considerations before starting a cytotoxicity study with this compound?

A: Before initiating cytotoxicity experiments, it is crucial to:

  • Characterize the test article: Ensure the purity and stability of your this compound.

  • Cell Line Selection: Choose cell lines relevant to your research question. Consider their origin, metabolic activity, and doubling time.

  • Determine Concentration Range: Conduct a preliminary range-finding experiment to identify a broad spectrum of concentrations that might elicit a cytotoxic response. Published data on similar compounds can provide a starting point.

  • Select Appropriate Assays: Choose multiple cytotoxicity assays that measure different cellular endpoints (e.g., metabolic activity, membrane integrity, apoptosis) to obtain a comprehensive understanding of the cytotoxic mechanism.

Q2: My results show high variability between replicate wells. What are the common causes?

A: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the test compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Incomplete Solubilization of Compounds: Ensure this compound is fully dissolved in the culture medium before adding it to the cells.

  • Pipetting Errors: Use calibrated pipettes and consistent technique to minimize volume variations.

Troubleshooting Specific Assays

MTT Assay

Q3: My MTT assay results show low absorbance values across all wells, including controls.

A: Low absorbance in an MTT assay can be due to:

  • Low Cell Density: The number of viable cells may be insufficient to produce a strong signal. Optimize cell seeding density through a titration experiment.

  • Incorrect Incubation Time: The typical incubation period for MTT is 1-4 hours. Shorter times may not allow for sufficient formazan (B1609692) crystal formation.

  • Suboptimal MTT Concentration: The recommended concentration of MTT solution is typically 0.5 mg/mL, but this may need optimization for your specific cell line.

  • Issues with Solubilization: Ensure the formazan crystals are completely dissolved by the solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl). Mix thoroughly and check for any remaining crystals before reading the absorbance.

LDH Assay

Q4: I observe high background LDH release in my negative control wells.

A: High background LDH can be caused by:

  • Over-confluent Cells: Cells that are too dense can spontaneously die and release LDH. Seed cells at a density that prevents confluence during the experiment.

  • Rough Handling: Excessive pipetting or harsh media changes can damage cell membranes, leading to LDH leakage. Handle cells gently.

  • Serum in Media: Serum contains LDH, which can contribute to the background signal. Using a serum-free medium during the assay or a medium with low serum concentration can help.

Apoptosis Assay (Annexin V/PI)

Q5: In my Annexin V/PI flow cytometry data, I see a large population of double-positive (Annexin V+/PI+) cells even at early time points.

A: A high number of late apoptotic or necrotic cells could indicate:

  • High Compound Concentration: The concentration of this compound may be too high, causing rapid cell death. Test a wider range of lower concentrations.

  • Extended Incubation Time: The chosen time point might be too late, and you are observing the end stages of apoptosis. Perform a time-course experiment to identify earlier apoptotic events.

  • Cell Handling: Harsh cell detachment methods (e.g., over-trypsinization) can damage cell membranes, leading to PI uptake. Use a gentle detachment method and keep cells on ice.

Data Presentation

Due to the limited publicly available data on the direct cytotoxicity of this compound in common cancer cell lines, the following table presents illustrative IC50 values for a related ornithine decarboxylase inhibitor, N-ω-chloroacetyl-l-ornithine (NCAO), to demonstrate proper data structuring. Researchers should generate their own dose-response curves to determine the specific IC50 values for this compound in their cell lines of interest.

Table 1: Illustrative Cytotoxicity of an Ornithine Decarboxylase Inhibitor (NCAO) on Various Cancer Cell Lines [1]

Cell LineCompoundIncubation Time (hours)IC50 (µM)
HeLaN-ω-chloroacetyl-l-ornithine7215.8
MCF-7N-ω-chloroacetyl-l-ornithine7217.5
HepG2N-ω-chloroacetyl-l-ornithine7210.1

Note: This data is for an ornithine derivative and should be used for illustrative purposes only. Actual IC50 values for this compound may differ significantly.

Experimental Protocols

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Materials:

    • This compound

    • 96-well flat-bottom plates

    • Complete cell culture medium

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include untreated control wells and blank wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Materials:

    • This compound

    • 96-well flat-bottom plates

    • Complete cell culture medium (low serum or serum-free recommended for the assay period)

    • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with serial dilutions of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Incubate for the desired exposure time.

    • Centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature for the time specified in the kit protocol, protected from light.

    • Add the stop solution provided in the kit.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

3. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • This compound

    • 6-well plates or culture flasks

    • Annexin V-FITC/PI apoptosis detection kit

    • Binding buffer (provided in the kit)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of this compound for the chosen time period.

    • Harvest the cells, including both adherent and floating populations. For adherent cells, use a gentle detachment method like trypsin-EDTA, and neutralize the trypsin with serum-containing medium.

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

    • Add additional binding buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Seeding & Culture Treatment Incubation with DL-Ornithine HCl Cell_Culture->Treatment Compound_Prep DL-Ornithine HCl Preparation Compound_Prep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis Data_Analysis Data Interpretation & IC50 Calculation MTT->Data_Analysis LDH->Data_Analysis Apoptosis->Data_Analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic Start Inconsistent Results? High_Variability High Replicate Variability? Start->High_Variability Poor_Reproducibility Poor Inter-Experiment Reproducibility? Start->Poor_Reproducibility Check_Seeding Verify Cell Seeding Density & Technique High_Variability->Check_Seeding Check_Plates Address Edge Effects High_Variability->Check_Plates Poor_Reproducibility->Check_Seeding Check_Reagents Ensure Reagent Quality & Preparation Poor_Reproducibility->Check_Reagents Check_Passage Use Consistent Cell Passage Number Poor_Reproducibility->Check_Passage Ornithine_Polyamine_Pathway cluster_effect Potential Cellular Effects Ornithine This compound ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Apoptosis Apoptosis Putrescine->Apoptosis High levels may induce Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermidine->Apoptosis High levels may induce Spermine Spermine Spermine_Synthase->Spermine Cell_Proliferation Cell Proliferation & Growth Spermine->Cell_Proliferation Promotes Spermine->Apoptosis High levels may induce

References

Common issues in polyamine analysis by HPLC and their solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for polyamine analysis by High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues in a question-and-answer format, offering solutions to specific problems you may encounter during sample preparation, derivatization, and HPLC analysis of polyamines.

Sample Preparation

Question 1: I am seeing significant variability between my replicate samples. What could be the cause?

Answer: Variability in replicate samples often originates from inconsistencies in the sample preparation process. Here are several factors to consider:

  • Incomplete Homogenization: Ensure that tissue or cell samples are thoroughly homogenized to achieve a uniform distribution of polyamines. Using a Dounce homogenizer on ice is a recommended practice.

  • Precipitation Issues: Inconsistent protein precipitation can lead to variable polyamine recovery. Trichloroacetic acid (TCA) is an effective precipitating agent that rapidly and completely removes proteins without degrading polyamines.[1]

  • Sample Storage: Polyamines can adsorb to glass surfaces. It is recommended to use plastic containers (e.g., Eppendorf tubes) for sample and standard storage to prevent loss of analytes.[4] Samples should be stored at -20°C or below for long-term stability.[4]

Question 2: My polyamine recovery is low. What steps can I take to improve it?

Answer: Low recovery can be attributed to several factors during extraction and cleanup.

  • Extraction Efficiency: Ensure the extraction solvent, typically an acid like perchloric acid (PCA), has sufficient time to interact with the sample.[4]

  • pH of Extraction: The pH during extraction is critical. Polyamines are basic compounds, and an acidic environment ensures they are protonated and soluble in the aqueous phase.

  • Solid-Phase Extraction (SPE) Issues: If using SPE for sample cleanup, ensure the cartridge is properly conditioned and equilibrated before loading the sample. The elution solvent must be strong enough to desorb all polyamines from the sorbent.

Derivatization

Question 3: I am getting unexpected peaks in my chromatogram after dansyl chloride derivatization. What are they?

Answer: These are likely byproducts from the dansylation reaction. Common culprits include:

  • Dansyl sulfonic acid: This results from the hydrolysis of dansyl chloride in the aqueous reaction mixture.[5]

  • Dansylamide: If ammonia (B1221849) was used to quench the reaction, it will react with excess dansyl chloride to form dansylamide, which can appear as a peak in your chromatogram.[5]

  • Derivatives of other primary and secondary amines: Dansyl chloride is not specific to polyamines and will react with other primary and secondary amines present in the sample.[6]

To minimize these, ensure the reaction is performed at the optimal pH (9.5-10.5) and that excess dansyl chloride is effectively removed.[5] Proline is often used to quench the reaction by reacting with the excess dansyl chloride.[4]

Question 4: The fluorescent signal from my OPA-derivatized polyamines is unstable and decreases over time. How can I address this?

Answer: The instability of o-phthalaldehyde (B127526) (OPA) derivatives is a known issue.[2][7] Here are some solutions:

  • Automated In-line Derivatization: The most effective way to handle unstable derivatives is to perform the derivatization immediately before injection using an autosampler. This minimizes the time between derivatization and detection, improving reproducibility.[2][8]

  • Control Reaction Time: If performing manual derivatization, be consistent with the reaction time for all samples and standards. The reaction is typically very fast (complete within 1-2 minutes at room temperature).[9]

Question 5: My derivatization with benzoyl chloride is inefficient, leading to low signal intensity.

Answer: Incomplete benzoylation can be caused by several factors:

  • Incorrect pH: The benzoylation reaction requires a basic pH to deprotonate the amino groups of the polyamines, making them nucleophilic. Using an acid like perchloric acid during the derivatization step will protonate the amino groups and inhibit the reaction.[7] Ensure the reaction medium is alkaline, for example, by using 2N NaOH.

  • Reagent Quality: Benzoyl chloride is sensitive to moisture and can degrade. Use a fresh, high-quality reagent for each experiment.

HPLC Analysis

Question 6: I am observing peak tailing for my polyamine peaks. What is the cause and how can I fix it?

Answer: Peak tailing in polyamine analysis is a common issue, often caused by secondary interactions between the basic polyamine analytes and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[10]

  • Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate the silanol groups, reducing their interaction with the positively charged polyamines.

  • Use of an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

  • Guard Column: A guard column can help to protect the analytical column from strongly retained sample components that can cause peak shape distortion.[11]

  • Physical Problems: Voids in the column packing or issues with fittings can also cause peak tailing for all peaks in the chromatogram.[12]

Question 7: My retention times are shifting between injections. What could be the problem?

Answer: Retention time variability can be caused by several factors:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a common cause. Even small changes in solvent ratios or pH can significantly affect retention times.[11][13] Ensure accurate mixing and degassing of the mobile phase.

  • Column Temperature: Fluctuations in column temperature can lead to retention time shifts. Using a column oven will provide a stable temperature environment.[13]

  • Pump Performance: Air bubbles in the pump or malfunctioning check valves can cause inconsistent flow rates, leading to variable retention times.[13]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

Data Presentation

The following tables summarize key quantitative data from cited literature for easy comparison.

Table 1: HPLC Method Parameters for Polyamine Analysis

ParameterMethod 1 (OPA Derivatization)Method 2 (Dansyl Chloride Derivatization)
Derivatization Reagent o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC)[3][14][15]Dansyl Chloride[4]
Column Reversed-phase C18[3][14][15]Reversed-phase C18[4]
Detection Fluorescence (Ex: 340 nm, Em: 450 nm)[3][14][15]Fluorescence[4]
Total Run Time ~30 minutes (including column regeneration)[3][14][15]Varies, can be as short as 8 minutes per sample[4]
Detection Limit 0.5 nmol/ml or 0.1 nmol/mg tissue[3][14][15]Femtomolar level[4]
Linearity 1 to 50 µM for each polyamine[3][14][15]Not specified
Accuracy 2.5-4.2%[3][14][15]Not specified
Precision 0.5-1.4%[3][14][15]Not specified

Experimental Protocols

Detailed Methodology for OPA Derivatization and HPLC Analysis

1. Sample Preparation (Tissues): a. Homogenize ~50 mg of tissue in 500 µL of ice-cold 0.5 M perchloric acid. b. Centrifuge at 15,000 x g for 15 minutes at 4°C. c. Transfer the supernatant to a new tube for derivatization.

2. Derivatization (Automated In-line): a. The HPLC autosampler is programmed to mix the sample supernatant with the OPA/NAC derivatization reagent immediately prior to injection. b. The OPA/NAC reagent consists of OPA and N-acetyl-L-cysteine in a borate (B1201080) buffer.

3. HPLC Conditions: a. Column: C18 reversed-phase column. b. Mobile Phase A: 0.1 M Sodium Acetate (pH 7.2), Methanol, and Tetrahydrofuran mixture.[3] c. Mobile Phase B: Methanol.[3] d. Gradient: A gradient elution is used to separate the polyamine derivatives. e. Flow Rate: Typically 1.0 - 1.5 mL/min. f. Detection: Fluorescence detector set to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[3][14][15]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis sample Tissue/Cell Sample homogenize Homogenization (e.g., in PCA) sample->homogenize centrifuge Centrifugation homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Pre-column Derivatization (e.g., OPA/NAC or Dansyl-Cl) supernatant->derivatize inject Injection derivatize->inject separation C18 Column Separation inject->separation detection Fluorescence Detection separation->detection quantification Quantification detection->quantification

Caption: General experimental workflow for polyamine analysis by HPLC.

Polyamine Biosynthesis Pathway

polyamine_biosynthesis Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Agmatine Agmatine Arginine->Agmatine ADC Putrescine Putrescine Ornithine->Putrescine ODC Agmatine->Putrescine Agmatinase Spermidine Spermidine Putrescine->Spermidine Spermidine synthase S_adenosylmethionine S-adenosyl- methionine (SAM) Decarboxylated_SAM Decarboxylated SAM S_adenosylmethionine->Decarboxylated_SAM SAMDC Spermidine_synthase Spermidine synthase Decarboxylated_SAM->Spermidine_synthase Spermine_synthase Spermine synthase Decarboxylated_SAM->Spermine_synthase Spermine Spermine Spermidine->Spermine Spermine synthase ODC ODC ADC ADC Agmatinase Agmatinase SAMDC SAMDC Spermidine_synthase->Spermidine Spermine_synthase->Spermine

Caption: Simplified diagram of the polyamine biosynthesis pathway.[14]

Logical Relationship for Troubleshooting Peak Tailing

peak_tailing_troubleshooting start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely a Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely a Chemical Issue (Secondary Interactions) check_all_peaks->chemical_issue No check_fittings Check for loose fittings and excessive tubing length physical_issue->check_fittings check_column_void Inspect for column void physical_issue->check_column_void check_basics Are tailing peaks basic compounds (e.g., polyamines)? chemical_issue->check_basics lower_ph Lower mobile phase pH check_basics->lower_ph Yes use_endcapped Use a high-quality end-capped column check_basics->use_endcapped Yes

Caption: Troubleshooting logic for diagnosing the cause of peak tailing.

References

Technical Support Center: Managing Hyperammonemia in Late-Onset Ornithine Transcarbamylase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on late-onset Ornithine Transcarbamylase (OTC) deficiency.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments.

Issue 1: Inconsistent or lower-than-expected ammonia (B1221849) levels in preclinical models following induction of hyperammonemia.

  • Possible Cause 1: Inefficient induction protocol.

    • Troubleshooting:

      • Review and optimize the protein challenge protocol. Ensure the protein load is sufficient to induce hyperammonemia in the specific animal model being used.

      • For models using short hairpin RNA (shRNA) to knock down residual OTC activity, verify the efficiency of the shRNA delivery and knockdown.[1]

      • Ensure consistent timing of sample collection after the hyperammonemic trigger.

  • Possible Cause 2: Pre-analytical errors in ammonia measurement.

    • Troubleshooting:

      • Blood samples for ammonia measurement must be collected from a free-flowing venipuncture and immediately placed on ice.[2]

      • Analyze samples as quickly as possible, ideally within 15-30 minutes of collection, as ammonia levels can increase in stored samples.

      • If immediate analysis is not possible, samples should be frozen at -20°C, which can keep ammonia levels stable for several days.[3]

      • Use appropriate anticoagulants (e.g., EDTA) and avoid hemolysis, which can falsely elevate ammonia levels.

  • Possible Cause 3: Animal model variability.

    • Troubleshooting:

      • Ensure the genetic background of the animal model is consistent.

      • Account for age and sex differences, as these can influence the presentation of late-onset OTC deficiency.

      • Increase the sample size to account for biological variability.

Issue 2: High variability in OTC enzyme activity assays.

  • Possible Cause 1: Suboptimal assay conditions.

    • Troubleshooting:

      • Optimize substrate concentrations (ornithine and carbamoyl (B1232498) phosphate) for the specific assay format (e.g., cell lysate, purified enzyme).

      • Ensure the pH of the reaction buffer is optimal (typically around 8.5 for the radiochemical assay).[4]

      • Verify the activity of all reagents and use fresh preparations of labile components.

  • Possible Cause 2: Issues with sample preparation.

    • Troubleshooting:

      • For tissue homogenates, ensure complete cell lysis to release the mitochondrial OTC enzyme.

      • When working with cell lines, harvest cells at a consistent confluency and passage number.

      • For radiochemical assays, ensure efficient separation of the product (citrulline) from the substrate.

  • Possible Cause 3: Inherent properties of the mutant OTC enzyme.

    • Troubleshooting:

      • Some mutations may affect the stability or folding of the OTC enzyme rather than its catalytic activity, leading to variability in in vitro assays.[5]

      • Consider complementing in vitro enzyme activity assays with in-cell activity measurements or protein expression analysis (e.g., Western blot) to get a more complete picture.[5][6]

Frequently Asked Questions (FAQs)

General

  • What are the key biochemical markers for diagnosing and monitoring late-onset OTC deficiency in a research setting?

    • The primary markers are hyperammonemia, elevated plasma glutamine, and low plasma citrulline.[2][7] A key diagnostic feature is also significantly increased urinary orotic acid.[2][7]

  • What are the most common animal models used for studying late-onset OTC deficiency?

    • The sparse fur with abnormal hair (spf-ash) mouse model is widely used.[1][8] To mimic acute hyperammonemic crises, these mice can be challenged with a high-protein diet or have their residual OTC activity further knocked down using shRNA.[1][9] More recently, an OTC-deficient pig model has been developed for studying therapies in a large animal model.[2]

Experimental Protocols

  • Where can I find a basic protocol for measuring ammonia concentration in whole blood?

    • Several methods exist, including colorimetric assays based on the Berthelot (indophenol) reaction and ion-specific electrodes.[3][10][11] Commercial kits are also available.[12] A key consideration is proper sample handling to prevent false elevations.[3]

  • What is a standard method for assaying OTC enzyme activity?

    • A common method is a radiochemical assay using radiolabeled carbamoyl phosphate (B84403) as a substrate and measuring the formation of radiolabeled citrulline.[4] Non-radioactive methods using mass spectrometry to detect the product are also available and offer high sensitivity.[6]

Drug Development

  • What are the primary therapeutic strategies being investigated for late-onset OTC deficiency?

    • Current research focuses on gene therapy, including AAV-mediated gene addition and CRISPR-Cas9 gene editing, as well as mRNA therapy.[9][13][14][15][16][17] Nitrogen-scavenging drugs are a mainstay of current treatment and are also subject to ongoing research for improved efficacy and formulations.[18]

  • What are some of the challenges in developing gene therapy for OTC deficiency?

    • Challenges include the potential for immune responses to the viral vector, the need for long-term stable gene expression, and the difficulty of treating pediatric patients whose livers are still growing, which can lead to dilution of the therapeutic vector.[9][19]

Data Presentation

Table 1: Efficacy of an AAV8 Vector in a Mouse Model of OTC Deficiency

Vector Dose (genome copies/mouse)Correction of Orotic AciduriaProtection Against Ammonia Challenge
1 x 10^10Robust and sustainedYes
1 x 10^9PartialNot specified
Data from a preclinical study evaluating a self-complementary AAV8 vector expressing human OTC.[8]

Table 2: Acute Management of Hyperammonemia in Late-Onset OTC Deficiency

Treatment ModalityMechanism of ActionTypical Dosage/Application
Hemodialysis Most effective method for rapid ammonia removal.[20]Indicated for plasma ammonia levels >200 µmol/L, especially with neurological symptoms.[18]
Nitrogen Scavengers Provide an alternative pathway for nitrogen excretion.Intravenous sodium phenylacetate (B1230308) and sodium benzoate (B1203000) are used for acute management.[18][20]
L-Arginine Stimulates the urea (B33335) cycle and may be deficient.Administered intravenously.[20]
Caloric Support Reverses catabolism to reduce endogenous ammonia production.Intravenous dextrose and lipids to provide adequate calories.[20]
Protein Restriction Reduces exogenous nitrogen intake.Protein intake is temporarily stopped.[21]

Experimental Protocols

Protocol 1: Measurement of Ammonia in Whole Blood using a Colorimetric Assay

  • Sample Collection and Preparation:

    • Collect whole blood in an EDTA tube.

    • Immediately place the sample on ice.

    • If not analyzing immediately, centrifuge at 4°C to separate plasma and store at -20°C.

    • For the assay, deproteinize the sample by adding trichloroacetic acid, followed by centrifugation.[3]

  • Assay Procedure (based on the Berthelot reaction):

    • Add the deproteinized supernatant to a microplate well.

    • Add a solution containing 2-phenylphenol (B1666276) and sodium hydroxide.

    • Add a solution of sodium hypochlorite (B82951) and sodium nitroprusside.[11]

    • Incubate for a specified time at a controlled temperature to allow for color development (a blue-green indophenol (B113434) compound is formed).

    • Read the absorbance at approximately 635 nm using a microplate reader.[11]

    • Calculate the ammonia concentration based on a standard curve generated with known ammonia concentrations.

Protocol 2: In Vitro OTC Enzyme Activity Assay (Radiochemical Method)

  • Sample Preparation:

    • Prepare a homogenate from liver tissue or a lysate from cultured cells in a suitable buffer.

    • Determine the protein concentration of the homogenate/lysate.

  • Assay Reaction:

    • In a microcentrifuge tube, combine the sample (containing the OTC enzyme), a reaction buffer (pH ~8.5), L-ornithine, and [14C]-carbamoyl phosphate.[4]

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Separation and Detection:

    • Separate the product, [14C]-citrulline, from the unreacted [14C]-carbamoyl phosphate. This can be achieved using ion-exchange chromatography.

    • Quantify the amount of [14C]-citrulline using a scintillation counter.

  • Calculation:

    • Calculate the OTC enzyme activity, typically expressed as nmol of citrulline formed per mg of protein per hour.

Mandatory Visualizations

Urea_Cycle_Pathway The Urea Cycle Pathway cluster_mitochondria Mitochondrion cluster_cytosol Cytosol NH3 Ammonia (NH3) CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NH3->CPS1 HCO3 Bicarbonate (HCO3-) HCO3->CPS1 ATP1 2 ATP ATP1->CPS1 CP Carbamoyl Phosphate CPS1->CP OTC Ornithine Transcarbamylase (OTC) CP->OTC Ornithine_m Ornithine Ornithine_m->OTC Citrulline_m Citrulline OTC->Citrulline_m Citrulline_c Citrulline Citrulline_m->Citrulline_c Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_c->ASS Aspartate Aspartate Aspartate->ASS ATP2 ATP ATP2->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine TCA Cycle TCA Cycle Fumarate->TCA Cycle Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_c Ornithine Arginase->Ornithine_c Ornithine_c->Ornithine_m Transport

Caption: The Urea Cycle Pathway Highlighting OTC Deficiency.

Experimental_Workflow Experimental Workflow for Preclinical Therapy Testing cluster_model Preclinical Model cluster_intervention Intervention cluster_challenge Challenge & Monitoring cluster_analysis Analysis Model Late-Onset OTC Deficiency Animal Model (e.g., spf-ash mouse) Therapy Administer Experimental Therapy (e.g., AAV-OTC vector, mRNA, small molecule) Model->Therapy Challenge Induce Hyperammonemia (e.g., High-Protein Diet) Therapy->Challenge Monitoring Monitor Biomarkers Challenge->Monitoring Ammonia Plasma Ammonia Monitoring->Ammonia OroticAcid Urinary Orotic Acid Monitoring->OroticAcid AminoAcids Plasma Amino Acids (Gln, Cit) Monitoring->AminoAcids OTC_Activity Liver OTC Activity Monitoring->OTC_Activity

Caption: Workflow for testing therapies in OTC deficiency models.

Troubleshooting_Logic Troubleshooting Low Ammonia Measurements Start Unexpectedly Low Ammonia Levels Check_Induction Review Hyperammonemia Induction Protocol Start->Check_Induction Check_Sampling Verify Sample Handling (Icing, Timeliness) Start->Check_Sampling Check_Assay Validate Ammonia Assay (Standards, Reagents) Start->Check_Assay Induction_OK Protocol Sufficient? Check_Induction->Induction_OK Sampling_OK Handling Correct? Check_Sampling->Sampling_OK Assay_OK Assay Valid? Check_Assay->Assay_OK Optimize_Induction Optimize Protein Load/ shRNA Efficiency Induction_OK->Optimize_Induction No Consider_Variability Consider Biological Variability/Increase N Induction_OK->Consider_Variability Yes Retrain_Staff Retrain on Proper Sampling Technique Sampling_OK->Retrain_Staff No Sampling_OK->Consider_Variability Yes Troubleshoot_Assay Troubleshoot Assay/ Use New Kit Assay_OK->Troubleshoot_Assay No Assay_OK->Consider_Variability Yes

Caption: Logic diagram for troubleshooting low ammonia results.

References

Validation & Comparative

A Comparative Guide to the Specificity of Ornithine Decarboxylase Inhibitors in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ornithine decarboxylase (ODC) is a critical rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth, differentiation, and proliferation. Its upregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This guide provides an objective comparison of the specificity and performance of key ODC inhibitors in cellular assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate inhibitor for your research needs.

Introduction to Ornithine Decarboxylase Inhibitors

The most well-known ODC inhibitor is α-difluoromethylornithine (DFMO), also known as Eflornithine. It acts as an irreversible "suicide" inhibitor.[1] While DFMO has shown clinical utility, particularly in neuroblastoma, its relatively low potency has driven the development of novel inhibitors with improved efficacy.[2][3] This guide will compare DFMO with newer, more potent inhibitors, including 1-amino-oxy-3-aminopropane (APA) and a promising new compound referred to as "compound 11" in recent literature.[2]

Comparative Performance of ODC Inhibitors

The efficacy of ODC inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. Lower IC50 values indicate higher potency. The following table summarizes the reported IC50 values for DFMO, APA, and compound 11 against purified human ODC and in various cancer cell lines.

InhibitorTargetAssay TypeIC50 ValueReference(s)
DFMO (Eflornithine) Human ODCEnzymatic~10-100 µM[2][4]
Neuroblastoma CellsCellular>5-15 mM (cytotoxic)[5]
APA Human ODCEnzymaticLow nM range[2]
Leukemia L1210 CellsCellular-[2][6]
Compound 11 Human ODCEnzymaticLow nM range[2]
Kelly NeuroblastomaCellularMore potent than DFMO & APA[2]

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.

Specificity and Off-Target Effects

An ideal ODC inhibitor would exhibit high specificity for ODC with minimal off-target effects.

  • DFMO (Eflornithine): DFMO is generally considered to be highly selective for ODC.[7] Its primary mechanism of action is cytostatic, meaning it inhibits cell proliferation rather than directly causing cell death, at clinically relevant concentrations.[5][8] Common side effects in clinical use include reversible ototoxicity and gastrointestinal disturbances, which are typically manageable.[7][9]

  • APA (1-amino-oxy-3-aminopropane): APA has been shown to be a potent competitive inhibitor of ODC.[2][6] While highly potent against ODC, it also exhibits weaker inhibitory activity against other enzymes in the polyamine synthesis pathway, such as S-adenosylmethionine decarboxylase and spermidine (B129725) synthase.[2][6] This suggests a broader, though less potent, impact on polyamine metabolism compared to DFMO.

  • Compound 11: This novel inhibitor demonstrates significantly improved potency over DFMO and APA in cellular assays.[2] Its improved permeability is thought to contribute to its enhanced ability to reduce intracellular polyamine levels.[2] While initial studies suggest high potency for ODC, comprehensive data on its off-target effects and broader selectivity profile are still emerging. Some studies suggest that analogs with similar mechanisms that do not reduce polyamine levels as effectively may have off-target activities.[2]

Experimental Methodologies

Accurate assessment of ODC inhibitor specificity relies on robust experimental protocols. Below are detailed methods for two key assays.

Radiolabeling Ornithine Decarboxylase Activity Assay ([¹⁴CO₂] Release Assay)

This assay measures the enzymatic activity of ODC by quantifying the release of radiolabeled carbon dioxide from [¹⁴C]-L-ornithine.[10]

Materials:

  • Cell lysate or purified ODC enzyme

  • Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT

  • [1-¹⁴C]-L-ornithine (specific activity 50-60 mCi/mmol)

  • L-ornithine (unlabeled)

  • Pyridoxal-5-phosphate (PLP)

  • ODC inhibitor of interest

  • 1 M Citric acid or 5 M Sulfuric acid (to stop the reaction)

  • Scintillation vials

  • Filter paper discs

  • CO₂ trapping agent (e.g., hyamine hydroxide (B78521) or NaOH)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the assay mix containing Tris-HCl buffer, DTT, PLP, and a mixture of labeled and unlabeled L-ornithine.

  • Incubate with Inhibitor: Add the cell lysate or purified enzyme to the reaction mixture. For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor for a specified time (e.g., 30 minutes) at room temperature before adding the substrate.

  • Initiate the Reaction: Add the [1-¹⁴C]-L-ornithine to start the reaction.

  • Trap ¹⁴CO₂: Place a filter paper disc saturated with a CO₂ trapping agent in a center well suspended above the reaction mixture within a sealed vial.

  • Incubate: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the Reaction: Stop the reaction by injecting citric acid or sulfuric acid into the reaction mixture, which releases the dissolved ¹⁴CO₂.

  • Complete Trapping: Continue incubation for an additional 30 minutes to ensure all released ¹⁴CO₂ is trapped on the filter paper.

  • Measure Radioactivity: Transfer the filter paper disc to a scintillation vial containing scintillation fluid.

  • Quantify: Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter. ODC activity is expressed as pmol or nmol of CO₂ released per minute per milligram of protein.

HPLC Analysis of Intracellular Polyamines

This method quantifies the intracellular levels of putrescine, spermidine, and spermine (B22157), the products of the ODC-mediated polyamine synthesis pathway. This provides a direct measure of the inhibitor's effect on the metabolic pathway in a cellular context.[10][11]

Materials:

  • Cultured cells treated with or without ODC inhibitors

  • Perchloric acid (PCA) or similar deproteinizing agent

  • Internal standard (e.g., 1,7-diaminoheptane)

  • Derivatization agent (e.g., o-phthalaldehyde (B127526) (OPA) with N-acetyl-L-cysteine, or benzoyl chloride)

  • HPLC system with a C18 reverse-phase column and a fluorescence or UV detector

  • Mobile phase solvents (e.g., acetonitrile (B52724) and aqueous buffer)

Procedure:

  • Cell Lysis and Deproteinization:

    • Harvest cultured cells and wash with PBS.

    • Lyse the cells by adding a cold deproteinizing agent like PCA.

    • Add an internal standard to normalize for sample loss during processing.

    • Centrifuge to pellet the precipitated proteins.

  • Derivatization:

    • Take the supernatant containing the polyamines.

    • Derivatize the polyamines by adding a derivatizing agent (e.g., OPA) to form fluorescent or UV-absorbing derivatives. This step is crucial as native polyamines lack a chromophore.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the polyamine derivatives using a C18 column with a gradient elution of the mobile phase.

    • Detect the derivatives using a fluorescence detector (e.g., excitation at 340 nm and emission at 450 nm for OPA derivatives) or a UV detector.

  • Quantification:

    • Identify and quantify the peaks corresponding to putrescine, spermidine, and spermine by comparing their retention times and peak areas to those of known standards.

    • Normalize the results to the internal standard and the total protein concentration of the cell lysate.

Visualizing the ODC Signaling Pathway and Experimental Workflow

To better understand the biological context of ODC inhibition and the experimental procedures, the following diagrams have been generated using Graphviz.

ODC_Signaling_Pathway cMyc c-Myc ODC_mRNA ODC mRNA cMyc->ODC_mRNA Transcription ODC_Protein ODC Protein (Ornithine Decarboxylase) ODC_mRNA->ODC_Protein Translation Putrescine Putrescine ODC_Protein->Putrescine Decarboxylation Ornithine Ornithine Polyamines Spermidine & Spermine Putrescine->Polyamines CellGrowth Cell Proliferation & Growth Polyamines->CellGrowth ODC_Inhibitors ODC Inhibitors (e.g., DFMO, APA) ODC_Inhibitors->ODC_Protein Inhibition

Caption: The c-Myc oncogene transcriptionally upregulates ODC, driving polyamine synthesis and cell proliferation.

ODC_Inhibition_Workflow cluster_cellular_assay Cellular Assay cluster_analysis Analysis CellCulture 1. Culture Cancer Cell Line Treatment 2. Treat with ODC Inhibitor CellCulture->Treatment Harvest 3. Harvest Cells Treatment->Harvest ODC_Activity 4a. ODC Activity Assay ([¹⁴CO₂] Release) Harvest->ODC_Activity Polyamine_Quant 4b. Polyamine Quantification (HPLC) Harvest->Polyamine_Quant Data_Analysis 5. Compare IC50 & Polyamine Levels ODC_Activity->Data_Analysis Polyamine_Quant->Data_Analysis

Caption: A typical workflow for evaluating the efficacy of ODC inhibitors in a cellular context.

References

Restoring Polyamine Levels: A Comparative Analysis of DL-Ornithine Hydrochloride and Putrescine Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyamines—primarily putrescine, spermidine (B129725), and spermine (B22157)—are essential polycationic molecules crucial for cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated, and depletion can lead to cellular dysfunction. Consequently, the restoration of polyamine levels is a significant area of research. This guide provides an objective comparison of two key supplements used for this purpose: DL-ornithine hydrochloride, a precursor to polyamines, and putrescine, the direct product of ornithine decarboxylation. This comparison is supported by experimental data to aid researchers in selecting the appropriate supplement for their studies.

At a Glance: Ornithine vs. Putrescine

FeatureThis compoundPutrescine
Role in Polyamine Synthesis Precursor to putrescineDirect precursor to spermidine and spermine
Mechanism of Action Converted to putrescine by ornithine decarboxylase (ODC)Directly enters the polyamine pool
Regulation Subject to regulation at the level of ODC activityCan bypass ODC regulation; may induce feedback inhibition of ODC
Potential for Toxicity High doses can be toxicHigh concentrations can be toxic and may inhibit growth
Primary Application in Research Restoring polyamine synthesis in cells with functional ODCBypassing ODC inhibition or deficiency; direct modulation of polyamine pools

The Polyamine Synthesis Pathway

The synthesis of polyamines is a well-defined metabolic pathway. It begins with the amino acid ornithine, which is decarboxylated by the rate-limiting enzyme ornithine decarboxylase (ODC) to form putrescine. Putrescine is then sequentially converted to spermidine and spermine through the addition of aminopropyl groups derived from decarboxylated S-adenosylmethionine (dcSAM). Supplementation with this compound provides the initial substrate for this pathway, while putrescine supplementation directly introduces the first polyamine in the series.

Polyamine_Synthesis cluster_supplements Supplementation Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase DL-Ornithine HCl DL-Ornithine HCl DL-Ornithine HCl->Ornithine Putrescine Supplement Putrescine Supplement Putrescine Supplement->Putrescine Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenization Homogenization (e.g., in perchloric acid) Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (e.g., Dansyl Chloride, OPA) Supernatant->Derivatization HPLC_LCMS HPLC or LC-MS/MS Derivatization->HPLC_LCMS Quantification Quantification HPLC_LCMS->Quantification

A Comparative Guide to HPLC and Enzymatic Assays for Ornithine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of ornithine, a key intermediate in the urea (B33335) cycle, is crucial for understanding metabolic pathways and the progression of various diseases. This guide provides an objective comparison of two widely used analytical methods for ornithine measurement: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This comparison is supported by experimental data to assist in selecting the most suitable method for specific research needs.

Data Presentation: Performance Characteristics

The choice between HPLC and enzymatic assays for ornithine quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method based on published data. It is important to note that the presented values are compiled from different studies and may vary depending on the specific protocol, instrumentation, and sample matrix.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Enzymatic Assays
Principle Chromatographic separation based on the analyte's physicochemical properties, followed by detection (e.g., UV, fluorescence, mass spectrometry).Enzyme-catalyzed reaction specific to ornithine, leading to a measurable signal (colorimetric or fluorometric).
Linearity (R²) > 0.999[1]> 0.999[2]
Limit of Detection (LOD) 0.002 - 0.014 g/100g [3]As low as 50 pmol/well (fluorometric)[4]
Limit of Quantification (LOQ) 0.005 - 0.043 g/100g [3]-
Accuracy (% Recovery) 97.08% - 102.44%[3]98% ± 5%[2]
Precision (% RSD) 1.93% - 10.69%[3]High reproducibility reported[2]
Specificity High, especially with mass spectrometry detection. Can be affected by co-eluting compounds with similar properties.Generally high due to enzyme specificity, but can be susceptible to interference from other amino acids at high concentrations.
Throughput Lower; sample preparation (derivatization) and chromatographic run times can be lengthy.Higher; suitable for high-throughput screening in 96-well plate format.
Instrumentation Requires an HPLC system with a suitable detector (UV, fluorescence, or mass spectrometer).Requires a microplate reader (for colorimetric or fluorometric detection).
Cost Higher initial instrument cost and ongoing operational costs (solvents, columns).Lower instrument cost; reagent costs can vary depending on the kit.
Sample Type Versatile; can be adapted for various biological fluids and tissue extracts.Commonly used for plasma, serum, cell lysates, and tissue homogenates.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Ornithine Quantification

This protocol describes a common approach for ornithine quantification in biological samples using reversed-phase HPLC with pre-column derivatization.

1. Sample Preparation:

  • Deproteinization: For plasma or serum samples, precipitate proteins by adding a threefold volume of a precipitating agent (e.g., acetonitrile (B52724), methanol, or perchloric acid).

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the deproteinized sample.

2. Derivatization (Pre-column):

  • Since ornithine lacks a strong chromophore, derivatization is necessary for UV or fluorescence detection. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol).

  • In a reaction vial, mix a specific volume of the supernatant with the OPA reagent.

  • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature before injection into the HPLC system.

3. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two mobile phases:

    • Mobile Phase A: A buffered aqueous solution (e.g., sodium phosphate (B84403) buffer, pH 7.2).

    • Mobile Phase B: An organic solvent such as acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection:

    • Fluorescence Detector: Excitation wavelength of ~340 nm and an emission wavelength of ~450 nm for OPA derivatives.

    • UV Detector: Wavelength of ~338 nm for OPA derivatives.

4. Quantification:

  • A standard curve is generated by running a series of known concentrations of ornithine standards through the same derivatization and HPLC procedure.

  • The peak area of ornithine in the samples is compared to the standard curve to determine its concentration.

Enzymatic Assay for Ornithine Measurement

This protocol is based on a typical commercially available fluorometric ornithine assay kit.

1. Reagent Preparation:

  • Prepare the Ornithine Assay Buffer, Ornithine Converter, Ornithine Developer, Ornithine Enzyme Mix, and Ornithine Standard solutions according to the kit manufacturer's instructions.

2. Standard Curve Preparation:

  • Prepare a series of ornithine standards by diluting the Ornithine Standard stock solution to concentrations ranging from 0 to 1000 pmol/well.

3. Sample Preparation:

  • Plasma/Serum: Samples can often be used directly after centrifugation to remove any particulate matter.

  • Cell/Tissue Lysates: Homogenize the sample in the Ornithine Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant.

4. Assay Procedure (96-well plate format):

  • Add 2-50 µL of each standard and sample to separate wells of a 96-well plate.

  • Adjust the volume in each well to 50 µL with Ornithine Assay Buffer.

  • Prepare a Reaction Mix containing the Ornithine Enzyme Mix, Ornithine Converter, and Ornithine Developer in the Ornithine Assay Buffer, as per the kit's protocol.

  • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

  • For background control, prepare a similar mix without the Ornithine Enzyme and add it to separate wells containing the sample.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

5. Measurement:

  • Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm using a microplate reader.

6. Calculation:

  • Subtract the background reading from the sample readings.

  • Plot the standard curve of fluorescence intensity versus ornithine concentration.

  • Determine the ornithine concentration in the samples from the standard curve.

Mandatory Visualizations

Ornithine_Metabolism cluster_urea_cycle Urea Cycle Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Urea Urea Arginine->Urea Citrulline Citrulline Ornithine->Citrulline Ornithine Transcarbamylase Glutamate Glutamate Ornithine->Glutamate Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase Argininosuccinate Argininosuccinate Citrulline->Argininosuccinate Argininosuccinate->Arginine Proline Proline Glutamate->Proline Polyamines Spermidine, Spermine Putrescine->Polyamines Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Phosphate->Citrulline Aspartate Aspartate Aspartate->Argininosuccinate Cross_Validation_Workflow cluster_validation_params Validation Parameters start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc_dev HPLC Method method_dev->hplc_dev enzymatic_dev Enzymatic Assay method_dev->enzymatic_dev validation Individual Method Validation hplc_dev->validation enzymatic_dev->validation cross_val Cross-Validation: Analyze Identical Samples with Both Methods validation->cross_val Validated Methods linearity Linearity accuracy Accuracy precision Precision specificity Specificity data_analysis Data Analysis & Comparison cross_val->data_analysis correlation Correlation & Bland-Altman Analysis data_analysis->correlation bias Assessment of Bias data_analysis->bias conclusion Conclusion: Select Optimal Method for Intended Use correlation->conclusion bias->conclusion

References

L-Ornithine Supplementation for Physical Fatigue: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the efficacy of L-ornithine in mitigating physical fatigue, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction

Physical fatigue, characterized by a decline in muscle performance and the subjective sensation of exhaustion, is a complex physiological phenomenon. A key contributor to fatigue during prolonged or high-intensity exercise is the accumulation of ammonia (B1221849) (hyperammonemia) in the blood and tissues. L-ornithine, a non-proteinogenic amino acid, plays a crucial role in the urea (B33335) cycle, the primary pathway for ammonia detoxification in the liver. This has led to the investigation of L-ornithine supplementation as a potential ergogenic aid to enhance ammonia clearance, thereby delaying the onset of fatigue and improving physical performance. This guide provides a comparative analysis of key studies evaluating the efficacy of L-ornithine supplementation on physical fatigue, presenting quantitative data, experimental methodologies, and the underlying biochemical pathways.

Mechanism of Action: The Urea Cycle and Ammonia Detoxification

During intense physical activity, the rate of ATP degradation exceeds the rate of its synthesis, leading to the accumulation of adenosine (B11128) monophosphate (AMP). The deamination of AMP to inosine (B1671953) monophosphate (IMP) and ammonia is a significant source of exercise-induced ammonia. Elevated ammonia levels are neurotoxic and are thought to contribute to both central and peripheral fatigue.

L-ornithine is a key intermediate in the urea cycle. By increasing the availability of ornithine, supplementation is hypothesized to enhance the capacity of the urea cycle to convert ammonia into urea, which is then excreted in the urine. This accelerated detoxification of ammonia is proposed to reduce its accumulation in the blood and muscles during exercise, thereby mitigating fatigue.

cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol NH3 Ammonia (NH₃) CPS1 Carbamoyl Phosphate Synthetase I (CPS1) NH3->CPS1 Bloodstream Bloodstream NH3->Bloodstream HCO3 Bicarbonate (HCO₃⁻) HCO3->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate 2 ATP → 2 ADP + Pi OTC Ornithine Transcarbamylase (OTC) Carbamoyl_Phosphate->OTC Ornithine_M L-Ornithine Ornithine_M->OTC Citrulline_M L-Citrulline OTC->Citrulline_M Citrulline_C L-Citrulline Citrulline_M->Citrulline_C Transport ASS Argininosuccinate Synthetase (ASS) Citrulline_C->ASS Aspartate Aspartate Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ATP → AMP + PPi ASL Argininosuccinate Lyase (ASL) Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine L-Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_C L-Ornithine Arginase->Ornithine_C Urea->Bloodstream Ornithine_C->Ornithine_M Transport Supplement L-Ornithine Supplementation Supplement->Ornithine_C Increases Availability Exercise Intense Exercise Muscle Muscle Exercise->Muscle Energy Demand Muscle->NH3 Ammonia Production (AMP Deamination) Liver Liver Liver->NH3 Kidney Kidney Bloodstream->Liver Bloodstream->Kidney Excretion cluster_protocol Sugino et al. (2008) Experimental Workflow start 17 Healthy Volunteers randomization Randomization (Crossover Design) start->randomization group_A Group A: L-Ornithine (8 days) randomization->group_A group_B Group B: Placebo (8 days) randomization->group_B exercise Fatigue-Inducing Exercise: 2-hour Cycle Ergometer group_A->exercise group_B->exercise washout Washout Period crossover Crossover washout->crossover assessment Assessments: - Subjective Fatigue (VAS) - Physical Performance - Biochemical Markers exercise->assessment assessment->washout crossover->group_A Receives Placebo crossover->group_B Receives L-Ornithine

Evaluating the Genotoxicity of L-ornithine Monohydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the genotoxicity of L-ornithine monohydrochloride, a compound of interest in various pharmaceutical and nutraceutical applications. By summarizing key experimental data, detailing methodologies, and comparing its performance against established controls, this document serves as a valuable resource for assessing the genetic safety profile of this amino acid derivative.

Executive Summary

L-ornithine monohydrochloride has been subjected to a standard battery of in vitro genotoxicity tests, including the bacterial reverse mutation assay (Ames test) and the in vitro mammalian chromosomal aberration test. The collective evidence from these studies indicates that L-ornithine monohydrochloride is non-genotoxic . It did not induce gene mutations in bacteria or chromosomal damage in mammalian cells, both in the presence and absence of metabolic activation. This positions L-ornithine monohydrochloride as a compound with a favorable genetic safety profile.

Data Presentation: In Vitro Genotoxicity Studies

The following tables summarize the quantitative data from key genotoxicity studies on L-ornithine monohydrochloride. For comparison, typical results for negative and positive controls in these assays are also provided.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results

Test SubstanceTester StrainsConcentration RangeMetabolic Activation (S9)Result
L-ornithine monohydrochlorideS. typhimurium & E. coliUp to 5,000 µ g/plate With and WithoutNegative [1][2]
Negative Control (e.g., DMSO)S. typhimurium & E. coliN/AWith and WithoutNegative
Positive Control (-S9) (e.g., Sodium Azide for TA1535)TA1535Assay SpecificWithoutPositive
Positive Control (+S9) (e.g., 2-Aminoanthracene)All strainsAssay SpecificWithPositive

Table 2: In Vitro Mammalian Chromosomal Aberration Test Results

Test SubstanceCell LineConcentration RangeMetabolic Activation (S9)Result
L-ornithine monohydrochlorideChinese Hamster Lung (CHL/IU)Up to 1,686 µg/mLWith and WithoutNegative [1][2]
Negative Control (e.g., Vehicle)Mammalian CellsN/AWith and WithoutNegative
Positive Control (-S9) (e.g., Mitomycin C)Mammalian CellsAssay SpecificWithoutPositive
Positive Control (+S9) (e.g., Cyclophosphamide)Mammalian CellsAssay SpecificWithPositive

Table 3: In Vitro Micronucleus Test - A Comparative Perspective

While specific data for L-ornithine monohydrochloride in an in vitro micronucleus test is not publicly available, this assay is a standard component of genotoxicity testing. A negative result would be expected based on the Ames and chromosomal aberration test outcomes.

Test SubstanceCell LineConcentration RangeMetabolic Activation (S9)Expected Result for a Non-Genotoxic Compound
Non-Genotoxic Compounde.g., CHO, TK6, Human LymphocytesCytotoxicity-dependentWith and WithoutNegative
Negative Control (e.g., Vehicle)e.g., CHO, TK6, Human LymphocytesN/AWith and WithoutNegative
Positive Control (-S9) (e.g., Colchicine)e.g., CHO, TK6, Human LymphocytesAssay SpecificWithoutPositive
Positive Control (+S9) (e.g., Cyclophosphamide)e.g., CHO, TK6, Human LymphocytesAssay SpecificWithPositive

Experimental Protocols

Detailed methodologies for the standard genotoxicity assays are outlined below, adhering to internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. These bacterial strains are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium) and the assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

Methodology:

  • Strains: A minimum of five strains are typically used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA) or S. typhimurium TA102.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolic processes in mammals.

  • Exposure: The test substance is incubated with the bacterial strains and the S9 mix (if applicable) using either the plate incorporation or pre-incubation method.

  • Plating: The mixture is plated on minimal glucose agar (B569324) plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay assesses the potential of a test substance to cause structural chromosomal damage in cultured mammalian cells.

Methodology:

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.

  • Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.

  • Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.

  • Harvesting: Cells are treated with a metaphase-arresting agent (e.g., colchicine), harvested, and fixed.

  • Slide Preparation and Analysis: Chromosome preparations are made on microscope slides, stained, and analyzed for structural aberrations (e.g., breaks, gaps, exchanges) under a microscope.

  • Scoring: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This test detects damage to chromosomes or the mitotic apparatus by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Methodology:

  • Cell Lines: Suitable cell lines include TK6, CHO, V79, or human peripheral blood lymphocytes.

  • Metabolic Activation: The assay is performed with and without an S9 metabolic activation system.

  • Exposure: Cells are exposed to at least three concentrations of the test substance.

  • Cytokinesis Block: Often, a cytokinesis-blocking agent (e.g., cytochalasin B) is added to identify cells that have completed one nuclear division, resulting in binucleated cells.

  • Harvesting and Staining: Cells are harvested and stained with a DNA-specific stain.

  • Scoring: The frequency of micronucleated cells (typically in binucleated cells) is determined by microscopic analysis. A significant, dose-related increase in the frequency of micronucleated cells indicates a genotoxic effect.

Mandatory Visualizations

The following diagrams illustrate the workflows of the key genotoxicity assays.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis TestSubstance Test Substance Incubation Incubation of Bacteria with Test Substance (± S9) TestSubstance->Incubation Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Incubation S9 S9 Mix (Metabolic Activation) S9->Incubation Plating Plating on Minimal Agar Incubation->Plating IncubatePlates Incubate Plates (37°C, 48-72h) Plating->IncubatePlates Count Count Revertant Colonies IncubatePlates->Count Result Determine Mutagenicity Count->Result

Ames Test Experimental Workflow

Chromosomal_Aberration_Workflow cluster_prep Cell Culture & Exposure cluster_harvest Harvesting cluster_analysis Analysis Cells Mammalian Cells Exposure Expose Cells to Test Substance (± S9) Cells->Exposure TestSubstance Test Substance TestSubstance->Exposure MetaphaseArrest Add Metaphase- Arresting Agent Exposure->MetaphaseArrest HarvestCells Harvest & Fix Cells MetaphaseArrest->HarvestCells SlidePrep Prepare & Stain Chromosome Spreads HarvestCells->SlidePrep Microscopy Microscopic Analysis of Metaphases SlidePrep->Microscopy Scoring Score for Aberrations Microscopy->Scoring Result Determine Clastogenicity Scoring->Result

Chromosomal Aberration Test Workflow

Micronucleus_Test_Workflow cluster_prep Cell Culture & Exposure cluster_harvest Harvesting cluster_analysis Analysis Cells Mammalian Cells Exposure Expose Cells to Test Substance (± S9) Cells->Exposure TestSubstance Test Substance TestSubstance->Exposure CytoB Add Cytochalasin B (optional) Exposure->CytoB HarvestCells Harvest & Stain Cells CytoB->HarvestCells Microscopy Microscopic Analysis HarvestCells->Microscopy Scoring Score Frequency of Micronucleated Cells Microscopy->Scoring Result Determine Genotoxicity Scoring->Result

In Vitro Micronucleus Test Workflow

Conclusion

References

Safety Operating Guide

Proper Disposal of DL-Ornithine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of DL-ornithine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize environmental impact and ensure workplace safety.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS). The following are general procedural steps for handling this compound for disposal:

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment. This includes, but is not limited to, safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1] In cases where dust may be generated, respiratory protection may be necessary.[2]

  • Avoid Dust Generation: Minimize the creation of dust when handling solid this compound.[3][4][5] Use methods such as carefully scooping or sweeping up the material.

  • Ventilation: Ensure adequate ventilation in the handling area to avoid inhalation of any dust or aerosols.[3][4][5]

  • Containerization: Place the waste material into a suitable, clean, dry, and properly labeled, closed container for disposal.[3][4]

Spill and Contamination Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination:

  • Containment: Isolate the spill area.

  • Cleanup: For solid spills, carefully sweep up the material to avoid generating dust.[3] Alternatively, you can absorb the material with an inert substance.

  • Collection: Place the collected material and any contaminated absorbent materials into a sealed container for disposal.[3][5]

  • Decontamination: Clean the spill area thoroughly.

  • Do Not Flush: Avoid flushing this compound down the drain or into sewer systems.[2][4]

Waste Disposal Procedures

The disposal of this compound must comply with all federal, state, and local environmental regulations.[4][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3][6]

Recommended Disposal Method:

The primary and recommended method for the disposal of surplus and non-recyclable this compound is to engage a licensed professional waste disposal service.[4][7] The material should be offered in its original or a suitable, clearly labeled container.

Disposal of Contaminated Packaging:

Containers that have held this compound should be treated as the substance itself and disposed of accordingly.[2][7] Do not reuse the containers for other purposes.[5] Completely emptied and cleaned packages may be eligible for recycling.[2]

Quantitative Data Summary

While specific quantitative disposal parameters are not extensively available in standard safety data sheets, the following table summarizes key identification and property data relevant to handling and disposal.

ParameterValueSource
CAS Number1069-31-4[6]
Molecular FormulaC₅H₁₂N₂O₂ · HCl[2]
Molar Mass168.6 g/mol [2]
AppearanceSolid[1]
Water SolubilityLikely mobile in the environment due to its water solubility.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Start: DL-Ornithine Hydrochloride for Disposal assess_ppe Assess and Don Appropriate PPE start->assess_ppe check_spill Is it a spill? assess_ppe->check_spill spill_cleanup Follow Spill Cleanup Procedure check_spill->spill_cleanup Yes containerize_waste Containerize Waste (Clean, Dry, Closed Container) check_spill->containerize_waste No spill_cleanup->containerize_waste label_container Label Container (Contents, Hazard) containerize_waste->label_container consult_regs Consult Federal, State, and Local Regulations label_container->consult_regs is_hazardous Classified as Hazardous Waste? consult_regs->is_hazardous licensed_disposal Contact Licensed Waste Disposal Service is_hazardous->licensed_disposal Yes non_hazardous_disposal Dispose According to Non-Hazardous Waste Protocol is_hazardous->non_hazardous_disposal No end End: Disposal Complete licensed_disposal->end non_hazardous_disposal->end

Caption: Disposal workflow for this compound.

References

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Feasible Synthetic Routes

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.